DSPE-PEG47-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C137H270NO58P |
|---|---|
Molecular Weight |
2890.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C137H270NO58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-135(141)193-131-133(196-136(142)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)132-195-197(144,145)194-38-36-138-137(143)192-130-129-191-128-127-190-126-125-189-124-123-188-122-121-187-120-119-186-118-117-185-116-115-184-114-113-183-112-111-182-110-109-181-108-107-180-106-105-179-104-103-178-102-101-177-100-99-176-98-97-175-96-95-174-94-93-173-92-91-172-90-89-171-88-87-170-86-85-169-84-83-168-82-81-167-80-79-166-78-77-165-76-75-164-74-73-163-72-71-162-70-69-161-68-67-160-66-65-159-64-63-158-62-61-157-60-59-156-58-57-155-56-55-154-54-53-153-52-51-152-50-49-151-48-47-150-46-45-149-44-43-148-42-41-147-40-39-146-37-35-134(139)140/h133H,3-132H2,1-2H3,(H,138,143)(H,139,140)(H,144,145)/t133-/m0/s1 |
InChI Key |
ZZBOXCZCOKYYEX-PKPHRMRPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to DSPE-PEG47-acid: Properties, Formulation, and Applications in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)-47] (DSPE-PEG47-acid), a critical component in the development of advanced drug delivery systems. This document outlines its physicochemical properties, provides detailed experimental protocols for its use in nanoparticle formulation, and discusses its applications in targeted therapeutics.
Core Molecular and Physicochemical Properties
This compound is a phospholipid-polyethylene glycol (PEG) conjugate, an amphiphilic polymer that plays a pivotal role in the formulation of liposomes, micelles, and other nanoparticles. Its structure comprises a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor and a hydrophilic polyethylene glycol (PEG) chain with 47 repeating units, terminating in a carboxylic acid group. This unique architecture allows for the stable incorporation into lipid bilayers, while the PEG chain provides a "stealth" characteristic, enabling nanoparticles to evade the reticuloendothelial system and prolong circulation times. The terminal carboxylic acid serves as a versatile conjugation point for targeting ligands.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃₇H₂₇₀NO₅₈P | [1][2] |
| Molecular Weight | 2890.56 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 608.57 Ų | |
| Hydrogen Bond Acceptors | 56 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 183 |
The Role of DSPE-PEG-Acid in Drug Delivery
The application of DSPE-PEG-acid in drug delivery is centered on its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The DSPE moiety firmly anchors the polymer into the lipid bilayer of a liposome or the hydrophobic core of a nanoparticle. The hydrophilic PEG chain extends into the aqueous environment, creating a steric barrier that reduces opsonization and subsequent clearance by macrophages. This "stealth" effect significantly increases the circulation half-life of the nanocarrier, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.
The terminal carboxylic acid group is a key functional feature, enabling the covalent attachment of targeting moieties such as antibodies, peptides, and small molecules. This allows for active targeting of specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.
Caption: Logical workflow for the formulation and application of targeted drug delivery nanoparticles using this compound.
Experimental Protocols
The following protocols provide a general framework for the formulation of this compound-containing liposomes and the subsequent conjugation of a targeting ligand. These protocols may require optimization based on the specific therapeutic agent and targeting ligand used.
Liposome Formulation via Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other structural lipid
-
Cholesterol
-
This compound
-
Therapeutic agent (if encapsulated)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) and the lipophilic therapeutic agent in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
To produce unilamellar vesicles of a defined size, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size.
Caption: Step-by-step workflow for the preparation of liposomes using the thin-film hydration method.
Conjugation of a Targeting Ligand to this compound Liposomes
This protocol describes the conjugation of an amine-containing targeting ligand to the carboxylic acid group on the surface of pre-formed liposomes using carbodiimide chemistry.
Materials:
-
This compound containing liposomes
-
Amine-containing targeting ligand (e.g., peptide, antibody fragment)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Transfer the pre-formed liposomes into the activation buffer.
-
Add EDC and NHS to the liposome suspension to activate the carboxylic acid groups on the PEG terminus. Incubate for 15-30 minutes at room temperature.
-
Add the amine-containing targeting ligand to the activated liposome suspension in the coupling buffer. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to deactivate any unreacted NHS esters.
-
Purify the resulting targeted liposomes from unreacted ligand and coupling reagents using dialysis or size-exclusion chromatography.
Caption: Chemical activation and conjugation pathway for attaching a targeting ligand to this compound.
Conclusion
This compound is a highly valuable tool in the field of nanomedicine, offering a robust platform for the development of long-circulating and targeted drug delivery systems. Its well-defined structure and versatile chemistry allow for the precise engineering of nanoparticles with tailored properties. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, ultimately contributing to the advancement of more effective and targeted therapies.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of DSPE-PEG Lipids in Drug Delivery Systems
This guide provides a comprehensive technical overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG), a critical component in modern drug delivery systems. We will explore its molecular structure, mechanism of action, and pivotal role in enhancing the therapeutic efficacy of nanomedicines, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Concepts: Structure and Function of DSPE-PEG
DSPE-PEG is an amphiphilic polymer-lipid conjugate, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1][2] This dual nature is fundamental to its function in drug delivery.
-
Hydrophobic Anchor (DSPE): The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion consists of two long, saturated fatty acid chains (stearoyl chains). This lipid moiety serves as a robust anchor, allowing the molecule to stably integrate into the lipid bilayer of nanocarriers like liposomes or the hydrophobic core of micelles.[1]
-
Hydrophilic Shield (PEG): The polyethylene glycol (PEG) chain is a flexible, water-soluble polymer.[3] When DSPE-PEG is incorporated into a nanoparticle, the PEG chains extend outwards from the surface, forming a dense, hydrophilic cloud.[4]
This unique structure allows DSPE-PEG to be used in a variety of nanocarriers, including liposomes, micelles, and lipid-polymer hybrid nanoparticles, to improve their stability, drug encapsulation efficiency, and pharmacokinetic profiles.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic behaviors of soft nanoparticulate formulations of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biocompatibility and Safety of DSPE-PEG Derivatives
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) and its derivatives are amphiphilic block copolymers that have become indispensable in modern drug delivery systems.[1][2] Comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, these molecules are key components in formulating nanocarriers such as liposomes and nanoparticles.[3][4] Their primary role is to improve the pharmacokinetic profiles of therapeutic agents by prolonging circulation time, enhancing stability, and enabling targeted delivery.[2] Approved by the Food and Drug Administration (FDA) for various medical applications, DSPE-PEG is generally considered biocompatible and biodegradable. However, a nuanced understanding of its interaction with biological systems is critical, as emerging evidence highlights potential safety concerns, primarily related to immunogenicity. This guide provides a detailed examination of the biocompatibility and safety profile of DSPE-PEG derivatives, presenting quantitative data, experimental methodologies, and mechanistic pathways to inform preclinical and clinical development.
General Biocompatibility Profile
DSPE-PEG derivatives are widely utilized due to their favorable biocompatibility, which has been demonstrated across numerous in vitro and in vivo studies. This section details their performance in key biocompatibility assays.
In Vitro Cytotoxicity
Cytotoxicity assays are fundamental to assessing the impact of a substance on cellular viability. DSPE-PEG derivatives consistently demonstrate low cytotoxicity across various normal and cancerous cell lines.
-
Cell Viability: Studies using the MTT assay on HeLa cells showed that the viability of cells exposed to DSPE-PEG lipoplexes remained near 90%, even at high siRNA concentrations, indicating good biocompatibility suitable for in vivo applications.
-
Reduced Toxicity Compared to Free Drugs: DSPE-PEG-C60 micelles exhibited significantly lower cytotoxicity on normal cell lines (L02, H9c2, GES-1) compared to the free chemotherapeutic drug doxorubicin. This cytoprotective effect is a key advantage of using DSPE-PEG as a carrier.
-
Improved Biocompatibility of Nanomaterials: The functionalization of inherently toxic materials, such as single-walled carbon nanotubes (SWCNTs), with DSPE-PEG (5000) amine has been shown to substantially reduce their toxicity and improve their biocompatibility, making them suitable as photothermal nanocarriers.
Table 1: In Vitro Cytotoxicity Data for DSPE-PEG Derivatives
| Formulation | Cell Line(s) | Concentration | Outcome | Reference(s) |
| DSPE-PEG Lipoplexes | HeLa | 8 µg/mL (siRNA) | ~90% cell viability | |
| DSPE-PEG-C60 Micelles | L02, H9c2, GES-1 | 250-500 nM (DOX equiv.) | Significantly weaker cytotoxicity than free DOX | |
| DSPE-PEG (5000) Amine SWCNTs | SKOV3, A549, HepG2 | Various | Substantially less toxic than pure SWCNTs | |
| DSPE-PEG-CeO2 | HT1080 | 100 µg/mL | ~40% cell viability after 48h |
Hemocompatibility
Hemocompatibility assesses the interaction of a material with blood components, particularly red blood cells (RBCs). Hemolysis, or the rupturing of RBCs, is a critical indicator of hemotoxicity. DSPE-PEG coatings have been shown to be highly hemocompatible.
-
Nanoparticles formulated with RGD-PEG-DSPE had a negligible effect on hemolysis and blood coagulation, indicating excellent hemocompatibility.
-
Gold nanorods coated with DOPC–DSPE-mPEG induced only 8% hemolysis at a high concentration of 100 µg/mL, confirming superior biocompatibility compared to other coatings. According to the ASTM E2524-08 standard, hemolysis is only considered significant if it exceeds 5%.
Table 2: Hemocompatibility Data for DSPE-PEG Derivatives
| Formulation | Concentration | Hemolysis (%) | Outcome | Reference(s) |
| PEG-PLL/RGD-PEG-DSPE/PL/CaP NPs | Not specified | Little to no effect | Good biocompatibility | |
| DOPC–DSPE-mPEG coated AuNRs | 100 µg/mL | 8% | Low hemolysis, superior to other coatings | |
| nGO-PEG | 200 µg/mL | 8% | Lower hemolysis than uncoated nGO (10.7%) |
Safety and Immunogenicity
While generally safe, the "stealth" PEG component of DSPE-PEG can, paradoxically, elicit an immune response. This "PEG dilemma" is a critical safety consideration in drug development.
In Vivo Toxicity
Preclinical in vivo studies have largely confirmed the safety of DSPE-PEG derivatives. Toxicity studies in mice revealed no significant increase in lung injury markers for PEG5000-DSPE-treated groups compared to saline controls. Furthermore, experiments in zebrafish embryos showed that DSPE-PEG-based nanoparticles did not affect survival rates, heartbeat, or induce malformation, indicating negligible in vivo toxicity during development.
Immunogenicity: The ABC Phenomenon and CARPA
The primary safety concern surrounding DSPE-PEG derivatives is their potential immunogenicity. The immune system can recognize the PEG moiety, leading to the production of anti-PEG antibodies (primarily IgM).
-
Accelerated Blood Clearance (ABC) Phenomenon: Upon repeated administration, pre-existing or induced anti-PEG IgM can bind to PEGylated nanocarriers. These antibody-coated particles are then rapidly cleared from circulation by the mononuclear phagocyte system, a phenomenon known as Accelerated Blood Clearance (ABC). This not only reduces therapeutic efficacy but can also lead to altered biodistribution and potential off-target effects.
-
Complement Activation-Related Pseudoallergy (CARPA): The binding of anti-PEG antibodies to the surface of PEGylated nanoparticles can trigger the classical complement pathway. This activation leads to the release of anaphylatoxins (C3a, C5a), which can cause hypersensitivity reactions (HSRs) in susceptible individuals, termed Complement Activation-Related Pseudoallergy (CARPA). Symptoms can range from mild infusion reactions to severe anaphylactoid shock.
Table 3: Factors Influencing the Immunogenicity of DSPE-PEG
| Factor | Influence on Immunogenicity | Description | Reference(s) |
| PEG Molecular Weight | Higher MW increases immunogenicity | PEGs with higher molecular weights (e.g., 30,000 Da) induce stronger anti-PEG IgM responses compared to lower MW PEGs (e.g., 2,000 or 5,000 Da). However, PE5000 was found to induce a weaker ABC phenomenon than PE2000. | |
| PEG Architecture | Branched PEG is less immunogenic | Branched DSPE-mPEG derivatives are less likely to provoke the ABC phenomenon compared to their linear counterparts. | |
| PEG Terminal Group | Functional group affects response | The order of anti-PEG IgM production for different terminal groups is generally: OH < NH₂ < COOH < OCH₃ (methoxy). | |
| PEG Surface Density | High density ("brush") is less immunogenic | A high density of PEG chains creates a "brush" conformation that can sterically hinder protein and antibody binding, reducing opsonization and immune recognition. | |
| Lipid Anchor | Saturation level plays a role | Nanoparticles with unsaturated phospholipid anchors have a higher chance of inducing the ABC phenomenon than those with saturated anchors like DSPE. |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of biocompatibility and safety.
In Vitro Cytotoxicity: MTT Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of DSPE-PEG formulations.
-
Cell Seeding: Plate cells (e.g., HeLa, HT1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the DSPE-PEG derivative in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the test dilutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells: Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100.
Hemolysis Assay
This protocol is based on standard methods for evaluating the hemolytic properties of nanoparticles.
-
Blood Collection: Obtain fresh human blood from healthy volunteers in tubes containing an anticoagulant (e.g., sodium citrate or heparin).
-
Red Blood Cell (RBC) Isolation: Centrifuge the whole blood at 1000 x g for 5 minutes. Remove the plasma and buffy coat. Wash the remaining RBC pellet three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to the initial blood volume.
-
Incubation: Add various concentrations of the DSPE-PEG derivative to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a 10% Triton X-100 solution as a positive control (100% hemolysis). Incubate all samples at 37°C for 2-3 hours with gentle mixing.
-
Centrifugation: Centrifuge the samples at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated using the formula: Hemolysis (%) = [(Abs_Sample - Abs_NegativeControl) / (Abs_PositiveControl - Abs_NegativeControl)] * 100.
Anti-PEG IgM ELISA
This protocol is adapted from the method described for detecting anti-PEG IgM in serum.
-
Plate Coating: Add a solution of mPEG2000-DSPE in ethanol (e.g., 10 nmol in 50 µL) to each well of a 96-well plate. Allow the ethanol to evaporate overnight at room temperature, leaving the lipid conjugate coated on the well surface.
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubating for 1 hour at 37°C.
-
Sample Incubation: Wash the plate again with PBST. Add diluted serum samples (e.g., 1:100 in blocking buffer) to the wells and incubate for 2 hours at 37°C.
-
Secondary Antibody: Wash the plate with PBST. Add a horseradish peroxidase (HRP)-conjugated anti-IgM antibody diluted in blocking buffer and incubate for 1 hour at 37°C.
-
Detection: Wash the plate thoroughly with PBST. Add 100 µL of a TMB substrate solution to each well. Allow the color to develop in the dark for 15-30 minutes.
-
Stopping and Reading: Stop the reaction by adding 50 µL of 2 M H₂SO₄. Read the absorbance at 450 nm using a microplate reader. The concentration of anti-PEG IgM is determined by comparison to a standard curve.
Visualizations: Workflows and Signaling Pathways
dot
Caption: Workflow for assessing DSPE-PEG biocompatibility.
dot
Caption: Mechanism of the Accelerated Blood Clearance (ABC) phenomenon.
dot
Caption: Pathway of Complement Activation-Related Pseudoallergy (CARPA).
Conclusion
DSPE-PEG derivatives are fundamentally important materials in nanomedicine, offering significant advantages in drug delivery due to their excellent biocompatibility and ability to prolong circulation. In vitro and in vivo studies consistently demonstrate their low toxicity and good safety profile. However, the potential for PEG-specific immunogenicity represents a significant clinical challenge. The Accelerated Blood Clearance (ABC) phenomenon can compromise therapeutic efficacy upon repeated dosing, while Complement Activation-Related Pseudoallergy (CARPA) poses a risk of acute hypersensitivity reactions. A thorough understanding and characterization of these immune responses are paramount for drug development professionals. By carefully selecting PEG characteristics—such as molecular weight, architecture, and density—and implementing robust preclinical screening protocols, the risks associated with DSPE-PEG immunogenicity can be effectively managed, paving the way for safer and more effective nanotherapeutics.
References
- 1. Application of poly(ethylene glycol)-distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Introduction to DSPE-PEG and Critical Micelle Concentration
An In-depth Technical Guide to the Critical Micelle Concentration of DSPE-PEG Compounds
For researchers, scientists, and professionals in drug development, understanding the behavior of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) compounds in aqueous solutions is paramount for the successful design and formulation of lipid-based drug delivery systems. A key parameter governing the self-assembly of these amphiphilic molecules into micelles is the critical micelle concentration (CMC). This guide provides a comprehensive overview of the CMC of various DSPE-PEG compounds, detailed experimental protocols for its determination, and a summary of key quantitative data.
DSPE-PEG is a phospholipid-polymer conjugate widely utilized in the creation of sterically stabilized micelles for drug delivery. The DSPE moiety provides the hydrophobic anchor, while the hydrophilic PEG chain forms a protective corona, shielding the micellar core from opsonization and clearance by the mononuclear phagocyte system. The CMC is the concentration of the DSPE-PEG monomer at which the formation of micelles becomes thermodynamically favorable. Below the CMC, the molecules exist predominantly as individual monomers in solution. Above the CMC, they spontaneously assemble into core-shell micellar structures. Knowledge of the CMC is crucial as it dictates the stability of the micelles upon dilution in physiological fluids. A low CMC is generally desirable for in vivo applications to ensure the integrity of the drug carrier until it reaches its target.
Factors Influencing the Critical Micelle Concentration
The CMC of DSPE-PEG compounds is not a fixed value but is influenced by several factors:
-
PEG Chain Length: An increase in the molecular weight of the PEG chain leads to a higher CMC. This is attributed to the increased hydrophilicity and steric hindrance of the longer PEG chains, which can oppose the hydrophobic driving force for micellization.[1][2]
-
Solvent Conditions: The ionic strength of the solvent significantly impacts the CMC. In buffered saline solutions, the CMC of DSPE-PEG is considerably lower than in pure water.[3][4] This is due to the charge screening effect of the ions in the buffer, which reduces the electrostatic repulsion between the negatively charged phosphate groups of the DSPE headgroups, thereby favoring micelle formation.[3]
-
Temperature: Temperature can influence the hydrophobic interactions and the conformation of the polymer chains, thus affecting the CMC.
-
Presence of Other Molecules: The incorporation of other lipids or hydrophobic drugs into the formulation can alter the overall hydrophobicity and geometry of the self-assembling units, thereby influencing the CMC.
Quantitative Data on Critical Micelle Concentration
The following table summarizes the experimentally determined CMC values for various DSPE-PEG compounds under different conditions. It is important to note that the reported values can vary between studies due to differences in experimental methods, purity of the materials, and solvent conditions.
| DSPE-PEG Derivative | Solvent | Method | Temperature (°C) | CMC (µM) | Reference |
| DSPE-PEG2000 | Water | Fluorescence Spectroscopy (DPH probe) | Not Specified | 10 - 25 | |
| DSPE-PEG2000 | HEPES Buffered Saline | Fluorescence Spectroscopy (DPH probe) | Not Specified | 0.5 - 1.0 | |
| DSPE-PEG2000 | Aqueous Dispersion | Spectrofluorimetry (Pyrene probe) | 25 | 18 | |
| DSPE-PEG2000 | Not Specified | Fluorescence Spectroscopy | Not Specified | 0.5 - 1.0 | |
| DSPE-PEG3000 | Not Specified | Fluorescence Spectroscopy | Not Specified | ~1.0 | |
| DSPE-PEG5000 | Not Specified | Fluorescence Spectroscopy | Not Specified | 1.0 - 1.5 |
Experimental Protocols for CMC Determination
Accurate determination of the CMC is essential for characterizing DSPE-PEG formulations. The following are detailed protocols for commonly employed methods.
Fluorescence Spectroscopy using a Pyrene Probe
This is a highly sensitive method that relies on the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, as it partitions from a polar aqueous environment into the nonpolar core of the micelles.
Materials:
-
DSPE-PEG compound
-
Pyrene
-
High-purity water or appropriate buffer
-
Spectrofluorometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the DSPE-PEG compound in the desired aqueous medium (e.g., 1 mM).
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol or acetone) at a concentration of approximately 0.1 mM.
-
-
Sample Preparation:
-
Prepare a series of DSPE-PEG solutions with concentrations spanning the expected CMC range by serial dilution of the stock solution.
-
To each DSPE-PEG solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 0.1-1 µM) to avoid self-quenching. The final concentration of the organic solvent should be kept minimal (typically <1% v/v).
-
Allow the samples to equilibrate overnight in the dark to ensure the complete partitioning of pyrene.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 334 nm.
-
Record the emission spectra from 350 nm to 500 nm for each sample.
-
Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, which are typically located around 373 nm and 384 nm, respectively.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).
-
Plot the I₃/I₁ ratio as a function of the logarithm of the DSPE-PEG concentration.
-
The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which a sharp increase in the I₃/I₁ ratio is observed.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It can be used to determine the CMC by detecting the formation of micelles, which are significantly larger than the individual DSPE-PEG monomers.
Materials:
-
DSPE-PEG compound
-
High-purity water or appropriate buffer (filtered through a 0.22 µm filter)
-
Dynamic Light Scattering instrument
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a series of DSPE-PEG solutions in filtered, high-purity water or buffer, with concentrations ranging from below to above the expected CMC.
-
Ensure the solutions are free of dust and other particulates by filtering them through a syringe filter (e.g., 0.22 µm) directly into clean DLS cuvettes.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform measurements at a fixed scattering angle (e.g., 90° or 173°).
-
For each concentration, measure the scattered light intensity and the particle size distribution.
-
-
Data Analysis:
-
Plot the scattered light intensity as a function of the DSPE-PEG concentration.
-
Below the CMC, the scattering intensity will be low and relatively constant, corresponding to the scattering from individual monomers.
-
Above the CMC, a sharp increase in the scattering intensity will be observed due to the formation of larger micellar aggregates.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the plot (pre-micellar and post-micellar regions).
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for CMC determination.
Caption: Workflow for CMC determination using fluorescence and DLS.
Caption: Detailed steps for fluorescence spectroscopy-based CMC measurement.
This technical guide provides a foundational understanding of the critical micelle concentration of DSPE-PEG compounds. For specific applications, it is recommended to experimentally determine the CMC under the precise conditions that will be used in the final formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of DSPE-PEG-Acid
Abstract: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-acid) is a critical component in advanced drug delivery systems.[1][2][3] As an amphiphilic polymer, it is integral to the formulation of nanoparticles such as liposomes and micelles, where it enhances stability, prolongs circulation time, and provides a reactive terminus for targeted drug delivery.[4] The terminal carboxylic acid group allows for the covalent attachment of targeting ligands, antibodies, or peptides, enabling specific delivery of therapeutic payloads to target cells.[5] This guide provides an in-depth overview of the common synthesis and purification methodologies for DSPE-PEG-acid, tailored for researchers and professionals in pharmaceutical development.
Synthesis of DSPE-PEG-Acid
The most prevalent method for synthesizing DSPE-PEG-acid involves the formation of a stable amide bond between the primary amine of DSPE and an activated carboxyl group on a heterobifunctional PEG derivative.
1.1. Synthesis Pathway
The reaction typically involves dissolving DSPE and a carboxyl-terminated PEG, which has been activated (e.g., as an N-hydroxysuccinimide ester or by using a succinimidyl succinate), in an organic solvent. A base, such as triethylamine, is added to catalyze the reaction by deprotonating the amine group of DSPE, facilitating its nucleophilic attack on the activated PEG terminus. The mixture is stirred, often overnight at room temperature, to ensure the reaction proceeds to completion.
Caption: General synthesis scheme for DSPE-PEG-Acid.
1.2. Experimental Protocol: Synthesis
The following protocol is a representative example for the synthesis of DSPE-PEG-acid:
-
Dissolve 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in a mixture of chloroform and methanol.
-
In a separate vessel, dissolve an equimolar amount of a carboxyl-activated PEG, such as PEG-bis(succinimidyl succinate), in chloroform.
-
Add the DSPE solution to the PEG solution.
-
Introduce triethylamine to the reaction mixture to act as a base.
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction's completion by thin-layer chromatography (TLC), checking for the absence of the primary amine of DSPE using a ninhydrin stain. A complete reaction is indicated by a negative ninhydrin test.
1.3. Summary of Synthesis Parameters
| Parameter | Typical Value/Condition | Purpose |
| Solvent | Chloroform, Methanol, DMF | Dissolves reactants |
| Catalyst | Triethylamine (TEA) | Base to facilitate nucleophilic attack |
| Temperature | Room Temperature | Mild condition to prevent side reactions |
| Reaction Time | 12-24 hours (Overnight) | Ensures reaction completion |
| Molar Ratio | Equimolar or slight excess of PEG | Drives the reaction towards the product |
| Monitoring | Thin-Layer Chromatography (TLC) | Confirms consumption of DSPE reactant |
Purification of DSPE-PEG-Acid
Purification is a critical step to remove unreacted starting materials (DSPE, PEG-acid), the catalyst (triethylamine), and any side products. The presence of such impurities can interfere with downstream applications and affect the final product's performance.
2.1. Purification Workflow
A multi-step purification strategy is often employed to achieve high purity. This typically begins with a bulk separation technique like precipitation or dialysis to remove major impurities, followed by high-resolution chromatographic methods to isolate the final product.
Caption: Multi-step workflow for DSPE-PEG-Acid purification.
2.2. Experimental Protocols: Purification
-
Precipitation: The crude reaction mixture can be concentrated, and the product precipitated by adding a non-solvent like cold acetone or diethyl ether. This step is effective for removing excess triethylamine and some unreacted PEG.
-
Dialysis: The product can be dissolved in water or a suitable buffer and dialyzed against distilled water using a membrane with an appropriate molecular weight cutoff (e.g., 3 kDa) for 48 hours. This is particularly useful for removing small molecule impurities.
-
Silica Gel Column Chromatography: The crude product is loaded onto a silica gel column and eluted with a solvent system, such as a gradient of chloroform and methanol. Fractions are collected and analyzed by TLC to pool the pure product.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for final purification. It is crucial to use mild conditions (e.g., neutral pH buffers, room temperature) to prevent the hydrolysis of the ester bonds in the DSPE lipid tails, which can occur under acidic conditions or at elevated temperatures.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, structure, and purity of the final DSPE-PEG-acid product. A combination of analytical techniques is recommended for a complete quality assessment.
3.1. Analytical Characterization Workflow
The purified product is subjected to a panel of analytical tests to verify its chemical structure and assess its purity level.
Caption: Standard analytical tests for DSPE-PEG-Acid.
3.2. Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the covalent conjugation and the structure of the final product. Characteristic peaks corresponding to the protons of the DSPE fatty acid chains, the glycerol backbone, and the repeating ethylene oxide units of PEG should be present and have the correct integration ratios.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight distribution of the polymer conjugate. This confirms the successful conjugation and provides information on the polydispersity of the PEG chain.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the gold standard for determining purity. Due to the lack of a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are preferred over UV detectors for accurate quantification. Purity is calculated by the relative area of the main product peak.
3.3. Summary of Analytical Parameters
| Technique | Parameter | Expected Result/Observation |
| ¹H NMR | Chemical Shifts & Integration | Presence of signals for both DSPE alkyl chains and PEG backbone. |
| Mass Spec. | m/z Spectrum | A distribution of peaks centered around the expected average MW. |
| HPLC | Column | C18 Reverse-Phase |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | |
| Detector | CAD or ELSD |
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. DSPE-PEG-COOH, DSPE-PEG-Acid, Lipid PEG - Biopharma PEG [biochempeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Pricing for DSPE-PEG-Acid Derivatives: A Technical Guide for Researchers
For researchers and drug development professionals working at the forefront of nanomedicine, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-acid (DSPE-PEG-acid) is a critical component for creating long-circulating and targeted drug delivery systems.[1][2] This in-depth guide provides an overview of commercial suppliers, available pricing information, and key experimental protocols involving DSPE-PEG-acid, with a focus on DSPE-PEG47-acid and structurally similar derivatives.
Commercial Availability and Pricing
Procuring DSPE-PEG-acid derivatives often requires direct inquiry with specialized chemical suppliers, as pricing is typically not listed publicly and is subject to factors such as purity, quantity, and the specific length of the PEG chain. Below is a summary of potential commercial suppliers for this compound and related compounds.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Pricing |
| ChemScene | This compound | ≥98% | 2890.56 | Not available | Quote Required |
| Biorbyt | This compound | Not specified | Not specified | Not available | Quote Required |
| Avanti Polar Lipids (distributed by Merck/Sigma-Aldrich) | DSPE-PEG(2000) Carboxylic Acid | Not specified | ~2780.38 | Not available | Quote Required |
Note: The PEG chain length can be denoted in two ways: by the number of repeating ethylene glycol units (e.g., 47) or by the average molecular weight of the PEG chain (e.g., 2000). This compound has a PEG chain with approximately 47 ethylene glycol units. Researchers should verify the specific product details with the supplier to ensure it meets their experimental needs.
Key Applications in Drug Delivery
DSPE-PEG-acid is an amphiphilic polymer that is widely incorporated into nanocarriers like liposomes and micelles.[1][2][3] The DSPE portion, being a lipid, readily integrates into the lipid bilayer of these carriers, while the hydrophilic PEG chain extends into the aqueous environment, creating a "stealth" effect that helps to reduce recognition by the immune system and prolong circulation time in the body.
The terminal carboxylic acid group on the PEG chain is a key functional feature, enabling the covalent attachment of targeting ligands such as antibodies, peptides, or small molecules. This allows for the development of targeted drug delivery systems that can selectively accumulate at disease sites, enhancing therapeutic efficacy while minimizing off-target side effects.
Experimental Protocols
The following are detailed methodologies for the preparation of liposomes incorporating DSPE-PEG-acid, based on established techniques in the literature.
Protocol 1: Liposome Formulation via Thin-Film Hydration
This is a common method for preparing liposomes.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-acid
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the lipids (primary phospholipid, cholesterol, and DSPE-PEG-acid) in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.
-
Hydrate the lipid film by adding the aqueous buffer (which may contain the drug to be encapsulated) and rotating the flask at a temperature above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a specific size, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
Protocol 2: Ligand Conjugation to DSPE-PEG-Acid Liposomes
The terminal carboxylic acid group of the DSPE-PEG allows for the attachment of targeting ligands.
Materials:
-
Pre-formed liposomes containing DSPE-PEG-acid
-
Targeting ligand with a primary amine group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Reaction buffer (e.g., HEPES buffer, pH 7.5)
Procedure:
-
Activate the carboxylic acid groups on the liposome surface by incubating the liposomes with EDC and NHS in the activation buffer.
-
Remove excess EDC and NHS by dialysis or size exclusion chromatography.
-
Add the targeting ligand to the activated liposomes in the reaction buffer and allow the conjugation reaction to proceed.
-
Purify the ligand-conjugated liposomes to remove any unreacted ligand.
Visualizing Experimental Workflows
The following diagrams illustrate the key processes described in the experimental protocols.
Caption: Workflow for Liposome Formulation by Thin-Film Hydration.
Caption: Workflow for Ligand Conjugation to DSPE-PEG-Acid Liposomes.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of poly(ethylene glycol)-distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to DSPE-PEG47-Acid in Nanoparticle Formulation for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and application of DSPE-PEG47-acid in the formulation of advanced nanoparticle-based drug delivery systems.
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)47] (this compound), a critical component in the development of stealth nanoparticles for therapeutic and diagnostic applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental properties of this compound, detailed methodologies for nanoparticle formulation and characterization, and protocols for in vitro evaluation.
Introduction to this compound
This compound is a phospholipid-polymer conjugate that combines the biocompatible and biodegradable properties of the phospholipid DSPE with the hydrophilic and sterically hindering characteristics of a 47-unit polyethylene glycol (PEG) chain, terminating in a carboxylic acid group. The DSPE moiety serves as a hydrophobic anchor, enabling its incorporation into the lipid bilayer of nanoparticles such as liposomes and solid lipid nanoparticles. The PEG chain creates a hydrophilic corona on the nanoparticle surface, which sterically hinders the adsorption of opsonin proteins from the bloodstream. This "stealth" effect reduces recognition and clearance by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the nanoparticles and enhancing their accumulation in target tissues through the enhanced permeability and retention (EPR) effect. The terminal carboxylic acid group provides a reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or small molecules, to achieve active targeting to specific cells or tissues.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for the rational design and formulation of nanoparticles.
| Property | Value | Reference |
| Molecular Formula | C₁₃₇H₂₇₀NO₅₈P | [ChemScene] |
| Molecular Weight | 2890.56 g/mol | [ChemScene] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in chloroform and methanol | General Knowledge |
Nanoparticle Formulation with this compound
The incorporation of this compound into nanoparticle formulations can be achieved through various methods, with the thin-film hydration technique being one of the most common for preparing liposomes and lipid-based nanoparticles.
Thin-Film Hydration Method
This method involves the dissolution of lipids, including this compound and a therapeutic agent (if hydrophobic), in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous buffer to form a suspension of multilamellar vesicles (MLVs). Subsequent size reduction steps, such as extrusion or sonication, are typically employed to produce unilamellar vesicles (ULVs) with a more uniform size distribution.
Experimental Workflow for Nanoparticle Synthesis via Thin-Film Hydration:
Characterization of this compound Containing Nanoparticles
Thorough characterization of the formulated nanoparticles is essential to ensure their quality, stability, and in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, drug loading content, and encapsulation efficiency.
Particle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension. The PDI is a measure of the heterogeneity of the particle sizes in the sample.
Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is a critical parameter for evaluating the stability of the colloidal suspension, as a higher magnitude of zeta potential generally indicates greater electrostatic repulsion between particles, preventing aggregation.
Drug Loading and Encapsulation Efficiency
The amount of drug successfully incorporated into the nanoparticles is determined by quantifying the drug loading content (DLC) and the encapsulation efficiency (EE). High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.
Experimental Workflow for Nanoparticle Characterization:
In Vitro Evaluation of Nanoparticles
Before proceeding to in vivo studies, it is crucial to assess the in vitro performance of the formulated nanoparticles, including their drug release profile, cytotoxicity, and cellular uptake.
In Vitro Drug Release
The drug release kinetics from the nanoparticles can be evaluated using a dialysis method. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium. At predetermined time points, aliquots of the release medium are collected and analyzed for drug content.
Cytotoxicity Assay
The cytotoxicity of the drug-loaded nanoparticles and the blank nanoparticles (without drug) is typically assessed using a cell viability assay, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Cellular Uptake Study
The efficiency of nanoparticle internalization by target cells can be quantified using flow cytometry or visualized using fluorescence microscopy, provided the nanoparticles or the encapsulated drug are fluorescently labeled.
Experimental Workflow for In Vitro Evaluation:
Detailed Experimental Protocols
Protocol for Nanoparticle Synthesis by Thin-Film Hydration
-
Lipid Dissolution: Dissolve the primary lipid (e.g., DSPC), cholesterol, this compound, and the hydrophobic drug in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. The molar ratio of the components should be optimized based on the desired nanoparticle characteristics.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. The volume of the buffer will determine the final lipid concentration. This process leads to the formation of MLVs.
-
Size Reduction: To obtain ULVs with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature.
-
Purification: Remove any unencapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography.
-
Sterilization: Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.
Protocol for Particle Size and Zeta Potential Measurement
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or the appropriate buffer to a suitable concentration for DLS and zeta potential measurements.
-
DLS Measurement: Transfer the diluted sample to a cuvette and place it in the DLS instrument. Set the instrument parameters (e.g., temperature, scattering angle) and perform the measurement to obtain the hydrodynamic diameter and PDI.
-
Zeta Potential Measurement: Transfer the diluted sample to a zeta potential cell and place it in the instrument. Apply an electric field and measure the electrophoretic mobility of the nanoparticles to determine the zeta potential.
Protocol for Determining Drug Loading and Encapsulation Efficiency
-
Standard Curve Preparation: Prepare a series of standard solutions of the drug with known concentrations in a suitable solvent. Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.
-
Quantification of Total Drug: Disrupt a known volume of the nanoparticle suspension by adding a solvent that dissolves both the lipids and the drug (e.g., methanol). This will release the encapsulated drug. Filter the solution and analyze it by HPLC to determine the total amount of drug (encapsulated + unencapsulated).
-
Quantification of Free Drug: Separate the unencapsulated drug from the nanoparticles using techniques like ultracentrifugation or centrifugal filter devices. Analyze the supernatant/filtrate by HPLC to determine the amount of free drug.
-
Calculations:
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of encapsulated drug / Total mass of drug) x 100
-
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the drug-loaded nanoparticles, blank nanoparticles, and the free drug. Include untreated cells as a control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol for Cellular Uptake Analysis by Flow Cytometry
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with fluorescently labeled nanoparticles for various time points.
-
Harvesting: After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA and neutralize with complete medium.
-
Staining (Optional): Stain the cells with a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells will be proportional to the amount of internalized nanoparticles.
Conclusion
This compound is a versatile and valuable tool in the field of nanoparticle-based drug delivery. Its unique properties allow for the formulation of "stealth" nanoparticles with prolonged circulation times and the potential for active targeting through the conjugation of ligands to its terminal carboxylic acid group. This guide has provided a detailed overview of the properties of this compound, comprehensive protocols for the formulation and characterization of nanoparticles containing this lipid, and methods for their in vitro evaluation. By following these established methodologies, researchers and drug development professionals can effectively harness the potential of this compound to develop novel and effective nanomedicines.
Methodological & Application
Protocol for the Preparation and Characterization of DSPE-PEG-Acid Liposomes for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation and characterization of liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-acid). These liposomes are versatile nanocarriers for targeted drug delivery, offering prolonged circulation times and the potential for surface functionalization with targeting ligands. This protocol details the widely used thin-film hydration method followed by extrusion, as well as the post-insertion technique for surface modification. Furthermore, it outlines standard procedures for characterizing the physicochemical properties of the resulting liposomes, including size, polydispersity, zeta potential, and encapsulation efficiency.
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer. Their ability to encapsulate both hydrophilic and hydrophobic drugs, coupled with their biocompatibility and biodegradability, makes them attractive vehicles for drug delivery. The incorporation of polyethylene glycol (PEG) conjugated to a phospholipid, such as DSPE, sterically stabilizes the liposomes, reducing their uptake by the reticuloendothelial system (RES) and thereby extending their circulation half-life in the bloodstream. This "stealth" property enhances the probability of the liposomes accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
The use of DSPE-PEG with a terminal carboxylic acid group (DSPE-PEG-acid) provides a reactive handle for the covalent attachment of targeting moieties, such as antibodies, peptides, or small molecules. This active targeting strategy can further improve the selective delivery of therapeutic agents to specific cells or tissues, minimizing off-target effects and enhancing therapeutic efficacy.
This application note provides detailed protocols for the preparation and characterization of DSPE-PEG-acid functionalized liposomes, intended to guide researchers in the development of targeted drug delivery systems.
Materials and Reagents
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG2000-COOH)
-
Other phospholipids as required (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC))
-
-
Solvents:
-
Chloroform
-
Methanol
-
-
Buffers and Aqueous Solutions:
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES-buffered saline (HBS), pH 7.4
-
Sucrose solution (e.g., 10% w/v)
-
-
For Drug Loading (example):
-
Doxorubicin hydrochloride
-
Ammonium sulfate solution (e.g., 250 mM)
-
-
For Characterization:
-
Deionized water (Milli-Q or equivalent)
-
-
Equipment:
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
-
Spectrophotometer (UV-Vis or fluorescence)
-
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Acid Liposomes by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs), which are then downsized to unilamellar vesicles (LUVs) by extrusion.[1]
Procedure:
-
Lipid Film Formation:
-
Accurately weigh the desired amounts of lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000-COOH) in a round-bottom flask. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-COOH).
-
Dissolve the lipids in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), ensuring complete dissolution to form a clear solution.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 60-65 °C for DSPC). This will form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.
-
-
Hydration of the Lipid Film:
-
Hydrate the dry lipid film with an aqueous buffer (e.g., PBS pH 7.4) pre-heated to a temperature above the lipid Tc. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by gentle rotation or vortexing to disperse the lipid film, resulting in the formation of a milky suspension of MLVs.
-
-
Liposome Sizing by Extrusion:
-
To obtain LUVs with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tc.
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to ensure a homogenous population of liposomes.
-
-
Purification:
-
To remove any unencapsulated drug or other components, the liposome suspension can be purified by methods such as size exclusion chromatography (SEC) using a Sepharose CL-4B column or by dialysis against the hydration buffer.
-
Protocol 2: Post-Insertion Method for Surface Functionalization
The post-insertion technique allows for the incorporation of DSPE-PEG-acid into pre-formed liposomes, which can be advantageous for heat-sensitive ligands or when optimizing the surface density of the PEG-acid moiety.[2][3]
Procedure:
-
Prepare Pre-formed Liposomes: Prepare liposomes (e.g., containing a therapeutic agent) using the thin-film hydration method as described in Protocol 1, but without the DSPE-PEG-acid component.
-
Prepare DSPE-PEG-Acid Micelles:
-
Dissolve DSPE-PEG2000-COOH in the same aqueous buffer used for liposome preparation at a concentration above its critical micelle concentration (CMC).
-
-
Incubation:
-
Mix the pre-formed liposomes with the DSPE-PEG-acid micelle solution.
-
Incubate the mixture at a temperature slightly above the Tc of the liposome-forming lipids (e.g., 60 °C) for a specific period (e.g., 1-2 hours) with gentle stirring. This facilitates the transfer of the DSPE-PEG-acid from the micelles into the outer leaflet of the liposome bilayer.
-
-
Purification:
-
Remove the excess, unincorporated DSPE-PEG-acid micelles by size exclusion chromatography or dialysis.
-
Characterization of Liposomes
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior of liposomes. They are typically measured using Dynamic Light Scattering (DLS).
Procedure:
-
Dilute the liposome suspension with deionized water or the hydration buffer to an appropriate concentration for DLS measurement.
-
Measure the hydrodynamic diameter (size), PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate to ensure accuracy and reproducibility.
Morphology
The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).
Procedure:
-
Place a drop of the diluted liposome suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Remove the excess sample with filter paper.
-
(Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate or phosphotungstic acid) to enhance contrast.
-
Allow the grid to dry completely before imaging with a TEM.
Encapsulation Efficiency (%EE)
Encapsulation efficiency is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used in the formulation.
Procedure:
-
Separate free drug from encapsulated drug: Use methods like size exclusion chromatography, dialysis, or ultracentrifugation to separate the liposomes from the unencapsulated drug.
-
Quantify the encapsulated drug:
-
Lyse the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug using a suitable analytical technique such as HPLC, UV-Vis spectrophotometry, or fluorescence spectroscopy.
-
-
Calculate %EE: %EE = (Amount of encapsulated drug / Total amount of initial drug) x 100
Data Presentation
The following tables summarize typical quantitative data for DSPE-PEG-acid liposomes. The exact values will vary depending on the specific lipid composition, preparation method, and drug being encapsulated.
| Formulation (Molar Ratio) | Mean Diameter (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPC:Chol:DSPE-PEG2000-COOH (55:40:5) | 125 ± 5 | 0.12 ± 0.03 | -35 ± 5 | 48.3 ± 1.6 (for ASO) | [4] |
| HSPC:Chol:DSPE-PEG2000 (95:5) | ~100 | < 0.2 | ~ -4 | > 90 (for Doxorubicin) | [5] |
| POPC:Chol:DSPE-PEG2000 (varying %) | 100 - 150 | < 0.2 | N/A | Varies |
Note: Data is compiled from various sources and should be considered as representative examples. Actual results may vary.
Visualization of Key Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and characterization of DSPE-PEG-acid liposomes.
Signaling Pathway: Receptor-Mediated Endocytosis
DSPE-PEG-acid liposomes can be functionalized with ligands that target specific receptors on cell surfaces, leading to uptake via receptor-mediated endocytosis.
Logical Relationship: Enhanced Permeability and Retention (EPR) Effect
The EPR effect is a key principle for the passive targeting of long-circulating liposomes to tumor tissues.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preparation and characterization of DSPE-PEG-acid liposomes. By following these methodologies, researchers can produce well-defined and functionalized liposomal formulations for targeted drug delivery applications. The ability to tailor the physicochemical properties and surface chemistry of these nanoparticles opens up numerous possibilities for developing novel and effective therapeutic strategies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Nanoparticles with DSPE-PEG47-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating nanoparticles using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-47] (DSPE-PEG47-acid). The inclusion of this compound in lipid-based nanoparticle formulations offers several advantages, including enhanced stability, prolonged circulation times, and a surface functional group (-COOH) for the covalent attachment of targeting ligands. This document outlines common formulation methods, detailed experimental protocols, characterization techniques, and expected nanoparticle attributes.
Overview of Formulation Strategies
This compound can be incorporated into various types of nanoparticles, including liposomes, polymeric nanoparticles, and lipid-polymer hybrid nanoparticles. The choice of formulation method depends on the physicochemical properties of the drug to be encapsulated and the desired characteristics of the final nanoparticle formulation. Three commonly employed methods are:
-
Thin-Film Hydration: A versatile method for preparing liposomes and lipid nanoparticles, particularly suitable for encapsulating hydrophobic drugs.
-
Solvent Evaporation: Often used for formulating polymeric and lipid-polymer hybrid nanoparticles, where the polymer and lipid components are dissolved in a volatile organic solvent.
-
Nanoprecipitation: A rapid and straightforward technique for producing polymeric and lipid-polymer hybrid nanoparticles, especially for hydrophobic drugs.[1]
Experimental Protocols
Materials and Reagents
-
This compound (or a close molecular weight equivalent such as DSPE-PEG2000-COOH)
-
Matrix lipid (e.g., DSPC, DPPC, Soy PC)
-
Cholesterol (optional, for membrane stabilization)
-
Drug to be encapsulated
-
Organic solvents (e.g., chloroform, ethanol, acetone, DMSO)[2]
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES buffer)
Protocol 1: Thin-Film Hydration Method
This method involves the formation of a thin lipid film by evaporating an organic solvent, followed by hydration with an aqueous medium to form nanoparticles.
Methodology:
-
Lipid Dissolution: Dissolve this compound, matrix lipid(s), and the hydrophobic drug in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of the components should be optimized based on the desired nanoparticle characteristics.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.[3] This process will lead to the spontaneous formation of multilamellar vesicles (MLVs). For hydrophilic drug encapsulation, the drug should be dissolved in the aqueous buffer used for hydration.
-
Size Reduction (Optional): To obtain smaller and more uniform nanoparticles (small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.[4]
Protocol 2: Solvent Evaporation Method
This technique is suitable for preparing polymeric nanoparticles and lipid-polymer hybrid nanoparticles.
Methodology:
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA), this compound, and the hydrophobic drug in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Emulsification: Add the organic phase to an aqueous phase containing a surfactant (if necessary) under high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion.[5]
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion by stirring at room temperature or under reduced pressure. As the solvent is removed, the polymer and lipid precipitate, leading to the formation of nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation and wash them with deionized water to remove any unencapsulated drug and excess surfactant.
Protocol 3: Nanoprecipitation Method
Also known as the solvent displacement method, this is a simple and rapid technique for nanoparticle formation.
Methodology:
-
Solvent Phase Preparation: Dissolve the polymer, this compound, and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone or ethanol).
-
Nanoprecipitation: Inject the organic solution dropwise into a larger volume of an aqueous phase (the non-solvent) under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and lipid to precipitate, forming nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure or by dialysis.
-
Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove the organic solvent and unencapsulated drug.
Characterization of Nanoparticles
Thorough characterization is crucial to ensure the quality and performance of the formulated nanoparticles.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo behavior of nanoparticles.
Methodology:
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration for measurement.
-
Measurement: Use a dynamic light scattering (DLS) instrument to determine the hydrodynamic diameter (particle size) and PDI. The PDI value indicates the uniformity of the particle size distribution.
-
Zeta Potential: Measure the zeta potential using the same instrument, which provides information about the surface charge of the nanoparticles. The negative charge from the carboxylic acid group of this compound is expected to result in a negative zeta potential.
Drug Loading and Encapsulation Efficiency
These parameters quantify the amount of drug successfully incorporated into the nanoparticles.
Methodology:
-
Separation of Free Drug: Separate the unencapsulated (free) drug from the nanoparticle suspension. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography.
-
Quantification of Encapsulated Drug: Disrupt the nanoparticles using a suitable solvent or detergent to release the encapsulated drug.
-
Drug Analysis: Quantify the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography (HPLC).
-
Calculation:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Stability Studies
Assessing the stability of the nanoparticle formulation over time is essential for determining its shelf-life.
Methodology:
-
Storage Conditions: Store the nanoparticle suspension at different temperatures (e.g., 4°C, 25°C) and for various durations.
-
Monitoring: At predetermined time points, withdraw samples and analyze them for changes in particle size, PDI, zeta potential, and drug leakage.
-
Analysis: Plot the measured parameters against time to evaluate the stability profile of the formulation.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles formulated with DSPE-PEG-acid.
| Formulation Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Thin-Film Hydration | 100 - 200 | < 0.2 | -20 to -40 | |
| Solvent Evaporation | 150 - 250 | < 0.3 | -15 to -35 | |
| Nanoprecipitation | 50 - 150 | < 0.15 | -25 to -50 |
| Parameter | Typical Range | Factors Influencing the Parameter |
| Drug Loading (%) | 1 - 10% | Drug-lipid/polymer interaction, formulation method, drug concentration |
| Encapsulation Efficiency (%) | 50 - 95% | Formulation parameters, drug properties, lipid/polymer composition |
| Stability (at 4°C) | > 6 months | Lipid composition, surface charge, storage conditions |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Self-assembly of phospholipid-PEG coating on nanoparticles through dual solvent exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Covalent Conjugation of Peptides to DSPE-PEG-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-acid) is a cornerstone technique in the development of targeted drug delivery systems. By attaching specific peptides to the distal end of the PEG chain, researchers can engineer liposomes, micelles, and other nanoparticles to actively target specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects. This document provides detailed protocols and application notes for the two most common methods of peptide conjugation to DSPE-PEG-acid: carbodiimide-mediated amide bond formation and maleimide-mediated thiol-ether bond formation.
Core Concepts
DSPE-PEG-acid is an amphiphilic molecule with a hydrophobic DSPE lipid anchor and a hydrophilic PEG polymer chain terminating in a carboxylic acid group. This terminal carboxyl group serves as a versatile handle for covalent modification. The choice of conjugation chemistry depends on the available functional groups on the peptide of interest.
-
Amide Bond Formation (EDC/NHS Chemistry): This is the most common method and involves activating the carboxylic acid on DSPE-PEG-acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). The resulting NHS ester is a stable intermediate that readily reacts with primary amines (e.g., the N-terminus or the side chain of a lysine residue) on the peptide to form a stable amide bond.[1][2][3][4][5]
-
Thiol-Ether Bond Formation (Maleimide Chemistry): An alternative strategy involves using a heterobifunctional linker. DSPE-PEG can be synthesized with a terminal maleimide group (DSPE-PEG-maleimide). This maleimide group reacts specifically and efficiently with a thiol group (sulfhydryl group), typically from a cysteine residue engineered into the peptide sequence, to form a stable thioether bond.
A critical consideration in working with DSPE-PEG conjugates is the potential for hydrolysis of the ester linkages in the DSPE lipid under harsh acidic or basic conditions. Therefore, reaction and purification steps should ideally be performed under neutral or mildly acidic conditions to maintain the integrity of the lipid anchor.
Experimental Protocols
Protocol 1: Peptide Conjugation via EDC/NHS Chemistry
This protocol details the activation of the terminal carboxylic acid on DSPE-PEG-acid and subsequent conjugation to a peptide containing a primary amine.
Materials:
-
DSPE-PEG-acid
-
Peptide with a primary amine (N-terminus or lysine side chain)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography)
Procedure:
-
Activation of DSPE-PEG-acid:
-
Dissolve DSPE-PEG-acid in Activation Buffer.
-
Add EDC and sulfo-NHS to the DSPE-PEG-acid solution. A molar excess of EDC and sulfo-NHS over DSPE-PEG-acid is recommended to drive the reaction.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the sulfo-NHS ester intermediate.
-
-
Conjugation to Peptide:
-
Dissolve the peptide in Coupling Buffer.
-
Add the activated DSPE-PEG-sulfo-NHS ester solution to the peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To quench any unreacted sulfo-NHS esters, add the quenching solution and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the peptide-DSPE-PEG conjugate from unreacted peptide, lipid, and reaction byproducts using an appropriate method. Reverse-phase HPLC is often effective. Dialysis or size-exclusion chromatography can also be used to remove smaller molecules.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as MALDI-TOF mass spectrometry to verify the molecular weight of the conjugate. HPLC can be used to assess purity.
-
Quantitative Parameters for EDC/NHS Conjugation:
| Parameter | Value | Reference |
| Molar Ratio (DSPE-PEG-COOH:EDC:NHS) | 1:10:25 | |
| Molar Ratio (Peptide:DSPE-PEG-NHS) | 1:3 | |
| Activation pH | 4.5 - 6.0 | |
| Conjugation pH | 7.2 - 7.5 | |
| Reaction Time (Activation) | 15 - 60 minutes | |
| Reaction Time (Conjugation) | 2 hours - overnight | |
| Reaction Temperature | Room Temperature or 4°C |
Protocol 2: Peptide Conjugation via Maleimide-Thiol Chemistry
This protocol is suitable for peptides that have been synthesized with a terminal cysteine residue.
Materials:
-
DSPE-PEG-maleimide
-
Thiol-containing peptide (with a cysteine residue)
-
Reaction Buffer: Phosphate buffer (e.g., 0.1 M sodium phosphate), pH 6.5-7.5
-
Organic co-solvent (optional, if needed for solubility): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., HPLC, dialysis, or size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DSPE-PEG-maleimide in the Reaction Buffer. An organic co-solvent may be used to aid dissolution before dilution in the aqueous buffer.
-
Dissolve the thiol-containing peptide in the Reaction Buffer. Ensure the buffer is deoxygenated to prevent disulfide bond formation between peptides.
-
-
Conjugation Reaction:
-
Add the DSPE-PEG-maleimide solution to the peptide solution. A slight molar excess of the lipid may be used to ensure complete reaction of the peptide.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
-
Purification:
-
Purify the conjugate using a suitable method such as HPLC or size-exclusion chromatography to remove unreacted starting materials.
-
-
Characterization:
-
Analyze the final product by MALDI-TOF mass spectrometry to confirm the increase in molecular weight corresponding to the addition of the peptide to the DSPE-PEG-maleimide. HPLC can be used to determine the purity and conjugation efficiency.
-
Quantitative Parameters for Maleimide-Thiol Conjugation:
| Parameter | Value | Reference |
| Molar Ratio (DSPE-PEG-maleimide:Peptide) | 3:1 to 1:1.2 | |
| Reaction pH | 6.5 - 7.5 | |
| Reaction Time | 1 - 48 hours | |
| Reaction Temperature | Room Temperature or 4°C | |
| Conjugation Efficiency | >95% |
Visualizations
Figure 1: Workflow for peptide conjugation to DSPE-PEG-acid via EDC/NHS chemistry.
Figure 2: Workflow for peptide conjugation to DSPE-PEG-maleimide via thiol-ether chemistry.
Figure 3: Generalized signaling pathway for targeted drug delivery using peptide-conjugated nanoparticles.
Applications and Considerations
Peptide-conjugated DSPE-PEG lipids are primarily used in the formulation of nanoparticles for targeted drug and gene delivery. These surface-modified nanoparticles can recognize and bind to specific receptors overexpressed on diseased cells, leading to enhanced cellular uptake and localized therapeutic action.
Key considerations for successful conjugation and application include:
-
Peptide Selection: The chosen peptide should have a high affinity and specificity for the target receptor. The conjugation site on the peptide should not be within the receptor-binding domain to preserve its biological activity.
-
Linker Chemistry: The choice between amine and thiol chemistry will depend on the peptide sequence. If the peptide's bioactivity relies on primary amines, a cysteine residue can be added for thiol-specific conjugation.
-
Purification: Rigorous purification is essential to remove unreacted components, which can interfere with nanoparticle formation and in vivo performance.
-
Stability: The stability of the final conjugate, particularly the ester bonds in DSPE, should be considered, especially during long-term storage. Lyophilization is a common method for improving stability.
-
Characterization: Thorough characterization is crucial to ensure the quality and consistency of the conjugate, which is a critical component of the final drug delivery system.
References
- 1. Conjugation of Native-Like HIV-1 Envelope Trimers onto Liposomes Using EDC/Sulfo-NHS Chemistry: Requirements and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: EDC/NHS Chemistry for Covalent Coupling of Amines to DSPE-PEG-Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-acid) is a phospholipid-PEG conjugate commonly utilized in the formation of liposomes and micelles for drug delivery applications. The terminal carboxylic acid group on the polyethylene glycol (PEG) chain provides a versatile handle for the covalent attachment of various amine-containing molecules, such as peptides, proteins, antibodies, and small molecule drugs. This functionalization allows for the development of targeted drug delivery systems that can enhance therapeutic efficacy and reduce off-target effects.
A widely employed and efficient method for coupling amines to carboxylic acids is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[1] EDC is a zero-length crosslinker, meaning it facilitates the formation of an amide bond between the carboxyl and amine groups without becoming part of the final conjugate.[2] The addition of NHS stabilizes the reactive intermediate, increasing the efficiency of the coupling reaction.[2][3] This two-step process minimizes the potential for polymerization, particularly when working with biomolecules that contain both carboxyl and amine functionalities.[1]
These application notes provide a detailed protocol for the EDC/NHS-mediated coupling of amine-containing ligands to DSPE-PEG-acid, along with essential data presentation and visualizations to guide researchers in this critical bioconjugation technique.
Chemical Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main steps. First, the carboxyl group on the DSPE-PEG-acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be prone to hydrolysis. The addition of NHS leads to the formation of a more stable NHS ester. In the second step, the amine-containing molecule reacts with the NHS ester via nucleophilic attack to form a stable amide bond, releasing NHS.
Caption: EDC/NHS reaction mechanism for coupling amines to DSPE-PEG-acid.
Experimental Protocols
Materials
-
DSPE-PEG-acid (e.g., DSPE-PEG2000-COOH)
-
Amine-containing molecule (e.g., peptide, antibody, small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Organic solvent (if needed for dissolving DSPE-PEG-acid, e.g., Chloroform, Dichloromethane (DCM), or Dimethylformamide (DMF))
-
Dialysis membrane (e.g., MWCO 3.5 kDa or appropriate for the conjugate)
-
Lyophilizer
Protocol 1: Two-Step Aqueous Coupling
This protocol is suitable for water-soluble amine-containing molecules.
-
Preparation of DSPE-PEG-acid solution:
-
Dissolve DSPE-PEG-acid in the Activation Buffer to a final concentration of 1-10 mg/mL. If solubility is an issue, a small amount of organic co-solvent like DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.
-
-
Activation of DSPE-PEG-acid:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer.
-
Add EDC and NHS to the DSPE-PEG-acid solution. A molar excess of EDC and NHS over the DSPE-PEG-acid is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling with Amine-containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated DSPE-PEG-acid solution to the amine-containing molecule solution. The molar ratio of the amine to the activated DSPE-PEG-acid can be varied to optimize conjugation efficiency.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Purify the DSPE-PEG-amine conjugate from unreacted reagents and byproducts using dialysis against PBS or deionized water.
-
Alternatively, size-exclusion chromatography can be used for purification.
-
Lyophilize the purified conjugate to obtain a white powder.
-
Protocol 2: Organic Phase Coupling
This protocol is suitable for amine-containing molecules that are soluble in organic solvents.
-
Reaction Setup:
-
Dissolve DSPE-PEG-acid in an anhydrous organic solvent such as DCM or DMF.
-
Add EDC and NHS to the solution, followed by the amine-containing molecule. A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to scavenge the acid produced.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure (e.g., rotary evaporation).
-
The crude product can be purified by dialysis against an appropriate solvent system or by column chromatography.
-
Lyophilize the final product.
-
Data Presentation
The following table summarizes typical quantitative parameters for the EDC/NHS coupling reaction. Optimization may be required for specific applications.
| Parameter | Recommended Range | Reference |
| Molar Ratio (EDC:NHS:DSPE-PEG-acid) | 2:5:1 to 10:10:1 | |
| Activation pH | 4.5 - 6.5 | |
| Coupling pH | 7.2 - 8.5 | |
| Activation Time | 15 - 30 minutes | |
| Coupling Time | 2 - 24 hours | |
| Temperature | 4°C to Room Temperature | |
| Quenching Agent | Tris, Hydroxylamine, Glycine |
Experimental Workflow Visualization
Caption: Experimental workflow for EDC/NHS coupling of amines to DSPE-PEG-acid.
Application in Targeted Drug Delivery
DSPE-PEG-amine conjugates are instrumental in the development of targeted drug delivery systems. For instance, a targeting ligand (e.g., an antibody or peptide) can be conjugated to the DSPE-PEG-acid. This functionalized lipid can then be incorporated into a liposomal formulation encapsulating a therapeutic agent. The targeting ligand on the surface of the liposome can then bind to specific receptors overexpressed on diseased cells, leading to enhanced drug accumulation at the target site and improved therapeutic outcomes.
Caption: Logical flow of targeted drug delivery using DSPE-PEG-ligand conjugates.
Characterization of DSPE-PEG-Amine Conjugates
After synthesis and purification, it is crucial to characterize the DSPE-PEG-amine conjugate to confirm successful coupling and determine the conjugation efficiency. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of characteristic peaks from both the DSPE-PEG and the conjugated amine-containing molecule.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS or ESI-MS can determine the molecular weight of the conjugate, confirming the addition of the amine-containing molecule.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC) can be used to assess the purity of the conjugate and separate it from unreacted starting materials.
-
Quantitative Amine Assays: Assays such as the ninhydrin or TNBSA assay can be used to quantify the amount of primary amine conjugated to the DSPE-PEG.
Troubleshooting
-
Low Coupling Efficiency:
-
Ensure the freshness of EDC and NHS solutions, as EDC is moisture-sensitive.
-
Optimize the pH of the activation and coupling steps.
-
Increase the molar excess of EDC and NHS.
-
Increase the reaction time or temperature.
-
-
Precipitation of Reactants:
-
Adjust the buffer composition or add a small amount of organic co-solvent to improve solubility.
-
-
Hydrolysis of NHS-ester:
-
Perform the amine coupling step immediately after the activation of the DSPE-PEG-acid.
-
Ensure the pH of the coupling buffer is within the optimal range (7.2-8.5).
-
By following these detailed protocols and considering the provided data, researchers can successfully perform EDC/NHS chemistry for the covalent coupling of amines to DSPE-PEG-acid, enabling the development of advanced and targeted drug delivery systems.
References
- 1. echobiosystems.com [echobiosystems.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Gold Nanoparticles with DSPE-PEG47-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are extensively utilized in biomedical applications, including drug delivery, diagnostics, and bioimaging, owing to their unique physicochemical properties.[1][2] Surface functionalization is a critical step to enhance their stability, biocompatibility, and targeting specificity.[3][4] Polyethylene glycol (PEG) is a widely used polymer for surface modification that imparts a "stealth" characteristic, reducing clearance by the immune system and prolonging circulation time.[3] This document provides a detailed protocol for the surface functionalization of gold nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)] (DSPE-PEG-acid). The DSPE-PEG-acid conjugate provides a hydrophilic and biocompatible shell around the AuNPs, while the terminal carboxylic acid group allows for further covalent attachment of targeting ligands, drugs, or other biomolecules.
Principle of Surface Functionalization
The functionalization of gold nanoparticles with DSPE-PEG-acid is typically achieved through the strong affinity between a sulfur-containing group (like a thiol) and the gold surface, leading to the formation of a self-assembled monolayer. If the DSPE-PEG-acid does not contain a thiol group, a common approach involves co-functionalization with a thiol-terminated PEG to ensure stable anchoring to the gold surface, with the DSPE-PEG-acid intercalating or adsorbing onto the surface. The lipid portion (DSPE) can further stabilize the coating. The terminal carboxylic acid group remains exposed for subsequent conjugation reactions.
Experimental Protocols
This section details the necessary protocols for the functionalization of pre-synthesized citrate-stabilized gold nanoparticles with DSPE-PEG47-acid.
Materials and Equipment
-
Nanoparticles: Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-30 nm diameter).
-
Functionalization Agent: this compound.
-
Co-ligand (optional but recommended): Thiol-terminated PEG (HS-PEG), similar molecular weight to the PEG chain of DSPE-PEG-acid.
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4.
-
Solvents: Anhydrous Dimethylformamide (DMF), Deionized (DI) water.
-
Reagents for activation (optional, for subsequent conjugation): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS).
-
Equipment:
-
Vortex mixer
-
Centrifuge capable of pelleting nanoparticles
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements
-
Transmission Electron Microscope (TEM)
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Protocol for Surface Functionalization
This protocol describes a ligand exchange method for functionalizing citrate-stabilized AuNPs.
-
Preparation of Reagent Solutions:
-
Dissolve this compound in DI water or PBS to a final concentration of 1 mg/mL.
-
If using a co-ligand, dissolve HS-PEG in DI water to a final concentration of 1 mg/mL.
-
-
Functionalization Reaction:
-
To 1 mL of the citrate-stabilized AuNP solution, add the this compound solution. The optimal molar ratio of the PEGylated lipid to AuNPs should be determined empirically but a starting point is a large molar excess of the ligand.
-
If using HS-PEG, it can be added simultaneously with the this compound or sequentially.
-
Gently vortex the mixture and allow it to react for 12-24 hours at room temperature with gentle stirring. This allows for the displacement of the citrate ions from the surface of the AuNPs.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 14,000 rpm for 30 minutes for ~30 nm particles).
-
Carefully remove the supernatant which contains unbound ligands and byproducts.
-
Resuspend the nanoparticle pellet in DI water or a suitable buffer like PBS.
-
Repeat the washing step (centrifugation and resuspension) at least three times to ensure the complete removal of any unbound molecules.
-
-
Storage:
-
Store the final functionalized AuNPs at 4°C.
-
Characterization of Functionalized Nanoparticles
Successful functionalization should be confirmed using various analytical techniques. The following table summarizes the expected changes in key parameters.
| Parameter | Technique | Expected Outcome for DSPE-PEG-acid Functionalized AuNPs |
| Surface Plasmon Resonance (SPR) | UV-Vis Spectroscopy | A slight red-shift in the SPR peak (typically 5-10 nm) is expected due to the change in the local refractive index upon ligand exchange. |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is anticipated due to the formation of the DSPE-PEG-acid layer on the nanoparticle surface. The magnitude of the increase depends on the PEG chain length. |
| Surface Charge | Zeta Potential Measurement | A change in the zeta potential is expected. Citrate-stabilized AuNPs are negatively charged. The final charge will depend on the terminal group of the DSPE-PEG-acid and the pH of the medium. The presence of the carboxylic acid group will likely result in a negative zeta potential at neutral pH. |
| Confirmation of Functional Groups | Fourier Transform Infrared (FTIR) Spectroscopy | The appearance of characteristic peaks corresponding to the PEG (e.g., C-O-C stretching) and the carboxylic acid group confirms the presence of the ligand on the AuNP surface. |
| Morphology and Size | Transmission Electron Microscopy (TEM) | TEM images can confirm that the nanoparticles have not aggregated during the functionalization process and can show the core size of the AuNPs. |
Data Presentation: Example Characterization Data
The following table presents example quantitative data for gold nanoparticles before and after functionalization with a PEG-based ligand. Note: These are representative values and actual results may vary based on the specific nanoparticle size, ligand, and experimental conditions.
| Characterization Parameter | Before Functionalization (Citrate-Stabilized AuNPs) | After Functionalization (DSPE-PEG-acid AuNPs) |
| SPR Peak Maximum (nm) | ~520 | ~525-530 |
| Average Hydrodynamic Diameter (nm) | ~25 | ~40-60 |
| Zeta Potential (mV) | -30 to -50 | -10 to -30 |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the surface functionalization of gold nanoparticles.
Logical Relationship Diagram
Caption: Logical relationship of components in the functionalization process.
Applications in Drug Development
The DSPE-PEG-acid functionalized gold nanoparticles serve as a versatile platform in drug development. The PEGylated surface minimizes non-specific protein adsorption, leading to longer circulation times in vivo. The terminal carboxylic acid groups can be activated using standard carbodiimide chemistry (EDC/NHS) to covalently link:
-
Targeting Ligands: Antibodies, peptides, or small molecules to direct the nanoparticles to specific cells or tissues, such as tumors.
-
Therapeutic Agents: Chemotherapeutic drugs, photosensitizers, or nucleic acids for targeted delivery, potentially reducing systemic toxicity and enhancing therapeutic efficacy.
-
Imaging Agents: Fluorescent dyes or contrast agents for diagnostic applications.
The ability to create multifunctional nanoparticles by conjugating various molecules to the surface opens up possibilities for developing theranostic agents that combine both diagnostic and therapeutic capabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. Gold Nanoparticles: Construction for Drug Delivery and Application in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface chemistry of gold nanoparticles for health-related applications - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06497D [pubs.rsc.org]
Application Notes and Protocols for DSPE-PEG-acid in the Formulation of mRNA Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-acid) in messenger RNA (mRNA) lipid nanoparticle (LNP) formulations offers a strategic advantage for modulating the physicochemical properties and biological performance of these advanced drug delivery systems. The terminal carboxylic acid group on the polyethylene glycol (PEG) chain provides a negative charge at physiological pH, influencing surface characteristics, circulation time, and cellular interactions. These notes provide detailed insights and protocols for the application of DSPE-PEG-acid in the formulation of mRNA-LNPs.
The inclusion of PEGylated lipids is crucial for the stability and in vivo efficacy of LNPs.[1] These hydrophilic polymers form a steric barrier on the nanoparticle surface, which prevents aggregation and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[2][3] The "PEG dilemma," however, highlights the trade-off between this stability and potentially reduced cellular uptake and endosomal escape.[4] The choice of the PEG-lipid's anchor and terminal group can significantly influence the LNP's behavior.[5] DSPE-PEG, with its C18 saturated acyl chains, provides a stable anchor within the lipid bilayer, leading to longer circulation times compared to lipids with shorter acyl chains. The addition of a terminal carboxylic acid group (DSPE-PEG-acid) further modifies the LNP surface, impacting its charge and interactions with the biological environment.
Key Advantages of DSPE-PEG-acid in mRNA LNP Formulations
-
Surface Charge Modification: The terminal carboxyl group imparts a negative surface charge to the LNPs at physiological pH, which can influence their biodistribution and interaction with cells and tissues.
-
pH-Responsive Properties: The carboxyl group's charge is pH-dependent, offering potential for designing LNPs that behave differently in the acidic tumor microenvironment or within endosomes.
-
Functionalization Handle: The carboxylic acid provides a reactive site for the covalent attachment of targeting ligands, such as antibodies or peptides, to achieve cell- or tissue-specific delivery of mRNA.
-
Modulation of Transfection Efficiency: The surface properties imparted by DSPE-PEG-acid can influence cellular uptake and endosomal escape, thereby modulating the transfection efficiency of the encapsulated mRNA.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing DSPE-PEG-acid in mRNA LNP formulations, providing a comparative overview of their physicochemical properties.
Table 1: Physicochemical Properties of LNPs with DSPE-PEG-Carboxylic Acid (LNPz)
| Property | LNP (DMG-PEG2k only) | LNPz (DSPE-PEG2k-Carboxylic acid) |
| Hydrodynamic Diameter (nm) | < 90 | < 90 |
| Polydispersity Index (PDI) | < 0.21 | < 0.21 |
| Zeta Potential (mV) | -3.09 ± 0.34 | -7.2 ± 0.4 |
| Encapsulation Efficiency (%) | > 94.8 | > 94.8 |
Table 2: Lipid Composition of LNPs with DSPE-PEG-Carboxylic Acid (LNPz)
| Lipid Component | Molar Ratio (%) |
| Ionizable Lipid (DLin-MC3-DMA) | 50 |
| Helper Lipid (DSPC) | 10 |
| Cholesterol | 38.5 |
| DMG-PEG2k | 1.2 |
| DSPE-PEG2k-Carboxylic Acid | 0.3 |
Table 3: Physicochemical Properties of LNPs with DSPE-PEG(2000) Carboxylic Acid
| Property | Base Formulation | DSPE-PEG-Carboxylic Acid LNP |
| Hydrodynamic Diameter (nm) | 84 - 106 | 62 |
| Zeta Potential (mV) | 10 | Not specified, but noted to have a negative charge |
Experimental Protocols
Protocol 1: Formulation of mRNA LNPs containing DSPE-PEG-acid by Microfluidic Mixing
This protocol details the formulation of mRNA-LNPs using a microfluidic device, incorporating DSPE-PEG-acid.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA or C12-200)
-
Helper lipid (e.g., DSPC or DOPE)
-
Cholesterol
-
DMG-PEG2000
-
DSPE-PEG2000-Carboxylic Acid
-
mRNA transcript in an appropriate buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol, molecular biology grade
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassettes or other buffer exchange systems
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, DMG-PEG2k, and DSPE-PEG2k-Carboxylic Acid in ethanol.
-
-
Preparation of the Lipid-Ethanol Phase:
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.2% DMG-PEG2k, and 0.3% DSPE-PEG2k-Carboxylic Acid).
-
Vortex the lipid mixture to ensure homogeneity.
-
-
Preparation of the Aqueous mRNA Phase:
-
Dilute the mRNA stock to the desired concentration in 50 mM citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol phase and the aqueous mRNA phase into separate syringes.
-
Set the flow rate ratio to 3:1 (aqueous:organic).
-
Initiate the mixing process to form the LNPs.
-
-
Buffer Exchange:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove ethanol and raise the pH.
-
-
Sterilization and Storage:
-
Filter the LNP suspension through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C.
-
Protocol 2: Characterization of mRNA LNPs containing DSPE-PEG-acid
This protocol outlines the key characterization assays to assess the quality of the formulated LNPs.
1. Size and Zeta Potential Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (for size) or a low ionic strength buffer like 0.1x PBS (for zeta potential).
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential at 25°C.
-
Perform measurements in triplicate.
-
2. mRNA Encapsulation Efficiency:
-
Assay: Quant-iT RiboGreen assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Dilute both the lysed and unlysed LNP samples in TE buffer.
-
Add the RiboGreen reagent to all samples and a set of mRNA standards.
-
Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
3. In Vitro Transfection:
-
Cell Line: A suitable cell line (e.g., HeLa or HEK293 cells).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the mRNA-LNPs.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the expression of the reporter protein (e.g., luciferase assay for luciferase mRNA).
-
Visualizations
Caption: Experimental workflow for the formulation and characterization of mRNA-LNPs.
References
- 1. Degradable PEG-lipids for lipid nanoparticle mRNA formulation [morressier.com]
- 2. Molecular Mechanisms And Processes Of LNP-Mediated MRNA Transmembrane Delivery [sinopeg.com]
- 3. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles with DSPE-PEG47-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering advantages such as improved bioavailability, controlled release, and the ability to encapsulate both lipophilic and hydrophilic drugs. The incorporation of polyethylene glycol (PEG) derivatives, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Carboxy(Polyethylene Glycol)] (DSPE-PEG-acid), on the surface of SLNs can further enhance their therapeutic potential. The PEGylated surface provides a hydrophilic shield, which can reduce recognition by the reticuloendothelial system, thereby prolonging circulation time in the bloodstream. The terminal carboxylic acid group on the DSPE-PEG offers a reactive site for the covalent attachment of targeting ligands, such as antibodies or peptides, enabling active targeting to specific cells or tissues.
These application notes provide a detailed protocol for the preparation of SLNs surface-modified with DSPE-PEG47-acid using the hot high-pressure homogenization (HPH) technique. This method is widely used due to its scalability and the avoidance of organic solvents.
Materials and Equipment
Materials
-
Solid Lipid: e.g., Glyceryl monostearate (GMS), Precirol® ATO 5, Compritol® 888 ATO
-
Surfactant: e.g., Polysorbate 80 (Tween® 80), Poloxamer 188 (Pluronic® F68)
-
Co-surfactant (optional): e.g., Soy lecithin, Phospholipon® 90G
-
This compound: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (the number "47" denotes the approximate number of PEG repeat units)
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of interest
-
Purified Water: High-purity, deionized, or Milli-Q water
Equipment
-
High-Pressure Homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Water bath or heating mantle with magnetic stirrer
-
Beakers and other standard laboratory glassware
-
Probe sonicator (optional)
-
Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)
-
Transmission Electron Microscope (TEM)
-
Differential Scanning Calorimeter (DSC)
-
Lyophilizer (for freeze-drying)
Experimental Protocols
Preparation of this compound Decorated SLNs by Hot High-Pressure Homogenization
This protocol describes the preparation of SLNs using the hot HPH method, a robust and scalable technique.
1. Preparation of the Lipid Phase: a. Accurately weigh the solid lipid (e.g., Glyceryl monostearate) and the lipophilic drug. b. Place the weighed lipid and drug in a glass beaker and heat to 5-10 °C above the melting point of the lipid using a water bath or heating mantle with continuous stirring until a clear, homogenous lipid melt is obtained. c. Add the this compound to the lipid melt and stir until it is completely dissolved.
2. Preparation of the Aqueous Phase: a. Accurately weigh the surfactant (e.g., Polysorbate 80) and dissolve it in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.
3. Formation of the Pre-emulsion: a. While maintaining the temperature, add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm for 5-10 minutes). b. This will result in the formation of a hot oil-in-water (o/w) pre-emulsion.
4. High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. b. Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5 cycles). The optimal pressure and number of cycles should be determined for each specific formulation.[1]
5. Cooling and Solidification: a. Cool the resulting hot nanoemulsion to room temperature or in an ice bath. This will cause the lipid to recrystallize and form solid lipid nanoparticles. b. The SLN dispersion can then be stored at 4 °C.
6. Characterization of SLNs: a. Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measure these parameters using a dynamic light scattering (DLS) instrument. b. Morphology: Observe the shape and surface morphology of the SLNs using Transmission Electron Microscopy (TEM). c. Entrapment Efficiency (EE) and Drug Loading (DL): Determine the amount of drug encapsulated within the SLNs. This is typically done by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). The EE and DL can be calculated using the following equations:
- EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
- DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100 d. Thermal Analysis: Analyze the physical state of the lipid and drug within the SLNs using Differential Scanning Calorimetry (DSC).
Data Presentation
The following tables provide representative quantitative data for PEGylated SLNs. It is important to note that the specific values for SLNs prepared with this compound will depend on the specific lipid, surfactant, drug, and process parameters used.
Table 1: Physicochemical Properties of DSPE-PEG Functionalized SLNs
| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DSPE-mPEG2000 | ~170 | ≤ 0.2 | +30 to +35 | [2] |
| DSPE-PEG2000 | 36.5 - 128.1 | 0.295 - 0.900 | -13.7 to -29.2 | [3] |
| PEGylated Stearic Acid | ~130 | Low | -34 | [4] |
Table 2: Influence of DSPE-PEG on Drug Loading and Entrapment Efficiency
| Formulation | Drug | Drug:Lipid Ratio | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| PEGylated SLNs | Methotrexate | 1:10 to 1:1 | ~70 | ~22 | [4] |
| DSPE-PEG2000 Liposomes | Timosaponin AIII | Molar ratios varied | ~80-95 | ~10-15 |
Mandatory Visualizations
Caption: Workflow for the preparation of this compound decorated Solid Lipid Nanoparticles.
Caption: Schematic of a this compound functionalized Solid Lipid Nanoparticle.
References
Application Note: Comprehensive Analytical Methods for the Characterization of DSPE-PEG-Acid Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol)-carboxylic acid (DSPE-PEG-acid) is a critical component in drug delivery systems, particularly in the formation of liposomes and micelles for targeted therapeutics. The terminal carboxylic acid group allows for the conjugation of various molecules such as proteins, peptides, and antibodies.[1] Thorough characterization of these conjugates is essential to ensure purity, stability, and functionality, which are critical for robust manufacturing processes and for obtaining regulatory approval.[2] This application note provides a detailed overview of the key analytical methods and protocols for the comprehensive characterization of DSPE-PEG-acid and its conjugates.
Structural and Compositional Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure and can be used to confirm the identity and purity of DSPE-PEG-acid conjugates.[3][4] Both proton (¹H NMR) and phosphorus (³¹P NMR) spectroscopy are commonly employed.
Key Information Obtained:
-
Confirmation of the DSPE lipid structure, PEG chain, and the terminal acid group.
-
Verification of successful conjugation by observing shifts in existing peaks or the appearance of new peaks corresponding to the conjugated moiety.[5]
-
Determination of the average number of PEG units.
-
Assessment of purity by detecting signals from impurities.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the DSPE-PEG-acid conjugate in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: Set to a physiologically relevant temperature, such as 37°C, to enhance spectral resolution.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify characteristic peaks:
-
DSPE moiety: Signals for the fatty acid chains (acyl chains) typically appear around 0.7-1.5 ppm.
-
PEG chain: A prominent, sharp peak corresponding to the repeating ethylene glycol units (-CH₂CH₂O-) is observed around 3.6 ppm.
-
Conjugated Molecule: Look for characteristic peaks of the molecule conjugated to the acid group.
-
-
Calculate the average number of PEG units by comparing the integral of the PEG peak to the integral of a known proton signal from the DSPE anchor.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups within the molecule, confirming the presence of the key components (lipid, PEG, and acid) and verifying the success of conjugation reactions.
Key Information Obtained:
-
Presence of the ester carbonyl (C=O) group in the DSPE moiety.
-
Characteristic C-O-C stretching of the PEG chain.
-
Confirmation of conjugation, for example, by the disappearance of the carboxylic acid peak and the appearance of an amide I band if conjugated to an amine-containing molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or mix with KBr powder to form a pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify characteristic absorption bands:
-
Aliphatic C-H bonds (DSPE): Vibrations in the 3020-2850 cm⁻¹ range.
-
Ester Carbonyl (C=O) (DSPE): Stretching vibration around 1735-1738 cm⁻¹.
-
PEG (C-O stretching): A strong, characteristic peak around 1105 cm⁻¹.
-
-
Compare the spectrum of the conjugate to the spectra of the starting materials to confirm changes indicative of successful bond formation.
-
Purity and Molecular Weight Determination
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of DSPE-PEG-acid conjugates. When coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), it allows for the quantification of non-UV-absorbing compounds like lipids and PEG.
Key Information Obtained:
-
Quantitative purity of the conjugate.
-
Detection and quantification of impurities and degradation products (e.g., lysophospholipids, free fatty acids).
-
Confirmation of identity by comparing the retention time to a known standard.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., methanol or a mixture of the mobile phase components) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic system is used. A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or an ammonium acetate buffer).
-
Flow Rate: Typically 0.3-1.0 mL/min.
-
Detector: ELSD, CAD, or UV (if the conjugate has a UV chromophore).
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks detected.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the DSPE-PEG-acid conjugate and identifying impurities. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used.
Key Information Obtained:
-
Average molecular weight and polydispersity of the PEG chain.
-
Confirmation of the final conjugate's molecular weight.
-
Identification of hydrolysis byproducts or other impurities.
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Mix the DSPE-PEG-acid conjugate solution with a suitable matrix solution (e.g., sinapinic acid or DHB).
-
Spot the mixture onto the MALDI target plate and allow it to dry completely, forming co-crystals.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using standards of known molecular weights.
-
Operate in either positive or negative ion mode, depending on the conjugate.
-
-
Data Acquisition: Acquire the mass spectrum. The instrument detects the mass-to-charge ratio (m/z) of the ionized molecules.
-
Data Analysis:
-
Analyze the spectrum to determine the molecular weight distribution, which appears as a series of peaks separated by 44 Da (the mass of one ethylene glycol unit).
-
Compare the observed molecular weight to the theoretical value.
-
Analysis of Aggregation and Particle Size
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size in solution. It is the standard method for detecting and quantifying soluble aggregates, which is a critical quality attribute for biopharmaceutical products.
Key Information Obtained:
-
Detection and quantification of dimers and higher-order aggregates.
-
Determination of the molecular size distribution of the conjugate.
Experimental Protocol: SEC
-
Sample Preparation: Dilute the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Use a column with a pore size appropriate for the expected size of the conjugate and its aggregates (e.g., 300 Å for monoclonal antibody-sized molecules).
-
Mobile Phase: An aqueous buffer, typically phosphate-based, with added salt (e.g., 0.2 M NaCl) to minimize non-specific interactions.
-
Flow Rate: A lower flow rate often improves resolution.
-
-
Data Analysis:
-
Record the chromatogram. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments.
-
Quantify the percentage of aggregates by integrating the peak areas.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter of particles in a solution, such as the micelles or nanoparticles that DSPE-PEG-acid conjugates spontaneously form in aqueous environments.
Key Information Obtained:
-
Average hydrodynamic diameter of the formed nanoparticles/micelles.
-
Polydispersity Index (PDI), which indicates the broadness of the size distribution.
-
Zeta potential, which provides information on the surface charge and stability of the particles.
Experimental Protocol: DLS
-
Sample Preparation:
-
Dissolve the DSPE-PEG-acid conjugate in an appropriate aqueous buffer (e.g., 10 mM HEPES buffered saline) to the desired concentration.
-
Filter the solution through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
-
Instrument Setup:
-
Place the sample in a clean cuvette.
-
Allow the sample to equilibrate to the desired temperature inside the instrument.
-
-
Data Acquisition: Perform the measurement. The instrument analyzes the intensity fluctuations of scattered light resulting from the Brownian motion of the particles.
-
Data Analysis: The software calculates the particle size distribution, average hydrodynamic diameter, and PDI from the correlation function of the scattered light intensity.
Data Summary Tables
Table 1: Typical Physicochemical Properties of DSPE-PEG-Acid Conjugates
| Parameter | Analytical Method | Typical Value/Range | Reference |
| Average Molecular Weight | MS (MALDI-TOF, ESI) | ~2.8 kDa (for DSPE-PEG2000-COOH) | |
| Purity | HPLC-ELSD/CAD | > 95% | |
| Hydrodynamic Diameter | DLS | 5 - 35 nm (micelles) | |
| Polydispersity Index (PDI) | DLS | < 0.2 | |
| Zeta Potential | DLS | -11 to -38 mV |
Table 2: Key Spectroscopic Data for DSPE-PEG2000-COOH Identification
| Analytical Method | Feature | Characteristic Signal/Peak | Reference |
| ¹H NMR | PEG backbone (-CH₂CH₂O-) | ~3.6 ppm | |
| ¹H NMR | DSPE acyl chains (-CH₂) | ~1.2 ppm | |
| ¹H NMR | DSPE terminal methyl (-CH₃) | ~0.8 ppm | |
| FTIR | Ester carbonyl (C=O) | ~1735 cm⁻¹ | |
| FTIR | PEG ether (C-O-C) | ~1105 cm⁻¹ | |
| FTIR | Aliphatic C-H stretch | 2850-3020 cm⁻¹ |
Visualizations
Caption: Workflow for DSPE-PEG-Acid conjugate characterization.
Caption: Relationship between analytical methods for characterization.
References
DSPE-PEG47-Acid in Gene Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] with a PEG chain length of 47 repeating units (DSPE-PEG47-acid) in gene delivery systems. This compound is a valuable excipient in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such as siRNA and mRNA. Its carboxylic acid terminal group offers a site for the conjugation of targeting ligands, enhancing the specificity of gene delivery to target cells and tissues.
Application Notes
This compound plays a multifaceted role in the efficacy of LNP-based gene delivery systems. As a PEGylated lipid, it provides a hydrophilic corona that sterically stabilizes the nanoparticles, preventing their aggregation and reducing non-specific interactions with blood components. This "stealth" property prolongs the circulation half-life of the LNPs, increasing the probability of reaching the target tissue.
The terminal carboxylic acid group on the PEG chain is a key feature of this compound, enabling covalent conjugation of various targeting moieties such as antibodies, peptides, and aptamers. This allows for active targeting of the LNPs to specific cell surface receptors, thereby improving the efficiency and specificity of gene delivery while minimizing off-target effects.
The inclusion of this compound in LNP formulations has been shown to influence their physicochemical properties, including particle size, surface charge, and encapsulation efficiency. Optimization of the molar ratio of this compound is crucial for balancing the need for stability and targeting with the requirement for efficient endosomal escape and intracellular release of the genetic payload.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing DSPE-PEG derivatives in LNP formulations for gene delivery. While data specifically for this compound is limited, the presented data for closely related DSPE-PEG compounds provide valuable insights into the expected performance characteristics.
Table 1: Physicochemical Properties of DSPE-PEG Containing Lipid Nanoparticles
| LNP Formulation (Molar Ratio) | PEG-Lipid Derivative | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Nucleic Acid Encapsulation Efficiency (%) | Reference |
| Ionizable lipid/DSPC/Chol/PEG-lipid (50:10:38.5:1.5) | DSPE-PEG2000 | ~120 | ~0.18 | ~ -3 | ~90 | [1] |
| SM-102/DSPC/Chol/PEG-lipid (50:10:37.5:2.5) | DSPE-PEG | ~80-90 | < 0.2 | Neutral | ~50-80 | [2] |
| LP01/DSPC/Chol/DMG-PEG2k/DSPE-PEG2k-Carboxy NHS (45.5:9:44:1.2:0.3) | DSPE-PEG2000-Carboxy NHS | < 90 | < 0.21 | Not Reported | > 94.8 | |
| C12-200/DOPE/Chol/PEG-lipid (35:16:46.5:2.5) | C14-PEG2000 | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Table 2: In Vitro and In Vivo Performance of DSPE-PEG Containing Lipid Nanoparticles
| LNP Formulation | Target Gene/Nucleic Acid | Cell Line/Animal Model | Gene Silencing/Transfection Efficiency | Key Findings | Reference |
| LNP with DSPE-PEG2000 | Luciferase siRNA | HCT116 cells | Effective downregulation of Luciferase expression | DSPE-PEG containing LNPs require longer times for efficient transfection compared to detachable PEG-lipids. | [1] |
| SM-102/DSPE-PEG LNPs | Not specified | MDA-MB-231 cells | Efficient gene knockdown | Serum was found to significantly impact the efficiency of C18-PEG-based LNPs. | [2] |
| LNP with DSPE-PEG2k-Carboxy NHS | Cre mRNA | Mouse retina | Effective mRNA delivery to photoreceptors | Carboxylated surface modifications may contribute to the ability of mRNA to enter photoreceptors. | |
| Optimized LNP with 1.5% PEG-lipid | Factor VII siRNA | C57BL/6 mice | ED50 of 0.005 mg/kg siRNA | Optimized lipid composition significantly improved in vivo activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Lipid Nanoparticles for siRNA Delivery using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
siRNA targeting the gene of interest
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipids in ethanol. A typical molar ratio is 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:this compound.
-
For example, to prepare 1 mL of a 10 mM total lipid stock solution, dissolve the appropriate amounts of each lipid in ethanol.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution in ethanol into one syringe and the siRNA solution in citrate buffer into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Set the total flow rate (e.g., 2 mL/min).
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two solutions leads to the self-assembly of the lipids around the siRNA.
-
-
Dialysis:
-
Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and exchange the buffer.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge of the nanoparticles.
-
Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay such as the RiboGreen assay.
-
-
Storage:
-
Store the final LNP formulation at 4°C.
-
Protocol 2: In Vitro Gene Silencing Assay
This protocol outlines a method to assess the gene silencing efficiency of the prepared siRNA-LNPs in a relevant cell line.
Materials:
-
Target cells expressing the gene of interest (e.g., HuH-7 cells for Factor VII)
-
Complete cell culture medium
-
siRNA-LNP formulation from Protocol 1
-
Control LNPs (e.g., containing non-targeting siRNA)
-
PBS (sterile)
-
Reagents for quantifying gene expression (e.g., qRT-PCR primers and probes, or ELISA kit for protein quantification)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. .
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, dilute the siRNA-LNP and control LNP formulations to the desired concentrations in serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the LNPs.
-
Incubate the cells with the LNPs for a defined period (e.g., 4-6 hours).
-
After the incubation, remove the LNP-containing medium and replace it with a complete cell culture medium.
-
-
Gene Expression Analysis:
-
After a suitable incubation period to allow for gene knockdown (e.g., 24-48 hours), harvest the cells or the cell culture supernatant.
-
For mRNA analysis (qRT-PCR): Lyse the cells, extract the total RNA, and perform reverse transcription followed by quantitative PCR to determine the relative expression of the target gene mRNA, normalized to a housekeeping gene.
-
For protein analysis (ELISA): Collect the cell culture supernatant (for secreted proteins) or lyse the cells and perform an ELISA to quantify the level of the target protein.
-
-
Data Analysis:
-
Calculate the percentage of gene silencing by comparing the expression level in cells treated with the target siRNA-LNPs to that in cells treated with control LNPs.
-
Visualizations
Caption: Structure of a this compound containing Lipid Nanoparticle.
Caption: Experimental workflow for LNP-mediated gene delivery.
Caption: Cellular uptake and mechanism of action of siRNA-LNPs.
References
Application Notes and Protocols for Creating Stable Micelles with DSPE-PEG47-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acidic poly(ethylene glycol)] (DSPE-PEG-acid) is an amphiphilic polymer widely utilized in the formulation of sterically stabilized micelles for drug delivery applications. The DSPE moiety, with its two long hydrocarbon chains, forms the hydrophobic core of the micelle, suitable for encapsulating lipophilic drugs. The hydrophilic poly(ethylene glycol) (PEG) chain forms the corona, providing a steric barrier that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.
The terminal carboxylic acid group on the PEG chain of DSPE-PEG47-acid offers several advantages. It imparts a negative surface charge to the micelles at physiological pH, which can influence their stability and interaction with biological systems. Furthermore, the carboxyl group can be utilized for the covalent conjugation of targeting ligands, such as antibodies or peptides, to achieve active targeting to specific cells or tissues. The pH-responsive nature of the carboxylic acid also opens up possibilities for designing smart drug delivery systems that release their payload in response to the acidic microenvironment of tumors or within cellular compartments like endosomes.
These application notes provide a comprehensive guide to the preparation, characterization, and application of stable micelles using this compound.
Physicochemical Properties and Characterization
Stable and effective micellar formulations require thorough characterization. The following table summarizes key parameters for DSPE-PEG-acid micelles. Note that specific values can vary depending on the experimental conditions such as buffer composition, pH, and temperature.
| Parameter | Typical Value Range | Method of Determination | Significance |
| Critical Micelle Concentration (CMC) | 1 - 10 µM | Pyrene Fluorescence Assay | Indicates the concentration above which micelles form. A low CMC is desirable for in vivo stability upon dilution in the bloodstream. |
| Hydrodynamic Diameter | 10 - 100 nm | Dynamic Light Scattering (DLS) | Influences biodistribution, cellular uptake, and circulation half-life. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A measure of the size distribution homogeneity. A lower PDI indicates a more uniform population of micelles. |
| Zeta Potential (at pH 7.4) | -20 to -40 mV | Electrophoretic Light Scattering (ELS) | Indicates surface charge and colloidal stability. A sufficiently negative or positive zeta potential prevents aggregation. |
| Drug Loading Content (DLC %) | 1 - 10% (w/w) | HPLC, UV-Vis Spectroscopy | The weight percentage of the drug relative to the total weight of the micelle. |
| Drug Encapsulation Efficiency (EE %) | > 70% | HPLC, UV-Vis Spectroscopy | The percentage of the initial drug that is successfully encapsulated within the micelles. |
Experimental Protocols
Protocol 1: Preparation of this compound Micelles by Thin-Film Hydration
This is a common and straightforward method for preparing drug-loaded micelles.
Materials:
-
This compound
-
Hydrophobic drug of interest
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of drug to lipid will influence drug loading and micelle stability. A common starting point is a 1:10 drug-to-lipid molar ratio.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a temperature above the glass transition temperature of the drug and lipid. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired volume of pre-warmed (e.g., 60°C) aqueous buffer (e.g., PBS pH 7.4) to the flask. The concentration should be well above the CMC.
-
Micelle Formation: Agitate the flask by vortexing or shaking until the lipid film is fully dispersed in the aqueous phase, forming a micellar suspension.
-
Sonication: To reduce the size and polydispersity of the micelles, sonicate the suspension using a bath sonicator or a probe sonicator. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the components.
-
Purification: To remove any un-encapsulated drug, the micelle solution can be filtered through a 0.22 µm syringe filter. For more rigorous purification, size exclusion chromatography can be used.
-
Storage: Store the micelle solution at 4°C for short-term use. For long-term storage, lyophilization may be considered.
Protocol 2: Characterization of Micelles
This method relies on the sensitivity of the pyrene fluorescence spectrum to the polarity of its microenvironment.
Materials:
-
Pyrene stock solution in acetone
-
This compound micelle solutions of varying concentrations
-
Fluorometer
Procedure:
-
Prepare a series of this compound solutions in water or buffer, with concentrations spanning the expected CMC (e.g., from 10⁻⁸ to 10⁻³ M).
-
Add a small aliquot of the pyrene stock solution to each polymer solution to achieve a final pyrene concentration of approximately 0.5 µM.
-
Allow the solutions to equilibrate for several hours at room temperature, protected from light.
-
Measure the fluorescence emission spectra of each sample using a fluorometer, with an excitation wavelength of 334 nm. Record the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micelle cores.
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.
Materials:
-
This compound micelle solution
-
DLS instrument
-
Cuvette
Procedure:
-
Dilute the micelle solution with the same buffer used for hydration to an appropriate concentration for DLS measurement (typically 0.1-1 mg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's instructions.
-
The instrument software will provide the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.
Materials:
-
This compound micelle solution
-
Zeta potential analyzer with an appropriate cuvette
Procedure:
-
Dilute the micelle solution with 10 mM NaCl solution to reduce the ionic strength for accurate measurement.
-
Inject the sample into the zeta potential cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument and perform the measurement.
-
The instrument will report the zeta potential in millivolts (mV). For this compound micelles, a negative value is expected at neutral pH.
-
To assess pH sensitivity, the zeta potential can be measured at different pH values.
Protocol 3: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
Materials:
-
Drug-loaded this compound micelle solution
-
A suitable organic solvent to dissolve the micelles and release the drug (e.g., methanol, acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Quantify total drug: Lyophilize a known volume of the drug-loaded micelle solution. Dissolve the dried micelles in a known volume of the organic solvent to disrupt the micelles and release the encapsulated drug.
-
Quantify encapsulated drug: Use a separation method to separate the micelles from the un-encapsulated drug (e.g., ultracentrifugation, size exclusion chromatography). Then, disrupt the collected micelles and dissolve in the organic solvent.
-
Analysis: Analyze the drug concentration in the prepared solutions using a pre-established calibration curve for the drug via HPLC or UV-Vis spectrophotometry.
-
Calculations:
-
DLC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug used) x 100
-
Signaling Pathway and Experimental Workflow Visualization
The delivery of anticancer drugs using this compound micelles can impact various cellular signaling pathways. A key pathway often dysregulated in cancer is the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation. Drugs delivered by these micelles can inhibit this pathway, leading to apoptosis.
Troubleshooting & Optimization
Navigating the Stability of DSPE-PEG-Acid in Aqueous Solutions: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-acid (DSPE-PEG-acid) in aqueous solutions. Understanding the factors that influence the integrity of this critical component is paramount for the successful formulation of lipid-based drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for DSPE-PEG-acid in aqueous solutions?
A1: The principal degradation mechanism for DSPE-PEG-acid in aqueous environments is the hydrolysis of the two ester bonds in the 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor. This process leads to the sequential loss of the two stearic acid (C18) fatty acid chains, resulting in lysolipid and glycerophosphoethanolamine-PEG-acid byproducts. This hydrolysis is significantly influenced by pH and temperature.
Q2: How do pH and temperature affect the stability of DSPE-PEG-acid?
A2: Both pH and temperature are critical factors governing the rate of ester hydrolysis. The stability of DSPE-PEG-acid is lowest in acidic and alkaline conditions and is significantly enhanced at neutral pH. Elevated temperatures accelerate the rate of hydrolysis across all pH levels. For optimal stability, it is recommended to maintain aqueous solutions of DSPE-PEG-acid at a neutral pH and at low temperatures.
Q3: What are the recommended storage conditions for DSPE-PEG-acid and its aqueous solutions?
A3: DSPE-PEG-acid as a solid should be stored in a dry environment at -20°C.[1] Aqueous solutions should be prepared fresh before use whenever possible.[1] If short-term storage of a solution is necessary, it should be kept at 2-8°C at a neutral pH. Avoid repeated freeze-thaw cycles.
Q4: Can I use unbuffered water to dissolve DSPE-PEG-acid?
A4: Dissolving DSPE-PEG-acid in unbuffered, ultrapure water is not recommended for extended periods, as it can lead to hydrolysis.[2] Studies have shown that even in unbuffered water, significant hydrolysis can be observed over time, a process that is accelerated by heat.[2] It is best to use a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to maintain stability.[2]
Q5: How can I detect and quantify the degradation of DSPE-PEG-acid?
A5: High-Performance Liquid Chromatography (HPLC) coupled with detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a common and effective method for quantifying the intact DSPE-PEG-acid and its hydrolysis products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying the specific degradation products by their mass-to-charge ratio.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of DSPE-PEG-acid in aqueous solutions.
Issue 1: Poor Solubility or Cloudiness of DSPE-PEG-acid Solution
-
Possible Cause: DSPE-PEG-acid can be challenging to dissolve directly in aqueous buffers at room temperature due to its amphiphilic nature. The hydrophobic DSPE portion can lead to aggregation if not properly hydrated.
-
Solution:
-
Heating: Gently warm the aqueous buffer (e.g., to 60-70°C) before adding the DSPE-PEG-acid powder. The temperature should be above the phase transition temperature of the DSPE lipid.
-
Vortexing/Sonication: After adding the powder to the warm buffer, vortex or sonicate the mixture until the solution becomes clear.
-
Co-solvents: For very high concentrations, a small amount of a water-miscible organic solvent like ethanol may be used to aid initial dispersion, followed by hydration with the aqueous buffer. However, be mindful of the final solvent concentration in your formulation.
-
Issue 2: Unexpected Degradation of DSPE-PEG-acid During Formulation
-
Possible Cause: Exposure to non-neutral pH or elevated temperatures for extended periods during processing steps like sonication or extrusion can accelerate hydrolysis.
-
Solution:
-
pH Control: Ensure all buffers used throughout the formulation process are maintained at a neutral pH (around 7.4).
-
Temperature Management: Minimize the duration of high-temperature steps. If heating is necessary for dissolution or extrusion, cool the formulation to room temperature or below as quickly as possible.
-
Fresh Solutions: Prepare DSPE-PEG-acid solutions immediately before use to minimize the time they are in an aqueous environment.
-
Issue 3: Aggregation or Increase in Particle Size of Liposomes/Nanoparticles Over Time
-
Possible Cause:
-
Insufficient incorporation of DSPE-PEG-acid, leading to inadequate steric stabilization.
-
Hydrolysis of the DSPE-PEG-acid, which reduces its ability to provide steric shielding.
-
Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer, which can screen surface charges and promote aggregation.
-
-
Solution:
-
Optimize DSPE-PEG-acid Concentration: Ensure a sufficient molar percentage of DSPE-PEG-acid is included in the lipid formulation to provide adequate surface coverage and steric hindrance.
-
Monitor and Control Stability: Follow the recommendations in "Issue 2" to prevent hydrolysis.
-
Buffer Composition: If aggregation is observed in the presence of divalent cations, consider using a buffer with a chelating agent like EDTA or switching to a buffer with monovalent salts.
-
Data on DSPE-PEG-Acid Stability
While specific hydrolysis rate constants are highly dependent on the exact conditions (e.g., buffer species, ionic strength), the following tables summarize the qualitative and semi-quantitative effects of pH and temperature on the stability of DSPE-PEG.
Table 1: Effect of pH on DSPE-PEG Hydrolysis in Aqueous Solution
| pH Condition | Relative Rate of Hydrolysis | Observations |
| Acidic (e.g., pH 2.7) | High | Significant degradation is observed, especially at elevated temperatures. Hydrolysis can be detected in as little as 30 minutes at 60°C. |
| Unbuffered Water | Moderate | Hydrolysis occurs over time, with significant degradation observed after 72 hours at room temperature. |
| Neutral (e.g., pH 7.4) | Low | DSPE-PEG is significantly more stable, with minimal to no degradation observed over several hours, even at elevated temperatures. |
| Alkaline | High | The rate of hydrolysis increases significantly under basic conditions. |
Table 2: Effect of Temperature on DSPE-PEG Hydrolysis in Aqueous Solution
| Temperature | Relative Rate of Hydrolysis | Observations |
| 4°C | Low | Recommended for short-term storage of aqueous solutions to minimize degradation. |
| Room Temperature | Moderate | Hydrolysis is detectable over extended periods, particularly in non-neutral pH conditions. |
| 60°C | High | Significantly accelerates the rate of hydrolysis, especially in acidic or unbuffered solutions. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Indicating Assay for DSPE-PEG-Acid
This protocol outlines a general method for monitoring the degradation of DSPE-PEG-acid.
-
Sample Preparation:
-
Prepare a stock solution of DSPE-PEG-acid in an appropriate organic solvent (e.g., methanol).
-
Dilute the stock solution into the aqueous buffers of interest (e.g., pH 4, 7.4, 9) to the desired final concentration.
-
Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points, withdraw an aliquot and quench the degradation by adding an equal volume of cold methanol. Store the quenched samples at -20°C until analysis.
-
-
HPLC-CAD/ELSD Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the intact DSPE-PEG-acid and its more polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Analysis: Monitor the decrease in the peak area of the intact DSPE-PEG-acid and the appearance of new peaks corresponding to the hydrolysis products over time.
-
Protocol 2: Mass Spectrometry for Identification of Degradation Products
This protocol provides a general workflow for identifying the hydrolysis products of DSPE-PEG-acid.
-
Sample Preparation:
-
Prepare and stress the DSPE-PEG-acid samples as described in Protocol 1.
-
The quenched samples can be directly infused or analyzed via LC-MS.
-
-
LC-MS Method:
-
Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Employ a similar reverse-phase LC method as described in Protocol 1 to separate the components before they enter the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure the detection of all relevant species.
-
-
Data Analysis:
-
Extract the mass spectra for the peaks observed in the chromatogram.
-
Identify the molecular weights of the parent DSPE-PEG-acid and its degradation products. The expected mass difference corresponding to the loss of a stearic acid chain is approximately 267 Da. The singly hydrolyzed product will be lyso-DSPE-PEG-acid, and the doubly hydrolyzed product will be glycerophosphoethanolamine-PEG-acid.
-
Utilize fragmentation (MS/MS) to confirm the structure of the degradation products.
-
Visualizations
Caption: Hydrolysis degradation pathway of DSPE-PEG-Acid.
Caption: Experimental workflow for DSPE-PEG-Acid stability testing.
Caption: Troubleshooting decision tree for DSPE-PEG-Acid issues.
References
Technical Support Center: DSPE-PEG Coated Nanoparticles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) coated nanoparticles.
Troubleshooting Guide: Nanoparticle Aggregation
Experiencing aggregation is a common challenge. This step-by-step guide will help you diagnose and resolve the issue.
dot
Figure 1. Troubleshooting workflow for DSPE-PEG nanoparticle aggregation.
Frequently Asked Questions (FAQs)
Formulation & Stability
Q1: Why are my DSPE-PEG coated nanoparticles aggregating?
A: Nanoparticle aggregation is primarily caused by attractive forces (like van der Waals forces) overcoming the repulsive forces that maintain particle separation. For DSPE-PEG coated nanoparticles, stability is achieved through steric hindrance provided by the PEG chains and electrostatic repulsion from the surface charge.[1][2] Aggregation occurs when these protective mechanisms are compromised. Common causes include:
-
High Ionic Strength: Salts in the buffer can screen the surface charge, reducing electrostatic repulsion and leading to aggregation.[3]
-
Suboptimal pH: If the pH of the solution is near the isoelectric point (IEP) of the nanoparticles, their net surface charge approaches zero, minimizing electrostatic repulsion and causing aggregation.[1][4]
-
Insufficient PEGylation: A low density of PEG chains on the nanoparticle surface may not provide adequate steric hindrance to prevent particles from approaching each other.
-
Inappropriate Temperature: Temperature fluctuations can affect particle stability. For instance, DSPE-PEG(2000) micelles have a melting transition in their lipid core around 12.8°C, which can influence stability. Some studies have also observed temperature-induced aggregation.
-
Freeze-Thaw Cycles: The formation of ice crystals during freezing can force nanoparticles together, causing irreversible aggregation.
Q2: What is the optimal concentration (mol%) of DSPE-PEG to use?
A: The optimal molar percentage of DSPE-PEG depends on the core material, particle size, and desired application. However, studies have shown that as little as 0.5 mol% of PEG₂₀₀₀-DSPE can significantly increase circulation time, while 2 mol% can completely prevent the aggregation of certain liposomes. Increasing the concentration of DSPE-PEG generally leads to smaller and more stable particles by increasing the lateral repulsion on the lipid bilayer surface. Often, a range of 2-10 mol% is explored to achieve a dense "brush" conformation of PEG chains, which is effective at preventing macrophage uptake and prolonging circulation.
Q3: How does the molecular weight (chain length) of PEG affect stability?
A: The molecular weight of the PEG chain is a critical factor. Longer PEG chains (e.g., 2000 to 5000 Da) generally provide better steric stabilization and are more effective at preventing opsonization and clearance by the immune system. Increasing the PEG molecular weight can promote greater interfacial curvature. However, very long or dense PEG chains can sometimes hinder the interaction of the nanoparticle with target cells, a phenomenon known as the "PEG dilemma". The choice of PEG length should balance the need for stability with the requirement for biological activity.
Q4: My nanoparticles are stable in water but aggregate in PBS. What should I do?
A: This is a classic sign of charge screening. The salts in Phosphate-Buffered Saline (PBS) neutralize the surface charge (zeta potential) that contributes to nanoparticle stability in deionized water. While DSPE-PEG provides steric protection, a reduction in electrostatic repulsion can be enough to induce aggregation.
-
Solution: Ensure your nanoparticle formulation has a sufficiently dense PEG coating to provide robust steric stabilization that is less dependent on electrostatic forces. A PEG surface density between 2 and 5 wt% has been identified as a threshold for optimal resistance to serum proteins, which is analogous to the high-salt environment of PBS. You may need to increase the mol% of DSPE-PEG in your formulation.
Characterization & Analysis
Q5: What is Zeta Potential and how does it relate to nanoparticle stability?
A: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle in a colloidal suspension. It is a key indicator of the stability of the dispersion. A high absolute zeta potential value (typically > +25 mV or < -25 mV) indicates strong electrostatic repulsion between particles, which helps prevent aggregation and ensures long-term stability. Conversely, a low zeta potential (between -10 mV and +10 mV) suggests that the repulsive forces are weak, and the particles are likely to agglomerate.
Q6: How can I tell if my nanoparticles are aggregated?
A: The primary method for detecting aggregation is Dynamic Light Scattering (DLS) . This technique measures the hydrodynamic size of particles in a solution. An increase in the average particle diameter or the appearance of a second, larger-sized population is a clear indication of aggregation. The Polydispersity Index (PDI) from DLS is also a useful metric; a PDI value > 0.3 often suggests a broad size distribution or the presence of aggregates. Visual inspection for turbidity or precipitation can also be a simple first indicator.
Data & Experimental Protocols
Quantitative Data Summary
The stability of a nanoparticle dispersion is often assessed by measuring its Zeta Potential. The following table provides a general interpretation of these values for predicting colloidal stability.
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Rapid Aggregation or Flocculation |
| ±10 to ±20 | Limited Stability |
| ±20 to ±30 | Moderate Stability |
| > ±30 | Excellent Stability |
Table 1: General correlation between Zeta Potential and colloidal stability. Values are approximate and can depend on the specific nanoparticle system and medium.
The addition of salts can significantly impact stability by reducing the zeta potential. For example, one study observed that as the concentration of magnesium chloride increased, the average particle size of DSPE-PEG₂₀₀₀/Soluplus nanoparticles increased while the zeta potential decreased, indicating salt-induced aggregation.
| DSPE-PEG₂₀₀₀ / Soluplus Ratio (w/w) | Average Particle Size (nm) | Zeta Potential (mV) | PDI | Stability Note |
| DSPE-PEG₂₀₀₀ only | 52.0 | -38.0 | 0.952 | Aggregation observed |
| 10 / 1 | 36.5 | -28.5 | 0.900 | - |
| 4 / 1 | 128.1 | -28.1 | 0.295 | - |
| 1 / 1 | 116.6 | -13.7 | 0.112 | Stable for 5 days at 25°C |
Table 2: Example data showing the effect of formulation ratio on nanoparticle size and zeta potential. Data adapted from a study on DSPE-PEG₂₀₀₀ and Soluplus nanoparticles.
Key Experimental Protocols
1. Protocol: Nanoparticle Size Measurement using Dynamic Light Scattering (DLS)
This protocol outlines the basic steps for assessing nanoparticle size and aggregation state.
References
- 1. Interpretation of zeta potential values for nanoparticle stability [atomfair.com]
- 2. nanocomposix.com [nanocomposix.com]
- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 4. pH-Dependent aggregation and pH-independent cell membrane adhesion of monolayer-protected mixed charged gold nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing DSPE-PEG Molar Percentage in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the molar percentage of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) in liposomal formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and characterization of PEGylated liposomes.
Problem: My liposomes are aggregating after preparation.
-
Potential Cause: Insufficient steric hindrance on the liposome surface.
-
Solution: The inclusion of DSPE-PEG in the lipid bilayer creates a protective hydrophilic layer that prevents vesicle-vesicle interactions. A molar percentage of 2-10 mol% of DSPE-PEG2000 is often sufficient to prevent aggregation.[1] For instance, the aggregation of DSPC-based liposomes can be completely prevented with 2 mol% of DSPE-PEG2000.[2] If aggregation persists, consider slightly increasing the molar percentage of DSPE-PEG. However, be mindful that excessive concentrations can also lead to instability.
Problem: The size of my liposomes is too large or not within the desired range.
-
Potential Cause 1: The molar percentage of DSPE-PEG can influence vesicle size.
-
Solution 1: Generally, increasing the concentration of DSPE-PEG leads to a decrease in liposome size.[2][3] This is attributed to the steric hindrance of the hydrated PEG chains, which promotes the formation of smaller vesicles.[3] Experiment with varying the DSPE-PEG molar percentage within the 1-15 mol% range to achieve the desired size.
-
Potential Cause 2: The conformation of the PEG chains ("mushroom" vs. "brush" regime) can anomalously affect liposome size.
-
Solution 2: At low molar percentages (up to 4-5 mol%), PEG chains are in a "mushroom" conformation. As the concentration increases (typically >8 mol%), they transition to a "brush" conformation, which can lead to a reduction in liposome size. However, an anomalous peak in liposome size may be observed around 7 ± 2 mol% DSPE-PEG, which is also the concentration that can confer the highest biological stability. Carefully titrate the DSPE-PEG concentration around this range to fine-tune the size.
Problem: My drug encapsulation efficiency is low.
-
Potential Cause: High concentrations of DSPE-PEG can sometimes interfere with drug loading.
-
Solution: While DSPE-PEG is crucial for stability, very high molar percentages might decrease encapsulation efficiency for certain drugs. It is advisable to optimize the DSPE-PEG concentration in conjunction with other formulation parameters like the drug-to-lipid ratio. For some formulations, a lower DSPE-PEG concentration (e.g., 3%) has been shown to yield higher encapsulation efficiency compared to higher concentrations.
Problem: The drug release profile is not as expected.
-
Potential Cause: The DSPE-PEG concentration can influence the permeability of the liposomal bilayer.
-
Solution: The effect of DSPE-PEG on drug release can depend on the physical state of the lipid bilayer (gel or liquid-crystalline). In the gel state, increasing the molar fraction of DSPE-PEG generally decreases the leakage of encapsulated contents. In the liquid-crystalline state, the effect can vary with the molecular weight of the PEG. To achieve a sustained release profile, PEGylated liposomes are generally effective. If a faster release is desired at a specific site, consider using cleavable PEG lipids.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar percentage of DSPE-PEG to use in my liposome formulation?
There is no single "optimal" molar percentage, as the ideal concentration depends on the specific application, the other lipids in the formulation, the encapsulated drug, and the desired characteristics of the liposomes (e.g., size, stability, circulation time). However, a common starting range is 2-10 mol%. For long-circulating "stealth" liposomes, 5-10 mol% is frequently used. For instance, the clinically approved PEGylated liposomal doxorubicin formulation, Doxil®, contains approximately 5 mol% of mPEG2000-DSPE.
Q2: How does the molecular weight of the PEG on DSPE-PEG affect the liposome properties?
The molecular weight of PEG plays a significant role. Longer PEG chains (e.g., PEG2000 or PEG5000) provide a thicker hydrophilic layer, which is more effective at preventing opsonization and clearance by the immune system, leading to longer circulation times. However, very long PEG chains might also hinder the interaction of the liposome with target cells. DSPE-PEG2000 is one of the most commonly used variants for achieving a good balance of stability and efficacy.
Q3: What are the "mushroom" and "brush" conformations of PEG, and why are they important?
The conformation of the PEG chains on the liposome surface depends on the grafting density (i.e., the molar percentage of DSPE-PEG).
-
Mushroom Regime: At low molar percentages (typically < 5-8 mol%), the PEG chains are far apart and adopt a coiled, mushroom-like conformation.
-
Brush Regime: At higher molar percentages (> 8 mol%), the PEG chains are crowded and extend outwards, forming a brush-like layer.
The transition from the mushroom to the brush regime can influence liposome properties such as size, stability, and interaction with biological systems.
Q4: Can a high concentration of DSPE-PEG negatively impact my formulation?
Yes. While PEGylation is beneficial, excessive amounts of DSPE-PEG can have drawbacks, often referred to as the "PEG dilemma". These can include:
-
Reduced Cellular Uptake: The thick PEG layer can sterically hinder the interaction of the liposome with target cells, reducing internalization.
-
Interference with Endosomal Escape: For drugs that need to reach the cytoplasm, the PEG layer can prevent the liposome from escaping the endosome, leading to degradation of the payload.
-
Accelerated Blood Clearance (ABC) Phenomenon: Upon repeated injections, PEGylated liposomes can sometimes be cleared more rapidly from circulation.
Q5: How can I characterize the effect of different DSPE-PEG molar percentages on my liposomes?
A systematic characterization is crucial. Key parameters to measure include:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess surface charge and stability.
-
Encapsulation Efficiency: To determine the amount of drug successfully loaded into the liposomes.
-
In Vitro Drug Release: To study the release profile of the encapsulated drug over time.
-
Stability Studies: Monitoring the size and drug leakage of the liposomes over time at different storage conditions.
Data Presentation
Table 1: Effect of DSPE-PEG2000 Molar Percentage on Liposome Size
| DSPE-PEG2000 (mol%) | Average Diameter (nm) | Polydispersity Index (PDI) | Reference |
| 0 | >150 | >0.3 | General Observation |
| 2-5 | 90 - 120 | <0.2 | |
| 5-8 | 100 - 150 (potential peak) | <0.2 | |
| >8 | <100 | <0.15 |
Note: These are representative values and can vary significantly based on the lipid composition, preparation method, and other experimental conditions.
Table 2: Troubleshooting Summary for DSPE-PEG Optimization
| Issue | Potential Cause | Recommended Action | Key Considerations |
| Aggregation | Insufficient steric shielding | Increase DSPE-PEG mol% (start with 2-5 mol%) | Avoid excessive concentrations that can lead to micelle formation. |
| Large Particle Size | Suboptimal DSPE-PEG concentration | Titrate DSPE-PEG mol% (1-10 mol%) | Be aware of the mushroom-to-brush transition and potential size peak around 7 mol%. |
| Low Encapsulation | PEG interference with drug loading | Optimize DSPE-PEG mol% (try lower end, e.g., 3-5 mol%) | Balance between stability and loading efficiency. |
| Poor Stability | Inadequate PEG density or improper storage | Ensure sufficient DSPE-PEG (5-10 mol% for stealth) and store at 4°C | Avoid freezing unless cryoprotectants are used. |
Experimental Protocols
1. Liposome Preparation by Thin-Film Hydration and Extrusion
This is a widely used method for preparing unilamellar vesicles with a controlled size.
-
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG2000
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol/chloroform mixture)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Lipid Dissolution: Dissolve the lipids (primary lipid, cholesterol, and DSPE-PEG) and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask at the desired molar ratios.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be maintained above the phase transition temperature (Tm) of the lipid with the highest Tm. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the hydration buffer (pre-warmed to above the lipid Tm). If the drug is water-soluble, it should be dissolved in the hydration buffer. Gently agitate the flask to form a milky suspension of multilamellar vesicles (MLVs).
-
(Optional) Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath. This can improve encapsulation efficiency.
-
Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Extrude the liposome suspension through the membrane 10-21 times to form unilamellar vesicles (LUVs) of a uniform size. The extrusion should be performed at a temperature above the lipid Tm.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
2. Characterization of Liposomes
-
Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.
-
Place the sample in a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument. Perform measurements in triplicate.
-
-
Zeta Potential Measurement:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Inject the sample into the specific cell for zeta potential measurement.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
-
Encapsulation Efficiency (EE) Determination:
-
Separate the liposomes from the unencapsulated drug using a suitable method (e.g., mini-column centrifugation).
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the liposomal fraction (Encapsulated Drug) and the total amount of drug used in the formulation (Total Drug) using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE% using the following formula: EE% = (Encapsulated Drug / Total Drug) x 100
-
Mandatory Visualization
Caption: Experimental workflow for the systematic optimization of DSPE-PEG molar percentage in liposomes.
Caption: Relationship between DSPE-PEG molar percentage and key liposomal characteristics.
References
troubleshooting low encapsulation efficiency in DSPE-PEG formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) formulations. The following sections address common issues, with a focus on overcoming low drug encapsulation efficiency.
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency is a frequent challenge in the development of DSPE-PEG-based liposomal drug delivery systems. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: My encapsulation efficiency is consistently low. What are the potential causes and how can I address them?
Answer:
Low encapsulation efficiency in DSPE-PEG formulations can stem from several factors related to the physicochemical properties of the drug, the formulation composition, and the preparation methodology. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate Drug Properties
The properties of the active pharmaceutical ingredient (API) are a primary determinant of its successful encapsulation.
-
Solubility:
-
Hydrophilic Drugs: These are encapsulated in the aqueous core of the liposome.[1] The volume of the hydration buffer can be a limiting factor.
-
Hydrophobic (Lipophilic) Drugs: These are entrapped within the lipid bilayer.[1] Their encapsulation is influenced by their affinity for the lipid components and the available space within the bilayer.[2]
-
-
Molecular Weight: Larger molecules may be more difficult to encapsulate due to steric hindrance.
-
Charge: Electrostatic interactions between a charged drug and the lipids can either enhance or hinder encapsulation.
Recommendations:
-
For hydrophilic drugs, consider using a hydration buffer with a higher drug concentration. However, be mindful of the drug's solubility limit to avoid precipitation.
-
For hydrophobic drugs, ensure compatibility with the lipid bilayer. The drug-to-lipid ratio is a critical parameter to optimize.[3]
Step 2: Optimize Formulation Composition
The composition of the liposome itself plays a crucial role in its ability to effectively encapsulate a drug.
-
Lipid Composition: The choice of the primary phospholipid and the inclusion of other lipids like cholesterol are critical. Cholesterol is known to increase the stability of the lipid bilayer but can also compete with hydrophobic drugs for space, potentially decreasing drug loading.[2]
-
DSPE-PEG Molar Percentage: The concentration of DSPE-PEG can influence vesicle size and lamellarity. While PEGylation is essential for stability and prolonged circulation, excessively high concentrations can sometimes hinder drug loading. Studies have shown that varying the mole percentage of DSPE-PEG affects drug encapsulation. For instance, in one study, liposomes with 3% PEG showed higher encapsulation (90%) compared to those with 5% or 7% PEG.
-
Drug-to-Lipid Ratio: This is a critical parameter that requires careful optimization. An excessively high drug-to-lipid ratio can lead to drug precipitation or failure to incorporate into the liposomes. It is recommended to test a range of ratios to find the optimal loading capacity.
Recommendations:
-
Systematically vary the molar ratios of the lipid components.
-
Optimize the DSPE-PEG concentration. Start with a lower percentage (e.g., 3-5 mol%) and adjust as needed.
-
Conduct experiments with varying drug-to-lipid ratios to determine the saturation point for your specific drug and formulation.
Step 3: Refine the Preparation Method
The method used to prepare the liposomes significantly impacts their characteristics, including encapsulation efficiency. The thin-film hydration method is commonly used.
-
Hydration Conditions:
-
Temperature: The hydration temperature should be above the phase transition temperature (Tm) of the lipids to ensure the formation of a fluid and permeable bilayer that can accommodate the drug.
-
pH of the Hydration Buffer: The pH can influence the charge of both the lipids and the drug, thereby affecting their interaction and the resulting encapsulation. For some drugs, creating a pH gradient between the interior and exterior of the liposome can dramatically improve loading.
-
Volume of Aqueous Phase: Optimizing the volume of the hydration buffer can be important for improving drug loading.
-
-
Sonication/Extrusion: These post-formation processing steps are used to reduce the size and lamellarity of the liposomes. However, excessive sonication can lead to drug leakage or degradation. Extrusion through membranes with defined pore sizes is generally a more controlled method for producing unilamellar vesicles of a specific size.
Recommendations:
-
Ensure the hydration temperature is appropriate for the lipids used in your formulation.
-
Investigate the effect of pH on your drug's solubility and charge, and adjust the hydration buffer accordingly.
-
If using sonication, optimize the duration and power to avoid damaging the liposomes or the drug.
-
Consider using an extrusion method for better control over vesicle size and to improve encapsulation consistency.
Step 4: Verify Analytical Methods
Accurate measurement of encapsulation efficiency is essential for troubleshooting. This requires the effective separation of free (unencapsulated) drug from the liposome-encapsulated drug.
-
Separation Techniques: Common methods include centrifugation, size exclusion chromatography (SEC), and dialysis. The chosen method should be validated to ensure it doesn't cause drug leakage from the liposomes during the separation process.
-
Quantification Techniques: High-performance liquid chromatography (HPLC) is a widely used and accurate method for quantifying the amount of drug. Other methods like UV-Vis spectrophotometry can also be used, depending on the drug's properties.
Recommendations:
-
Validate your separation method to confirm that it efficiently removes free drug without disrupting the liposomes.
-
Use a reliable and validated quantification assay to measure the drug concentration.
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve the lipids (e.g., primary phospholipid, cholesterol, and DSPE-PEG) and the hydrophobic drug (if applicable) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle agitation. The hydration should be performed at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.
Protocol 2: Determination of Encapsulation Efficiency by Size Exclusion Chromatography (SEC)
-
Column Preparation: Equilibrate a size exclusion chromatography column (e.g., Sephadex G-50) with the desired buffer.
-
Sample Loading: Carefully load a known volume of the liposome suspension onto the top of the column.
-
Elution: Elute the sample with the same buffer. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained and elute later.
-
Fraction Collection: Collect fractions of the eluate.
-
Drug Quantification:
-
Liposome Fraction: Disrupt the liposomes in the collected liposome-containing fractions using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol).
-
Quantification: Measure the drug concentration in the disrupted liposome fraction and the free drug fraction using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation: Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Frequently Asked Questions (FAQs)
Q1: What is a typical molar percentage for DSPE-PEG in a liposomal formulation?
A1: The molar percentage of DSPE-PEG typically ranges from 1 to 10 mol%. A common starting point is 5 mol%. However, the optimal percentage can vary depending on the specific application and other formulation components. Increasing the DSPE-PEG content can lead to smaller vesicle sizes.
Q2: How does cholesterol affect encapsulation efficiency?
A2: Cholesterol is often included in liposomal formulations to improve membrane stability and reduce drug leakage. However, for hydrophobic drugs that reside in the lipid bilayer, cholesterol can compete for space, which may lead to a decrease in encapsulation efficiency. The optimal cholesterol concentration needs to be determined experimentally.
Q3: Can the order of addition of components during preparation affect encapsulation?
A3: Yes, for some methods, the order of addition can be important. For instance, in the thin-film hydration method, lipophilic drugs are dissolved with the lipids in the organic phase, while hydrophilic drugs are dissolved in the aqueous hydration buffer.
Q4: My liposomes are aggregating. Could this be related to low encapsulation efficiency?
A4: Liposome aggregation can be a sign of formulation instability, which can also contribute to low encapsulation efficiency. Aggregation may be caused by insufficient PEGylation, improper surface charge, or suboptimal storage conditions. Ensure that the DSPE-PEG concentration is adequate to provide steric stabilization.
Q5: What is the "PEG dilemma"?
A5: The "PEG dilemma" refers to the contradictory effects of PEGylation. While PEGylation is beneficial for increasing circulation time and stability, it can sometimes hinder cellular uptake and endosomal escape of the liposomes, which is a crucial step for intracellular drug delivery.
Data Summary
Table 1: Factors Influencing Encapsulation Efficiency
| Parameter | Effect on Encapsulation Efficiency | Key Considerations |
| Drug Properties | ||
| Solubility | Hydrophilic drugs are in the aqueous core; hydrophobic drugs are in the bilayer. | Match drug properties to the appropriate loading strategy. |
| Charge | Electrostatic interactions can promote or hinder encapsulation. | Consider the pH of the formulation buffer. |
| Formulation Composition | ||
| Lipid Composition | The choice of lipids and the presence of cholesterol impact bilayer properties. | Optimize the lipid mixture for your specific drug. |
| DSPE-PEG % | Can influence vesicle size and lamellarity. High concentrations may reduce loading. | Typically 1-10 mol%. Optimization is required. |
| Drug-to-Lipid Ratio | A critical parameter that determines loading capacity. | Perform a titration to find the optimal ratio. |
| Process Parameters | ||
| Hydration Temperature | Must be above the lipid Tm for efficient encapsulation. | Know the Tm of your lipid components. |
| Hydration Buffer pH | Affects the charge of the drug and lipids. | Optimize for favorable electrostatic interactions. |
| Sonication/Extrusion | Reduces particle size and lamellarity, but can cause leakage if not optimized. | Extrusion is generally more controlled. |
Visualizations
References
Technical Support Center: DSPE-PEG-Acid Conjugation
Welcome to the technical support center for DSPE-PEG-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the covalent attachment of molecules to DSPE-PEG-acid.
Troubleshooting Guide
This guide addresses common issues encountered during DSPE-PEG-acid conjugation reactions, providing potential causes and solutions in a question-and-answer format.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield is a frequent challenge and can stem from several factors. The most common culprits are inefficient activation of the DSPE-PEG-acid, hydrolysis of the activated ester, or issues with the amine-containing molecule.
-
Inefficient Carboxylic Acid Activation: The conversion of the terminal carboxylic acid on the DSPE-PEG to a more reactive species is critical. If using carbodiimide chemistry (e.g., EDC), ensure it is fresh and has been stored under appropriate conditions to prevent degradation. The presence of moisture can rapidly inactivate EDC.
-
Hydrolysis of Activated Intermediates: The activated intermediate, often an NHS-ester, is susceptible to hydrolysis, which competes with the desired amine reaction.[1][2] This hydrolysis is significantly accelerated at higher pH values.[1][2] For instance, the half-life of an NHS-ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C).[1]
-
Suboptimal Reaction pH: The reaction with primary amines is most efficient at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic. However, as pH increases, the rate of hydrolysis of the NHS ester also increases. Therefore, a compromise must be found, with an optimal pH typically between 7.5 and 8.5.
-
Steric Hindrance: The molecule you are trying to conjugate may have steric hindrance around the amine group, preventing efficient reaction with the activated DSPE-PEG-acid.
-
DSPE-PEG Ester Hydrolysis: Under acidic or basic conditions and elevated temperatures, the fatty acid esters of the DSPE anchor can hydrolyze, leading to degradation of the starting material.
Solutions:
-
Optimize Activation: Use a fresh stock of EDC and NHS. Perform the activation step in an anhydrous organic solvent like DMSO or DMF if your DSPE-PEG-acid is not pre-activated.
-
Control pH: Maintain the reaction pH strictly within the optimal range (7.2-8.5). Use a non-amine-containing buffer such as phosphate, borate, or HEPES. Avoid amine-containing buffers like Tris, as they will compete in the reaction.
-
Two-Step vs. One-Pot Reaction: Consider a two-step conjugation. First, activate the DSPE-PEG-acid with EDC/NHS at a slightly acidic pH (4.5-6.0) to form the more stable NHS-ester. Then, after removing excess EDC and byproducts (or simply adjusting the pH), add your amine-containing molecule at pH 7.2-8.5.
-
Molar Ratios: Increase the molar excess of the activated DSPE-PEG-acid relative to your amine-containing molecule to drive the reaction forward. A molar excess of 8-fold of the NHS ester is often recommended for labeling proteins.
-
Quench the Reaction: To stop the reaction and prevent further side reactions, add a quenching reagent like Tris or glycine.
Question: How can I tell if my DSPE-PEG-acid or final conjugate has degraded?
Answer: Degradation often involves hydrolysis of either the fatty acid esters in the DSPE anchor or the newly formed amide bond. Mass spectrometry is a powerful tool for detection.
-
DSPE-PEG Hydrolysis: Hydrolysis of one or both fatty acid esters of DSPE-PEG can occur, especially under harsh pH conditions or at elevated temperatures. This can be detected using techniques like MALDI-TOF or ESI-MS (Electrospray Ionization Mass Spectrometry). For example, ESI-MS can detect a characteristic ionization fragment at 341 Da, corresponding to the hydrolyzed DSPE portion.
-
Conjugate Analysis: Analytical techniques such as HPLC, often coupled with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD), are essential for assessing the purity of the final conjugate and identifying any byproducts.
Solutions:
-
Analytical Characterization: Routinely use MALDI-TOF or ESI-MS to check the integrity of your DSPE-PEG-acid starting material and your final conjugate.
-
Mild Purification Conditions: During purification, especially with RP-HPLC, use mild conditions. Avoid highly acidic mobile phases (e.g., pH < 4) and high temperatures for extended periods, as these can promote hydrolysis. If acidic conditions are necessary, process samples quickly and neutralize fractions immediately after collection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an amine-containing molecule to DSPE-PEG-NHS?
The optimal pH for the reaction between an NHS ester and a primary amine is typically between 7.2 and 8.5. The reaction is pH-dependent because at a lower pH, the amine group is protonated and non-nucleophilic, while at a higher pH, the hydrolysis of the NHS ester becomes rapid, reducing the yield.
Q2: What buffer should I use for my conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the activated DSPE-PEG-acid. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer at a pH between 7.2 and 8.5.
Q3: My DSPE-PEG-acid is not soluble in my aqueous buffer. What should I do?
DSPE-PEG-acid has amphiphilic properties, but depending on the PEG length and concentration, it may require an organic co-solvent for initial dissolution. You can first dissolve the DSPE-PEG-acid in a water-miscible organic solvent like DMSO or DMF and then add it to your aqueous reaction buffer containing the amine-molecule. Ensure the final concentration of the organic solvent is low enough (typically <10%) not to denature or precipitate your biomolecule.
Q4: How do I activate the carboxylic acid on DSPE-PEG-acid?
The most common method is using carbodiimide chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in water and can be hydrolyzed. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the primary amine.
Q5: How can I purify my final DSPE-PEG-conjugate?
Purification is essential to remove unreacted starting materials, excess reagents, and byproducts. Common purification methods include:
-
Dialysis: Useful for removing small molecule impurities like excess EDC, NHS, and quenching reagents from a macromolecular conjugate.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, effective for separating the larger conjugate from smaller unreacted molecules.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying the conjugate and analyzing its purity. However, care must be taken with the mobile phase composition and temperature to prevent hydrolysis of the DSPE esters.
Quantitative Data Summary
Table 1: Half-life of NHS-Ester Hydrolysis
| pH | Temperature (°C) | Half-life |
|---|---|---|
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific and Lumiprobe.
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of DSPE-PEG-acid
This protocol is for conjugating an amine-containing molecule to DSPE-PEG-acid using EDC and NHS.
Materials:
-
DSPE-PEG-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF (if needed)
Procedure:
Step 1: Activation of DSPE-PEG-acid
-
Dissolve DSPE-PEG-acid in Activation Buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, dissolve in a minimal amount of DMSO first, then add the buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the DSPE-PEG-acid solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the DSPE-PEG-NHS ester.
Step 2: Conjugation to Amine-Molecule
-
Immediately add the activated DSPE-PEG-NHS solution to your amine-containing molecule, which has been dissolved in the Conjugation Buffer. The molar ratio of DSPE-PEG-NHS to the amine can range from 1:1 to 20:1, depending on the desired degree of labeling.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
Step 4: Purification
-
Purify the final conjugate using dialysis, SEC, or RP-HPLC to remove unreacted materials and byproducts.
Visualizations
Caption: Workflow for a two-step DSPE-PEG-acid conjugation reaction.
Caption: Competing aminolysis and hydrolysis reactions of DSPE-PEG-NHS.
References
Technical Support Center: Purification of DSPE-PEG Conjugated Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG) conjugated nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a DSPE-PEG conjugated nanoparticle preparation?
A1: Common impurities include:
-
Unconjugated (free) DSPE-PEG: Excess reagent from the conjugation reaction.
-
Hydrolyzed DSPE-PEG: The ester bonds in the DSPE anchor can hydrolyze, leading to the loss of one or both fatty acid chains. This can be accelerated by acidic or basic conditions and elevated temperatures.[1][2]
-
Other reaction components: Unreacted starting materials, organic solvents, and byproducts from the nanoparticle synthesis and conjugation steps.
-
Aggregates: Clumps of nanoparticles that can form during synthesis or purification.[3]
-
DSPE-PEG-DSPE dimers: An impurity that can be present in the DSPE-PEG raw material.[4]
Q2: How can I quantify the amount of free DSPE-PEG in my purified sample?
A2: Several methods can be used to quantify free PEG:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can separate and quantify free PEG.[5]
-
Size Exclusion Chromatography (SEC): SEC can separate the larger nanoparticles from the smaller, free PEG molecules.
Q3: What factors should I consider when choosing a purification method?
A3: The choice of purification method depends on several factors, including:
-
Nanoparticle size and stability: The method should not damage or cause aggregation of the nanoparticles.
-
Batch volume: Some methods are more suitable for large-scale purification than others.
-
Desired purity: The required level of purity will influence the choice of method or combination of methods.
-
Cost and available equipment: The financial and practical constraints of your lab are also important considerations.
Q4: How can I minimize the hydrolysis of DSPE-PEG during purification?
A4: To minimize hydrolysis, it is crucial to control the pH and temperature of your buffers. The rate of hydrolysis is minimized around pH 6.5 and increases in more acidic or basic conditions. Whenever possible, perform purification steps at room temperature or lower and use neutral pH buffers (e.g., phosphate-buffered saline, PBS, at pH 7.4).
Purification Method Troubleshooting Guides
Dialysis
Dialysis is a gentle method for removing small molecule impurities based on concentration gradients across a semi-permeable membrane.
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| Low purity/incomplete removal of impurities | - Insufficient dialysis time.- Inappropriate molecular weight cut-off (MWCO) of the membrane.- Insufficient volume or infrequent changes of the dialysis buffer. | - Increase the dialysis time.- Use a membrane with a MWCO that is significantly smaller than the nanoparticle but large enough to allow free passage of the impurity.- Increase the volume of the dialysis buffer and change it more frequently to maintain a high concentration gradient. |
| Nanoparticle aggregation | - Unfavorable buffer conditions (e.g., wrong pH or ionic strength).- Dialysis against pure deionized water can cause osmotic stress. | - Optimize the buffer composition.- Perform a serial dialysis against buffers with decreasing salt concentrations to avoid osmotic shock. |
| Sample loss | - Nanoparticles adhering to the dialysis membrane or tubing.- Leakage from the dialysis cassette or tubing. | - Use low-binding membranes.- Ensure the dialysis tubing or cassette is properly sealed. |
| Slow purification | - Dialysis is a diffusion-driven process and can be inherently slow. | - Gently stir the dialysis buffer to improve diffusion.- Consider a faster method like Tangential Flow Filtration for larger volumes. |
Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is a rapid and scalable method for purifying and concentrating nanoparticles.
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| Low nanoparticle recovery | - High transmembrane pressure (TMP) causing nanoparticle aggregation or damage.- Inappropriate membrane pore size or MWCO.- Nanoparticle adsorption to the membrane or tubing. | - Optimize and lower the TMP.- Select a membrane with a pore size or MWCO that retains the nanoparticles while allowing impurities to pass through.- Use low-binding membranes and consider pre-conditioning the system. |
| Membrane fouling | - Accumulation of nanoparticles or other components on the membrane surface. | - Optimize the feed flow rate to create sufficient shear to sweep the membrane surface.- Periodically backflush the membrane if the system allows.- Clean the membrane according to the manufacturer's instructions. |
| Inefficient impurity removal | - Insufficient diafiltration volumes.- Incorrect buffer composition. | - Increase the number of diafiltration volumes (typically 5-10 volumes are needed for ~99% buffer exchange).- Ensure the diafiltration buffer is appropriate for solubilizing and removing the impurities. |
| Nanoparticle aggregation or shear damage | - High shear stress from the pump or within the system. | - Use a low-shear pump (e.g., peristaltic pump).- Optimize the flow rate to balance purification efficiency and shear stress. |
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume, making it effective for separating nanoparticles from smaller impurities.
Troubleshooting:
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation/peak resolution | - Inappropriate column for the nanoparticle size range.- Suboptimal mobile phase composition.- Column overloading. | - Select a column with a fractionation range suitable for your nanoparticles.- Optimize the mobile phase to prevent interactions between the nanoparticles and the stationary phase.- Reduce the sample volume or concentration. |
| Nanoparticle aggregation in the column | - Non-specific interactions with the column matrix.- Unfavorable mobile phase conditions. | - Add a non-ionic surfactant to the mobile phase to reduce non-specific binding.- Adjust the pH or ionic strength of the mobile phase. |
| Low recovery | - Adsorption of nanoparticles to the column matrix or frits.- Aggregation and precipitation of nanoparticles in the column. | - Use a biocompatible column material.- Filter the sample before loading to remove any existing aggregates.- Optimize the mobile phase as described above. |
| Column clogging | - Presence of large aggregates in the sample.- Incompatible mobile phase causing precipitation. | - Centrifuge or filter the sample before injection.- Ensure the mobile phase is filtered and degassed. |
Comparison of Purification Methods
| Parameter | Dialysis | Tangential Flow Filtration (TFF) | Size Exclusion Chromatography (SEC) |
| Principle | Diffusion across a semi-permeable membrane | Convective transport through a membrane with cross-flow | Separation based on hydrodynamic volume |
| Primary Application | Removal of small molecule impurities, buffer exchange | Purification, concentration, buffer exchange | High-resolution separation of nanoparticles from free PEG and other impurities |
| Scalability | Difficult to scale up | Highly scalable | Scalable, but can be costly for very large volumes |
| Processing Time | Slow (hours to days) | Fast (minutes to hours) | Relatively fast (minutes to hours) |
| Shear Stress | Very low | Moderate to high (can be minimized) | Low |
| Typical Recovery | High, but potential for sample loss due to handling | High (>90%) with optimization | High (>90%) with optimization |
| Purity Achievable | Good for small molecules, less effective for similar-sized impurities | Good to excellent | Excellent |
Experimental Protocols
Protocol 1: Dialysis for Purification of DSPE-PEG Nanoparticles
Objective: To remove small molecule impurities (e.g., unreacted reagents, organic solvents) from a nanoparticle suspension.
Materials:
-
Nanoparticle suspension
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-50 kDa, depending on nanoparticle and impurity size)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Magnetic stir plate and stir bar
Procedure:
-
Hydrate the dialysis membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Load the sample: Carefully load the nanoparticle suspension into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Seal the dialysis unit: Securely clamp or seal the dialysis tubing or cassette.
-
Perform dialysis:
-
Place the sealed dialysis unit into a beaker containing a large volume of dialysis buffer (e.g., 100-1000 times the sample volume).
-
Place the beaker on a magnetic stir plate and add a stir bar to the buffer (not the sample). Stir gently to facilitate diffusion.
-
Conduct the dialysis at a controlled temperature (e.g., 4°C or room temperature).
-
-
Change the buffer: For optimal purity, change the dialysis buffer every few hours for the first 12 hours, and then every 12 hours for a total of 48-72 hours.
-
Recover the sample: Carefully remove the dialysis unit from the buffer, and transfer the purified nanoparticle suspension to a clean container.
-
Characterize the purified nanoparticles: Analyze the size, polydispersity index (PDI), and purity of the nanoparticles.
Protocol 2: Tangential Flow Filtration (TFF) for Purification and Concentration
Objective: To efficiently purify and concentrate DSPE-PEG nanoparticles, removing free PEG and other small molecules.
Materials:
-
TFF system with a peristaltic pump
-
Hollow fiber or flat sheet cassette with an appropriate MWCO (e.g., 100-300 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Pressure gauges
-
Sample and permeate reservoirs
Procedure:
-
System setup and sanitization: Assemble the TFF system with the chosen membrane cassette or hollow fiber cartridge according to the manufacturer's instructions. Sanitize and flush the system with appropriate solutions (e.g., 0.1 M NaOH followed by purified water).
-
Equilibrate the system: Equilibrate the system by running the diafiltration buffer through it until a stable baseline flux is achieved.
-
Load the sample: Load the nanoparticle suspension into the sample reservoir.
-
(Optional) Concentration: If the initial volume is large, concentrate the sample to a more manageable volume by running the TFF system and directing the permeate to waste.
-
Diafiltration:
-
Begin the diafiltration process by adding the diafiltration buffer to the sample reservoir at the same rate that permeate is being removed.
-
Maintain a constant volume in the sample reservoir.
-
Perform diafiltration for 5-10 diavolumes to ensure complete buffer exchange and removal of impurities.
-
-
Final concentration: After diafiltration, concentrate the purified nanoparticle suspension to the desired final volume.
-
Recover the sample: Recover the concentrated and purified nanoparticle sample from the system.
-
Characterize the purified nanoparticles: Analyze the size, PDI, concentration, and purity of the final nanoparticle suspension.
Protocol 3: Size Exclusion Chromatography (SEC) for High-Purity Separation
Objective: To achieve high-resolution separation of DSPE-PEG nanoparticles from free PEG and other impurities.
Materials:
-
HPLC or FPLC system with a UV and/or RI detector
-
SEC column with a suitable fractionation range for the nanoparticle size
-
Mobile phase (e.g., filtered and degassed PBS, pH 7.4)
-
Syringes and filters for sample preparation
Procedure:
-
System and column equilibration:
-
Install the SEC column and equilibrate it with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample preparation:
-
Filter the nanoparticle suspension through a low-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates that could clog the column.
-
-
Sample injection:
-
Inject the prepared sample onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal separation.
-
-
Elution and fractionation:
-
Elute the sample with the mobile phase at a constant flow rate. The nanoparticles, being larger, will elute first, followed by the smaller impurities like free PEG.
-
Collect fractions corresponding to the nanoparticle peak.
-
-
Analyze the fractions:
-
Analyze the collected fractions for nanoparticle size, concentration, and purity.
-
-
Column cleaning and storage:
-
Clean and store the SEC column according to the manufacturer's instructions.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PEG Chain Length and Nanoparticle Circulation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments investigating the impact of Poly(ethylene glycol) (PEG) chain length on nanoparticle circulation time.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Why is the circulation half-life of my PEGylated nanoparticles shorter than expected? | Incomplete PEGylation: Insufficient surface coverage with PEG chains leaves exposed nanoparticle surfaces that can interact with opsonins and be rapidly cleared by the mononuclear phagocyte system (MPS).[1][2] | Optimize PEGylation Reaction: Ensure optimal reaction conditions (e.g., pH, temperature, reaction time) for efficient conjugation.[2] Characterize PEGylation Efficiency: Use techniques like NMR, TGA, or chromatography to quantify the degree of PEGylation.[1][3] |
| Low PEG Density: Even with complete surface coverage, a low density of PEG chains may not provide sufficient steric hindrance to prevent protein adsorption and subsequent clearance. | Increase PEG-to-Nanoparticle Ratio: During synthesis, increase the molar ratio of the PEG reagent to the nanoparticle. Use Branched PEG: Consider using branched PEG architectures, which can create a denser protective layer. | |
| Inappropriate PEG Chain Length: The chosen PEG molecular weight (MW) may not be optimal for the specific nanoparticle size and type. Very short PEG chains may not provide an adequate steric barrier. | Screen Different PEG MWs: Test a range of PEG molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa) to determine the optimal length for your system. | |
| Nanoparticle Aggregation: Aggregated nanoparticles are quickly recognized and cleared by the MPS, regardless of PEGylation. | Monitor Particle Size: Regularly measure the hydrodynamic diameter and polydispersity index (PDI) of your nanoparticle suspension using Dynamic Light Scattering (DLS). Optimize Storage Conditions: Store nanoparticles in a buffer with appropriate pH and ionic strength to maintain colloidal stability. | |
| My in vivo circulation data is highly variable between animals. | Inconsistent Administration: Variations in injection volume, speed, or site can lead to inconsistent dosing and initial distribution. | Standardize Injection Protocol: Ensure all injections are performed consistently by a trained individual. Intravenous administration via the tail vein is a common route. |
| Animal-to-Animal Variation: Biological differences between individual animals can contribute to variability in pharmacokinetic profiles. | Increase Sample Size: Use a sufficient number of animals per group to obtain statistically significant data. | |
| Issues with Blood Sampling: Inconsistent timing of blood collection or improper handling of blood samples can affect results. | Establish a Strict Timeline: Adhere to a precise schedule for blood collection at various time points post-injection. Proper Sample Processing: Process blood samples consistently to isolate plasma or serum for analysis. | |
| The biodistribution profile shows high accumulation in the liver and spleen, despite PEGylation. | Suboptimal PEG Shielding: The PEG layer may not be dense or long enough to effectively prevent opsonization and uptake by the reticuloendothelial system (RES), of which the liver and spleen are primary organs. | Re-evaluate PEGylation Strategy: Consider increasing PEG density or using a higher molecular weight PEG to enhance the "stealth" properties of the nanoparticles. |
| Nanoparticle Core Properties: The physicochemical properties of the nanoparticle core material itself can influence protein adsorption and subsequent biodistribution, even with a PEG coating. | Consider Core Material: If possible, investigate different core materials to see if this impacts the biodistribution profile. | |
| "Accelerated Blood Clearance (ABC)" Phenomenon: Repeated injections of PEGylated nanoparticles can induce the production of anti-PEG antibodies (primarily IgM), leading to rapid clearance of subsequent doses. | Consider Dosing Regimen: Be aware of the ABC phenomenon if your experimental design involves multiple injections. Allow for a sufficient washout period between doses if possible. |
Section 2: Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the influence of PEG chain length on nanoparticle circulation.
Q1: How does PEG chain length generally affect the circulation half-life of nanoparticles?
A1: Generally, increasing the PEG chain length (molecular weight) leads to a longer circulation half-life. Longer PEG chains create a thicker hydrophilic layer on the nanoparticle surface, which provides a more effective steric barrier against opsonization and uptake by the mononuclear phagocyte system (MPS). This "stealth" effect reduces clearance from the bloodstream, thereby extending circulation time.
Q2: Is a longer PEG chain always better for extending circulation time?
A2: Not necessarily. While there is a general trend of increased circulation time with longer PEG chains, there is often an optimal length beyond which further increases provide diminishing returns or can even be detrimental. For instance, very long PEG chains might lead to nanoparticle aggregation or reduced cellular uptake at the target site. The optimal PEG molecular weight is dependent on the nanoparticle's size, composition, and intended application.
Q3: What is the difference between PEG "mushroom" and "brush" conformations, and how do they impact circulation?
A3: The conformation of PEG chains on the nanoparticle surface is determined by the grafting density.
-
Mushroom Conformation: At low PEG densities, the polymer chains are more spread out and adopt a "mushroom" or "pancake" like structure.
-
Brush Conformation: At high PEG densities, the chains are forced to extend outwards from the surface, forming a "brush" like layer.
The brush conformation generally provides a more effective steric barrier, leading to reduced protein adsorption and longer circulation times compared to the mushroom conformation.
Q4: How does PEG density influence nanoparticle circulation time?
A4: PEG density is a critical factor, working in conjunction with PEG chain length, to determine the effectiveness of the steric shield. Increasing the PEG surface density generally enhances the circulation half-life by creating a more compact and impenetrable barrier against opsonins. There may be a threshold density required to achieve a significant prolongation of circulation.
Q5: What are the standard methods for determining the in vivo circulation half-life of PEGylated nanoparticles?
A5: The most common method involves:
-
Intravenous Administration: The PEGylated nanoparticles, often labeled with a fluorescent dye or a radionuclide, are injected intravenously into an animal model (e.g., mouse or rat).
-
Serial Blood Sampling: Blood samples are collected at predetermined time points after injection.
-
Quantification: The concentration of the nanoparticles in the blood samples is quantified using an appropriate analytical technique (e.g., fluorescence spectroscopy, gamma counting, or inductively coupled plasma mass spectrometry for metallic nanoparticles).
-
Pharmacokinetic Modeling: The concentration-time data is then fitted to a pharmacokinetic model (often a two-compartment model) to calculate the circulation half-life (t½).
Section 3: Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of PEG molecular weight on the circulation half-life of different types of nanoparticles.
Table 1: Effect of PEG Molecular Weight on Nanoparticle Circulation Half-Life
| Nanoparticle Type | PEG MW (kDa) | Circulation Half-life (β-phase) | Animal Model | Reference |
| Hydrogel Nanoparticles | 0 (non-PEGylated) | 0.89 h | Mouse | |
| 5 (mushroom) | 15.5 h | Mouse | ||
| 5 (brush) | 19.5 h | Mouse | ||
| Micelles | 5 | 4.6 min | Not Specified | |
| 10 | 7.5 min | Not Specified | ||
| 20 | 17.7 min | Not Specified | ||
| Gold Nanoparticles | Uncoated | 1.07 h | Not Specified | |
| PEGylated (unspecified MW) | 6.17 h | Not Specified | ||
| Tobacco Mosaic Virus (Rods) | 0 (non-PEGylated) | 3.6 min (Phase I) | Mouse | |
| 2 | 6.6 min (Phase I) | Mouse | ||
| Gold Nanoparticles | 5 | 3.3 h | Mouse | |
| 10 | 6.6 h | Mouse |
Section 4: Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the literature.
Protocol: In Vivo Circulation Half-Life Determination of PEGylated Nanoparticles
Objective: To determine the pharmacokinetic profile and circulation half-life of PEGylated nanoparticles in a rodent model.
Materials:
-
PEGylated nanoparticles (labeled with a quantifiable marker, e.g., fluorescent dye, radiolabel)
-
Animal model (e.g., male Wistar rats, 210-230 g)
-
Anesthetic (e.g., Zoletil 100 and Xylariem)
-
Sterile saline or PBS for injection
-
Syringes and needles for intravenous injection and blood collection
-
Anticoagulant (e.g., heparin or EDTA) coated tubes for blood collection
-
Centrifuge
-
Analytical instrument for quantification (e.g., fluorescence plate reader, gamma counter)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory conditions for at least one week prior to the experiment.
-
Nanoparticle Preparation: Resuspend the PEGylated nanoparticles in sterile saline or PBS to the desired concentration for injection. Ensure the suspension is well-dispersed and free of aggregates.
-
Animal Anesthetization: Anesthetize the animals according to approved institutional animal care and use committee (IACUC) protocols.
-
Intravenous Injection: Administer a single dose of the nanoparticle suspension (e.g., 0.7 mg/kg) via the tail vein.
-
Blood Collection: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (e.g., 50-100 µL) from a suitable site, such as the tail vein or saphenous vein, into anticoagulant-coated tubes. For terminal time points, blood can be collected via cardiac puncture.
-
Plasma/Serum Isolation: Centrifuge the collected blood samples to separate the plasma or serum from the blood cells.
-
Quantification: Analyze the plasma/serum samples to determine the concentration of the nanoparticles using the appropriate analytical method based on the label used.
-
Data Analysis:
-
Plot the plasma concentration of the nanoparticles versus time.
-
Fit the data to a suitable pharmacokinetic model (e.g., a two-compartmental model) using appropriate software.
-
Calculate key pharmacokinetic parameters, including the distribution half-life (t½α) and the elimination half-life (t½β).
-
Section 5: Visualizations
Experimental Workflow for In Vivo Circulation Study
Caption: Workflow for determining nanoparticle circulation half-life.
Logical Relationship of PEG Properties and Circulation Time
Caption: Impact of PEG properties on nanoparticle circulation.
References
- 1. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
improving the in vivo performance of DSPE-PEGylated liposomes
Welcome to the technical support center for DSPE-PEGylated liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the formulation and in vivo application of PEGylated liposomes.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you identify and resolve issues in your experiments.
Formulation & Stability
Question: My liposome formulation shows significant drug leakage. What are the potential causes and solutions?
Answer: Drug leakage from liposomes can be attributed to several factors related to the formulation's physical and chemical properties.
-
Lipid Bilayer Fluidity: A highly fluid lipid membrane can lead to increased permeability and drug leakage. Incorporating cholesterol or using lipids with a high phase transition temperature (Tc), such as distearoylphosphatidylcholine (DSPC), can increase bilayer rigidity and improve drug retention[1][2].
-
PEG Density: While PEGylation is crucial for stability, very high concentrations of DSPE-PEG can disrupt the bilayer and act like a detergent, potentially increasing leakage[3]. It is important to optimize the molar percentage of the PEG-lipid.
-
Inadequate Encapsulation: The chosen drug loading method may not be optimal for your specific drug. For amphipathic weak bases or acids, utilizing a pH or ion gradient (remote loading) can significantly improve encapsulation efficiency and stability compared to passive loading.
-
Serum Destabilization: In the presence of serum in vitro or in vivo, certain plasma proteins can interact with and destabilize the liposome membrane. Optimizing PEG density can shield the surface and minimize these interactions[1]. For instance, DSPC liposomes with 5% DiCHEMS-PEG or DiCHOL-PEG showed only about 12% leakage of encapsulated carboxyfluorescein over 7 days in serum[1].
Question: Why are my liposomes aggregating or showing a large particle size and polydispersity index (PDI)?
Answer: Aggregation and poor size distribution are common formulation challenges that can severely impact in vivo performance.
-
Insufficient PEGylation: An inadequate PEG surface density can fail to provide the necessary steric hindrance to prevent vesicle fusion and aggregation. The PEG chains create a hydrophilic barrier that repels other liposomes.
-
Improper Hydration/Extrusion: During preparation, ensure the lipid film is completely hydrated. Sonication can be too harsh and lead to wide size distributions. Extrusion through polycarbonate membranes of a defined pore size is the standard method for achieving a uniform size distribution. It is often necessary to perform at least 10 passes through the extruder.
-
Lipid Composition: The inclusion of charged lipids can influence surface potential (zeta potential) and affect stability. While PEGylation generally creates a neutral surface, the underlying lipid composition still plays a role.
-
Storage Conditions: Liposomes should be stored at an appropriate temperature (usually 4°C) and in a suitable buffer to prevent degradation and aggregation.
In Vivo Performance
Question: My PEGylated liposomes are clearing from circulation much faster than expected, even on the first injection. What's wrong?
Answer: Rapid clearance on a first dose is typically related to the formulation's physicochemical properties failing to provide an adequate "stealth" effect.
-
Sub-optimal PEG Density and Length: The density and length of the PEG chains are critical for preventing opsonization and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.
-
Density: A low PEG density (<5 mol%) results in a "mushroom" conformation, which may not provide complete surface coverage. Increasing the density to 5-10 mol% creates a "brush" conformation, offering a more robust steric barrier.
-
Length: PEG with a molecular weight of 2000 Da is commonly used as it provides a good balance of steric protection and cellular interaction. Very short chains may be ineffective, while very long chains can sometimes hinder uptake by target cells.
-
-
Particle Size: Liposomes larger than 200 nm are more rapidly cleared by the spleen and liver. Ensure your formulation has a mean diameter of approximately 100 nm with a low PDI.
-
Surface Charge: Although PEGylation shields the surface, a highly positive or negative underlying charge can still attract opsonins. Formulations are often designed to be near-neutral.
-
Bilayer Rigidity: Rigid bilayers, created by using lipids like sphingomyelin or DSPC, can act synergistically with surface modifications to extend circulation time.
Question: I observed extremely rapid clearance of a second dose of PEGylated liposomes. What is causing this?
Answer: This is a classic presentation of the Accelerated Blood Clearance (ABC) phenomenon .
-
Mechanism: The first injection of PEGylated liposomes can trigger an immune response, leading to the production of PEG-specific IgM antibodies. Upon the second injection (typically 5-7 days later), these anti-PEG IgM antibodies bind to the liposome surface, activating the complement system. This opsonization leads to rapid uptake and clearance by macrophages, primarily in the liver.
-
Mitigation Strategies:
-
Increase the First Dose: A higher initial lipid dose (e.g., >5 µmol phospholipids/kg in rats) can sometimes abrogate the immune response that causes the ABC phenomenon.
-
Encapsulate a Drug: Encapsulating certain drugs, such as doxorubicin, has been shown to prevent the induction of the ABC phenomenon.
-
Modify PEG-Lipid Linkage: Using cleavable PEG-lipid linkages can help attenuate or eliminate the ABC phenomenon.
-
Administer an "Empty" Liposome Pre-dose: In some cases, a high dose of empty liposomes can saturate the anti-PEG IgM, allowing a subsequent dose of drug-loaded liposomes to circulate longer.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal DSPE-PEG concentration for liposome formulations?
The optimal concentration depends on the desired outcome. Generally, 5-8 mol% of DSPE-PEG2000 is considered a good starting point for achieving long circulation. This range typically ensures a "brush" conformation of PEG chains on the surface, which provides a steric barrier against protein adsorption and MPS uptake. However, increasing the PEG concentration to 15-25% has been shown in some systems to maximize tumor accumulation.
Q2: How does the molecular weight (length) of the PEG chain affect in vivo performance?
The PEG molecular weight is a critical parameter. A high molecular weight (e.g., >2000 Da) provides a thicker hydrophilic layer, which is more effective at preventing protein binding and MPS clearance. However, this can also lead to the "PEG dilemma," where the thick PEG layer hinders the interaction of the liposome with target cells, reducing cellular uptake and endosomal escape. The choice of PEG length is therefore a trade-off between circulation time and target site interaction.
Q3: What is the "PEG dilemma"?
The "PEG dilemma" refers to the conflict between the properties needed for long circulation and those needed for effective drug delivery at the target site. While a dense, high-molecular-weight PEG coating is excellent for evading the immune system and prolonging circulation, it can also sterically hinder the liposome's ability to bind to and be internalized by target cells, thereby reducing therapeutic efficacy.
Q4: Can PEGylated liposomes cause immune reactions?
Yes. Contrary to the initial belief that PEG is immunologically inert, it is now known that PEGylated nanocarriers can elicit immune responses. This can manifest in two primary ways:
-
Accelerated Blood Clearance (ABC) Phenomenon: As described above, repeated injections can lead to the production of anti-PEG IgM, causing rapid clearance of subsequent doses.
-
Complement Activation-Related Pseudoallergy (CARPA): Upon first exposure, some PEGylated liposomes can directly activate the complement system, leading to hypersensitivity or infusion reactions. The negatively charged phosphate group of DSPE-PEG has been implicated in this activation.
Q5: What is the Enhanced Permeability and Retention (EPR) effect and how does it relate to PEGylated liposomes?
The EPR effect is a key principle of passive tumor targeting for nanomedicines. Tumor blood vessels are often poorly formed and "leaky," with gaps between endothelial cells. Furthermore, tumors typically have poor lymphatic drainage. This combination allows nanoparticles (like liposomes of ~100 nm) to extravasate from the blood into the tumor tissue and become trapped. PEGylation is crucial for exploiting the EPR effect because it prolongs the circulation time, giving the liposomes more opportunities to pass through the leaky tumor vasculature and accumulate at the site.
Data Tables
Table 1: Effect of PEG-DSPE Molar Percentage on Liposome Properties
| Liposome Composition (Lipid:Chol:DSPE-PEG2000) | mol% DSPE-PEG | Particle Size (nm) | PDI | Zeta Potential (mV) | Circulation Half-Life (t½) | Reference |
| HSPC:Chol:DSPE-PEG2k (55:40:5) | 5% | ~100 | <0.2 | ~ -30 | - | |
| DSPC:Chol:DSPE-PEG (varied) | 5% | ~120 | <0.1 | - | >10% ID/g at 24h | |
| DSPC:Chol:DSPE-PEG (varied) | 8% | ~120 | <0.1 | - | >10% ID/g at 24h | |
| LMD Nanoparticles | 15-25% | - | - | - | Highest tumor accumulation | |
| Irinotecan Liposomes (IL) | 0.3% | - | - | - | Sensitive to anti-PEG antibodies | |
| Doxorubicin Liposomes (PLD) | 5% | - | - | - | Sensitive to anti-PEG antibodies |
ID/g: Injected Dose per gram of tissue.
Table 2: Effect of Lipid Composition on In Vivo Biodistribution (4h post-injection)
| Liposome Formulation | % Injected Dose in Blood | % Injected Dose in Liver | % Injected Dose in Spleen | Reference |
| Conventional Liposomes (Non-PEGylated) | ~4% | ~48% | ~3.6% | |
| PEGylated Liposomes (DSPC/Chol/DSPE-PEG 5%) | >15% | <20% | <10% | |
| Cationic f-QD-L | Low (Rapid Clearance) | ~80% | ~20-30% | |
| PEGylated f-QD-L (DOPC-based) | High (3-fold increase vs. cationic) | ~45% | ~20-30% |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This method is widely used for preparing multilamellar vesicles (MLVs), which are then sized down by extrusion.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) dissolved in chloroform or a chloroform:methanol mixture.
-
Drug to be encapsulated (if passive loading).
-
Hydration buffer (e.g., PBS, HEPES-buffered saline).
-
Round-bottom flask.
-
Rotary evaporator.
-
Water bath.
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
Lipid Mixing: In a round-bottom flask, combine the lipids in the desired molar ratio (e.g., DSPC:Chol:DSPE-PEG2000 at 55:40:5). Ensure they are fully dissolved in the organic solvent.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tc of the highest-melting-point lipid. Apply a vacuum to slowly remove the organic solvent, resulting in a thin, dry lipid film on the flask wall.
-
Drying: Continue to apply the vacuum for at least 1-2 hours (or overnight in a desiccator) to remove all residual solvent.
-
Hydration: Add the aqueous hydration buffer (containing the drug for passive encapsulation) to the flask. The temperature of the buffer should also be above the lipid Tc. Agitate the flask by gentle rotation (without vortexing) until the lipid film is fully suspended, forming MLVs.
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Heat the extruder block to a temperature above the lipid Tc.
-
Load the MLV suspension into one of the syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process creates unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification: Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Characterization of Liposomes
A. Particle Size, PDI, and Zeta Potential by Dynamic Light Scattering (DLS)
-
Dilute a small aliquot of the liposome suspension in the original hydration buffer to an appropriate concentration for the DLS instrument.
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential. A PDI value < 0.2 indicates a monodisperse population.
B. Encapsulation Efficiency (%EE)
-
Total Drug (Dtotal): Take a known volume of the liposome suspension and disrupt the vesicles by adding a suitable solvent or detergent (e.g., Triton X-100). Measure the drug concentration using a validated method (e.g., HPLC, fluorescence spectroscopy).
-
Free Drug (Dfree): Separate the liposomes from the aqueous medium containing unencapsulated drug. This can be done using a spin column (size exclusion chromatography) or by ultracentrifugation. Measure the drug concentration in the filtrate/supernatant.
-
Calculate %EE: %EE = [(Dtotal - Dfree) / Dtotal] x 100
An encapsulation efficiency of over 90% is often achievable with active loading methods.
Visual Guides
Caption: Workflow for troubleshooting rapid liposome clearance.
Caption: Mechanism of Accelerated Blood Clearance (ABC).
Caption: Key parameters affecting liposome performance.
References
- 1. Sterol-modified PEG lipids: Alteration of the bilayer anchoring moiety has an unexpected effect on liposome circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomes with prolonged circulation times: factors affecting uptake by reticuloendothelial and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
issues with DSPE-PEG-acid solubility during formulation
Welcome to the technical support center for DSPE-PEG-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the common challenges encountered during the formulation of DSPE-PEG-acid-based nanoparticles.
Frequently Asked Questions (FAQs)
1. What is DSPE-PEG-acid and why is it used in drug formulation?
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)] (DSPE-PEG-acid) is a phospholipid-polymer conjugate. It is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) polar head (the phosphoethanolamine and carboxylic acid-terminated PEG) and a water-fearing (hydrophobic) non-polar tail (the two stearoyl fatty acid chains). This structure allows it to self-assemble in aqueous solutions into micelles or to be incorporated into the lipid bilayer of liposomes.
The DSPE portion provides a hydrophobic core that can encapsulate poorly water-soluble drugs, while the PEG chain forms a hydrophilic corona that offers several advantages:
-
Increased Stability: The PEG layer provides a steric barrier that prevents aggregation of nanoparticles.[1]
-
Prolonged Circulation: The hydrophilic shell reduces recognition and uptake by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life in the body.
-
Surface Functionalization: The terminal carboxylic acid group allows for the covalent attachment of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.
2. In which solvents is DSPE-PEG-acid soluble?
The solubility of DSPE-PEG-acid depends on the solvent and the desired concentration. It is generally soluble in a variety of organic solvents and can be dispersed in aqueous solutions with appropriate techniques.
| Solvent | Solubility | Notes |
| Water | >10 mg/mL (in hot water) | Often requires heating (e.g., 60°C) and sonication to achieve a clear solution. The resulting solution is a dispersion of micelles.[2][3] |
| Ethanol | ~20-25 mg/mL | May require ultrasonication and warming.[3] |
| Chloroform | >10 mg/mL | Readily soluble.[2] |
| Chloroform:Methanol (85:15 v/v) | 5 mg/mL | A common solvent mixture for lipid handling. |
| DMSO (Dimethyl Sulfoxide) | 50 mg/mL | May require ultrasonication. |
| DMF (Dimethylformamide) | >10 mg/mL | Readily soluble. |
| THF (Tetrahydrofuran) | 50 mg/mL | May require ultrasonication. |
3. What is the Critical Micelle Concentration (CMC) of DSPE-PEG-acid and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of DSPE-PEG-acid in an aqueous solution above which micelles begin to form. Below the CMC, the molecules exist primarily as individual monomers. The CMC is a critical parameter for formulation as it determines the stability of the micelles upon dilution, for instance, in the bloodstream. A lower CMC indicates that the micelles are more stable and less likely to dissociate into monomers when diluted.
The CMC of DSPE-PEG-acid is influenced by factors such as the molecular weight of the PEG chain, temperature, and the ionic strength of the buffer.
| DSPE-PEG Derivative | Approximate CMC (in water) |
| DSPE-PEG2000 | ~2-6 µM |
| DSPE-PEG3000 | Varies, generally in the µM range |
| DSPE-PEG5000 | Slightly higher than DSPE-PEG2000 due to increased hydrophilicity |
Note: CMC values can vary depending on the experimental conditions. It is recommended to determine the CMC for your specific batch and formulation.
Troubleshooting Guides
Issue 1: DSPE-PEG-acid is not dissolving in aqueous buffer.
This is a common issue as the dissolution of DSPE-PEG-acid in water is a process of self-assembly into micelles rather than true molecular solubilization.
Possible Causes & Solutions:
-
Insufficient Energy Input: Simply adding DSPE-PEG-acid to a buffer at room temperature is often insufficient.
-
Solution: Heat the suspension to a temperature above the phase transition temperature of the DSPE lipid tails (approximately 55°C). A common practice is to heat to 60-70°C. Gentle stirring or vortexing during heating can aid dissolution. Follow this with sonication (using a bath or probe sonicator) to ensure a clear and homogenous dispersion of micelles.
-
-
Low Temperature: The hydrophobic DSPE tails require sufficient thermal energy to become fluid and arrange into the core of the micelles.
-
Solution: Always work with buffers pre-heated to above the phase transition temperature of DSPE.
-
-
Incorrect pH: The carboxylic acid terminal group has a pKa of approximately 4.5-5.0. At pH values close to or below the pKa, the carboxyl group is protonated, reducing its negative charge and potentially affecting solubility and micelle formation.
-
Solution: Use a buffer with a pH of 7.0-7.4 to ensure the carboxylic acid is deprotonated and charged, which can enhance hydration and stability.
-
Issue 2: The DSPE-PEG-acid formulation is aggregating over time.
Aggregation can be a sign of instability in your liposome or micelle formulation.
Possible Causes & Solutions:
-
Sub-optimal pH: An inappropriate pH can affect the surface charge of your nanoparticles, leading to reduced electrostatic repulsion and subsequent aggregation.
-
Solution: Ensure your buffer pH is stable and in the optimal range (typically 6.5-7.5 for many formulations).
-
-
High Ionic Strength: High salt concentrations in the buffer can screen the surface charge of the nanoparticles, reducing the electrostatic repulsion that keeps them separated.
-
Solution: If possible, reduce the ionic strength of your buffer. If high ionic strength is required for your application, consider increasing the density of the PEG brush on the nanoparticle surface to enhance steric stabilization.
-
-
Presence of Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ can interact with the negatively charged phosphate groups of the phospholipids, leading to bridging between nanoparticles and causing aggregation.
-
Solution: If possible, avoid buffers containing high concentrations of divalent cations. If their presence is unavoidable, the inclusion of a chelating agent like EDTA may help.
-
-
Insufficient PEGylation: The PEG layer provides steric hindrance to prevent aggregation. If the concentration of DSPE-PEG-acid is too low, the resulting PEG brush on the nanoparticle surface may not be dense enough to provide adequate stability.
-
Solution: Increase the molar percentage of DSPE-PEG-acid in your formulation. A common starting point is 5-10 mol%.
-
-
Storage Conditions: Storing at inappropriate temperatures can lead to instability and aggregation.
-
Solution: Store your formulation at the recommended temperature, typically 4°C. Avoid freezing unless your formulation has been specifically designed for it, as freeze-thaw cycles can disrupt nanoparticle integrity.
-
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-acid Micelles by Thin-Film Hydration
This method is commonly used to prepare empty or drug-loaded micelles.
Materials:
-
DSPE-PEG-acid
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Dissolution: Dissolve the desired amount of DSPE-PEG-acid (and the hydrophobic drug, if applicable) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the pre-heated aqueous buffer (above the phase transition temperature of DSPE, e.g., 60°C) to the flask. The volume of the buffer will determine the final concentration of your micelle solution.
-
Micelle Formation: Gently rotate the flask in a water bath set to the hydration temperature for 30-60 minutes. This will allow the lipid film to hydrate and self-assemble into micelles.
-
Sonication: To reduce the size and lamellarity of the micelles, sonicate the suspension using a bath sonicator for 5-10 minutes.
-
Sterilization (Optional): For sterile applications, filter the micelle solution through a 0.22 µm syringe filter.
Protocol 2: Determination of Critical Micelle Concentration (CMC) using a Pyrene Probe
This is a common fluorescence-based method to determine the CMC. Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.
Materials:
-
DSPE-PEG-acid
-
Pyrene
-
Aqueous buffer
-
Fluorometer
Procedure:
-
Prepare a Pyrene Stock Solution: Dissolve pyrene in a suitable organic solvent (e.g., acetone) to make a concentrated stock solution.
-
Prepare DSPE-PEG-acid Solutions: Prepare a series of DSPE-PEG-acid solutions in the aqueous buffer with concentrations ranging from well below to well above the expected CMC.
-
Add Pyrene: Add a small aliquot of the pyrene stock solution to each DSPE-PEG-acid solution, ensuring the final pyrene concentration is very low (e.g., ~1 µM) and the volume of the organic solvent is minimal (<1% of the total volume).
-
Equilibrate: Allow the solutions to equilibrate overnight in the dark to ensure the pyrene partitions into the hydrophobic cores of the micelles.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample using a fluorometer. The excitation wavelength for pyrene is typically around 334 nm. Record the intensities of the first (I₁) and third (I₃) vibronic peaks in the emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Data Analysis: Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the DSPE-PEG-acid concentration. The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the concentration at which pyrene begins to preferentially partition into the hydrophobic micelle cores, leading to a change in the I₁/I₃ ratio.
Visualizations
References
Technical Support Center: Controlling Nanoparticle Size with DSPE-PEG47-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling the size of nanoparticles using DSPE-PEG47-acid.
Troubleshooting Guide
This guide addresses common issues encountered during nanoparticle formulation and characterization.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or larger than expected nanoparticle size | High polydispersity index (PDI) indicating a wide range of particle sizes.[1] | - Optimize the concentration of this compound; incremental increases can lead to smaller and more uniform particles up to a certain threshold. - Ensure complete dissolution and mixing of lipids before hydration. - Control the hydration temperature and time. - Utilize extrusion with defined pore sizes to achieve uniform unilamellar vesicles.[2] - For dynamic light scattering (DLS) measurements, ensure the sample is appropriately diluted to avoid multiple scattering events. |
| Bimodal or multimodal size distribution in DLS | Presence of aggregates, or a mixture of micelles and larger nanoparticles.[3] | - Filter the nanoparticle suspension through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove large aggregates. - Optimize the sonication or homogenization process to ensure uniform energy input. - In DLS analysis, consider using volume or number distribution to better visualize smaller populations, but be aware that intensity distribution is the primary measurement.[3] |
| Precipitation or aggregation of nanoparticles over time | Insufficient steric stabilization provided by the PEG layer. | - Increase the molar percentage of this compound in the formulation. A higher PEG density on the surface enhances stability. - Ensure the this compound is of high purity, as impurities can affect stability.[4] - Store nanoparticles at a recommended low temperature (e.g., -20°C) to maintain stability. |
| Low drug encapsulation efficiency with smaller nanoparticles | Reduced internal volume of smaller nanoparticles. | - Optimize the drug-to-lipid ratio. - Consider using a different nanoparticle preparation method that is more suitable for the specific drug, such as a remote loading method for pH-gradient-driven encapsulation. |
| Difficulty dissolving this compound | The amphiphilic nature of the molecule can sometimes lead to challenges in dissolution. | - Use a co-solvent system, such as chloroform and methanol, to aid dissolution. - Gentle heating and vortexing can improve solubility. - Consider adjusting the pH slightly, as this can enhance the solubility of DSPE-PEG with an acid terminal group. |
Frequently Asked Questions (FAQs)
Q1: How does the concentration of this compound affect the final nanoparticle size?
A1: The percentage of this compound in a lipid nanoparticle formulation significantly influences the final particle size. Generally, increasing the molar ratio of DSPE-PEG-acid tends to decrease the vesicle size. This is attributed to the steric hindrance from the hydrated PEG chains, which increases the curvature of the lipid bilayer and favors the formation of smaller particles. However, this effect is not always linear and can be influenced by other formulation components and preparation methods.
Q2: What is the typical molar percentage of this compound used in formulations?
A2: The optimal molar percentage can vary depending on the desired nanoparticle characteristics and the other lipids in the formulation. Commonly, concentrations in the range of 1-10 mol% are used. For instance, even a low concentration of 2 mol% DSPE-PEG2000 has been shown to prevent the aggregation of liposomes. It is crucial to empirically determine the optimal concentration for your specific application.
Q3: Can the length of the PEG chain in DSPE-PEG-acid influence nanoparticle size?
A3: Yes, the molecular weight of the PEG chain is a critical factor. Longer PEG chains generally result in a thicker hydrophilic corona around the nanoparticle, which can lead to smaller particle sizes due to increased steric repulsion. However, very long PEG chains might also hinder cellular uptake if that is a desired outcome.
Q4: What preparation methods are compatible with this compound for nanoparticle formation?
A4: this compound is compatible with several common nanoparticle preparation techniques, including:
-
Thin-film hydration followed by sonication or extrusion: This is a widely used method where lipids are dissolved in an organic solvent, dried to a thin film, and then hydrated with an aqueous buffer.
-
Detergent removal method: This involves solubilizing lipids with a detergent, which is then removed to allow for the spontaneous formation of vesicles.
-
Ethanol injection/nanoprecipitation: An ethanolic solution of lipids is rapidly injected into an aqueous phase under stirring.
Q5: How can I accurately measure the size of my nanoparticles?
A5: Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter of nanoparticles in solution. For accurate and reproducible DLS measurements, it is important to:
-
Use a suitable and clean cuvette.
-
Properly dilute the sample to avoid multiple scattering.
-
Ensure the sample is free of large aggregates or dust by filtering.
-
Perform multiple measurements and analyze the Z-average, polydispersity index (PDI), and size distribution reports.
Experimental Protocols
Protocol 1: Nanoparticle Formulation by Thin-Film Hydration
This protocol describes a general method for preparing lipid nanoparticles incorporating this compound.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Lipid Dissolution: Dissolve the primary lipid, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. The molar ratios should be optimized for the specific application.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the chosen aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the primary lipid.
-
Sizing: To achieve a uniform size distribution, the resulting nanoparticle suspension can be downsized by:
-
Sonication: Using a probe or bath sonicator.
-
Extrusion: Passing the suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) multiple times.
-
Data Presentation
The following table summarizes the effect of DSPE-PEG2000 concentration on the size of nanostructured lipid carriers (NLCs) and liposomes, illustrating the general trend of size reduction with an increased PEG-lipid concentration.
| Formulation Component | DSPE-PEG2000 (Weight Ratio) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| DSPE-PEG2000 / Soluplus | 10 / 1 | 36.5 | 0.900 | |
| DSPE-PEG2000 / Soluplus | 5 / 1 | 80.8 | 0.644 | |
| DSPE-PEG2000 / Soluplus | 4 / 1 | 128.1 | 0.295 | |
| DSPE-PEG2000 / Soluplus | 1 / 1 | - | - | |
| DSPE-PEG2000 / Soluplus | 1 / 4 | 72.0 | 0.103 | |
| DSPE-PEG2000 / Soluplus | 1 / 5 | 54.5 | 0.057 | |
| DSPE-PEG2000 / Soluplus | 1 / 10 | 56.1 | 0.101 |
Mandatory Visualization
Experimental Workflow for Nanoparticle Formulation and Sizing
The following diagram illustrates the key steps and decision points in the process of formulating nanoparticles with this compound and controlling their size.
Caption: Workflow for formulating and sizing nanoparticles with this compound.
References
Validation & Comparative
DSPE-PEG-Acid vs. DSPE-PEG-NHS: A Comparative Guide to Bioconjugation
In the realm of targeted drug delivery and bioconjugation, the choice of reactive lipid plays a pivotal role in the efficacy and stability of the final product. Among the most utilized are 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipids functionalized with polyethylene glycol (PEG). This guide provides a comprehensive comparison of two key derivatives, DSPE-PEG-acid and DSPE-PEG-NHS, for researchers, scientists, and drug development professionals. We will delve into their reaction mechanisms, comparative performance based on available data, and detailed experimental protocols to aid in the selection of the optimal reagent for your bioconjugation needs.
Introduction to DSPE-PEG Derivatives in Bioconjugation
DSPE-PEG lipids are amphiphilic molecules that can be incorporated into lipid-based nanoparticles, such as liposomes, to provide a hydrophilic shield ("stealth" effect), which helps to prolong circulation time in the body.[1][2] The terminal end of the PEG chain can be functionalized with reactive groups to allow for the covalent attachment of targeting ligands like antibodies, peptides, or aptamers. This targeted approach enhances the delivery of therapeutic payloads to specific cells or tissues.
DSPE-PEG-acid features a terminal carboxylic acid group. This functional group requires activation before it can react with primary amines on a biomolecule. The most common activation method is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3]
DSPE-PEG-NHS comes pre-activated with an N-hydroxysuccinimide ester at the terminus of the PEG chain.[4][5] This NHS ester is highly reactive towards primary amines, enabling a more direct, one-step conjugation reaction.
Reaction Mechanisms and Workflow
The fundamental difference between DSPE-PEG-acid and DSPE-PEG-NHS lies in their reaction pathways for conjugating to amine-containing biomolecules.
DSPE-PEG-acid requires a two-step activation and conjugation process. First, the carboxylic acid is activated with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, yet still amine-reactive, NHS ester. This activated lipid can then react with a primary amine on the targeting ligand to form a stable amide bond.
DSPE-PEG-NHS offers a more streamlined, one-step conjugation process. The pre-activated NHS ester reacts directly with primary amines on the biomolecule to form a stable amide bond, eliminating the need for separate activation steps and the handling of potentially unstable intermediates.
Performance Comparison
While direct head-to-head comparative studies are limited, we can infer performance differences based on the chemical properties of the reactive groups and data from individual studies.
| Feature | DSPE-PEG-Acid | DSPE-PEG-NHS |
| Reaction Steps | Two-step (activation and conjugation) | One-step (direct conjugation) |
| Reaction Efficiency | Variable, dependent on activation efficiency and hydrolysis of intermediate. | Generally high, but susceptible to hydrolysis of the NHS ester. |
| Reaction Conditions | Activation at pH 4.5-7.2; Conjugation at pH 7-8. | Typically pH 7.2-8.5. |
| Intermediate Stability | O-acylisourea intermediate is highly unstable and prone to hydrolysis. NHS ester intermediate is more stable but still susceptible to hydrolysis. | NHS ester is relatively stable but hydrolyzes in aqueous solutions, with the rate increasing with pH. |
| Control over Reaction | More control over the activation step. Can be prepared fresh for immediate use. | Less control once dissolved, as hydrolysis begins. |
| Cost | Generally less expensive than the pre-activated NHS ester form. | Typically more expensive due to the additional synthesis step for activation. |
| Shelf-life of Reagent | Carboxylic acid is very stable. | NHS ester is moisture-sensitive and requires storage under anhydrous conditions. |
Experimental Protocols
Protocol 1: Bioconjugation using DSPE-PEG-Acid and EDC/NHS Chemistry
This protocol is a general guideline for the two-step conjugation of a biomolecule (e.g., an antibody) to pre-formed liposomes containing DSPE-PEG-acid.
Materials:
-
Liposomes containing DSPE-PEG-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Biomolecule to be conjugated (e.g., antibody in PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Liposome Preparation: Prepare liposomes incorporating DSPE-PEG-acid using a standard method such as thin-film hydration followed by extrusion.
-
Activation of Carboxyl Groups: a. Resuspend the liposomes in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. c. Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the liposome suspension. d. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Removal of Excess Activation Reagents (Optional but Recommended): a. Remove excess EDC and Sulfo-NHS by dialysis, diafiltration, or using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Biomolecule: a. Immediately add the amine-containing biomolecule to the activated liposomes. A molar ratio of 10:1 (lipid:protein) is a common starting point. b. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: a. Add a quenching solution to a final concentration of 10-50 mM to react with any remaining active esters. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove unconjugated biomolecules and other reactants by size exclusion chromatography or dialysis.
Protocol 2: Bioconjugation using DSPE-PEG-NHS
This protocol outlines the one-step conjugation of a biomolecule to DSPE-PEG-NHS, which can be incorporated into liposomes via post-insertion or pre-insertion methods. The following describes a post-insertion approach.
Materials:
-
Pre-formed liposomes
-
DSPE-PEG-NHS
-
Biomolecule to be conjugated (e.g., antibody in PBS, pH 7.4-8.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or glycine)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Preparation of DSPE-PEG-NHS Micelles: a. Dissolve DSPE-PEG-NHS in a small amount of organic solvent (e.g., chloroform or methanol) and then evaporate the solvent under a stream of nitrogen to form a thin lipid film. b. Hydrate the lipid film with Conjugation Buffer to form micelles.
-
Conjugation to Biomolecule: a. Add the biomolecule solution to the DSPE-PEG-NHS micelle solution. A typical starting molar ratio is 1:2 (biomolecule to DSPE-PEG-NHS). b. Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching the Reaction: a. Add a quenching solution to stop the reaction.
-
Post-Insertion into Liposomes: a. Add the DSPE-PEG-biomolecule conjugate solution to the pre-formed liposomes. b. Incubate at a temperature slightly above the phase transition temperature of the liposome lipids (e.g., 60°C for DSPC-based liposomes) for 1-2 hours.
-
Purification: a. Purify the conjugated liposomes to remove unconjugated biomolecules, micelles, and quenching reagents using size exclusion chromatography or dialysis.
Summary and Recommendations
The choice between DSPE-PEG-acid and DSPE-PEG-NHS depends on several factors including the scale of the experiment, cost considerations, and the desired level of control over the reaction.
-
DSPE-PEG-NHS is ideal for its simplicity and high reactivity, making it a good choice for straightforward, one-step conjugations, especially for initial screening or small-scale preparations. However, its susceptibility to hydrolysis requires careful handling and storage.
-
DSPE-PEG-acid offers greater flexibility and is more cost-effective for large-scale production. The two-step reaction allows for more control, as the activation can be performed immediately before conjugation, potentially minimizing hydrolysis-related losses of the reactive species. However, the process is more complex and requires careful optimization of the activation step.
For researchers new to bioconjugation, DSPE-PEG-NHS may offer a more direct path to obtaining conjugated liposomes. For those focused on process development and large-scale manufacturing, the cost-effectiveness and stability of DSPE-PEG-acid make it a compelling option, despite the more complex workflow. Ultimately, the optimal choice will depend on the specific requirements of the project and the expertise of the researcher.
References
The Influence of PEG Chain Length on In Vivo Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene glycol (PEG) chain length is a critical determinant of a therapeutic agent's in vivo performance. The length of the PEG polymer directly influences a drug's pharmacokinetics, biodistribution, immunogenicity, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of different PEG chain lengths, supported by experimental data, to inform the rational design of next-generation PEGylated therapeutics.
The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules ranging from small drugs to large biologics. Generally, longer PEG chains increase the hydrodynamic size of the conjugated molecule, which can prolong its circulation half-life and reduce its immunogenicity. However, this can also lead to decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a less pronounced effect on pharmacokinetics but can be advantageous when preserving the molecule's bioactivity is paramount. This guide will explore the nuanced effects of PEG chain length on various in vivo outcomes.
Comparative Analysis of In Vivo Performance by PEG Chain Length
The following table summarizes quantitative data from various studies, illustrating the impact of different PEG molecular weights on key in vivo parameters.
| PEG Molecular Weight (kDa) | Drug/Carrier System | Key In Vivo Outcomes | Animal Model | Reference |
| < 20 | Poly(L-lysine) dendrimers | Rapidly cleared from plasma, primarily into the urine, with elimination half-lives of 1–10 hours. | Rats | [1] |
| > 30 | Poly(L-lysine) dendrimers | Reduced volumes of distribution, poor renal clearance, and extended elimination half-lives of 1–3 days. Concentrated in the liver and spleen at later time points. | Rats | [1] |
| 2, 5, 10 | Chitosan/siRNA nanoparticles | PEGylation with 10 kDa PEG (CS-PEG10k) significantly extended in vivo circulation. All PEGylated nanoparticles showed major accumulation in the liver and kidney. | Not Specified | [2] |
| 2, 5, 10, 20, 30 | Polyacridine peptide polyplexes | Increasing PEG length from 2 to 30 kDa dramatically altered biodistribution. A 30 kDa PEG maximally blocked liver uptake to 13% of the dose while maintaining gene expression. | Mice | [3] |
| 5 vs. 20 (linear) & 10 vs. 40 (branched) | Lysine-deficient TNF-α | 20 kDa linear and 10 kDa branched PEG modifications exhibited higher antitumor activity compared to 5 kDa linear PEG. 40 kDa branched PEG resulted in a loss of activity. | Mice | [4] |
| 20 vs. 40 vs. 60 | Interferon-α-2a (IFN-α-2a) | Half-life increased with greater PEG length: 1.2 h (non-PEGylated), 13.3 h (20 kDa), 34.1 h (40 kDa), and 49.3 h (60 kDa). | Not Specified | |
| 2 vs. 5 vs. 10 | Methotrexate-loaded chitosan nanoparticles | The area under the plasma drug concentration-time curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation. | Rats | |
| 2 vs. 5 | Bovine serum albumin (BSA) | PEG 5,000 induced a stronger anti-PEG IgM response in vivo compared to PEG 2,000. | Not Specified | |
| 20 vs. 30 | Ovalbumin (OVA) & BSA | PEG 20,000 and PEG 30,000 induced significantly stronger in vivo anti-PEG IgM responses than their lower molecular weight counterparts. | Not Specified |
Key Considerations for Selecting PEG Chain Length
The optimal PEG chain length is not a one-size-fits-all parameter and depends on the specific therapeutic application and the nature of the molecule being PEGylated.
-
Pharmacokinetics and Biodistribution: Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs circulation time. However, very large PEGs (>40 kDa) may be less efficiently cleared by the kidneys and can accumulate in tissues. The choice of PEG length can therefore be tailored to achieve the desired pharmacokinetic profile. For instance, shorter PEG chains might be preferable for applications requiring rapid delivery and clearance.
-
Immunogenicity: While PEGylation is often employed to reduce the immunogenicity of therapeutic proteins, the PEG molecule itself can elicit an immune response, leading to the production of anti-PEG antibodies. Studies have shown that higher molecular weight PEGs tend to be more immunogenic. This can lead to accelerated blood clearance of the PEGylated drug upon repeated administration.
-
Biological Activity: A significant trade-off with increasing PEG chain length is the potential for steric hindrance, which can reduce the binding affinity of a protein to its receptor or an antibody to its antigen, thereby decreasing its in vitro and in vivo activity.
-
Drug Delivery Systems: In the context of nanoparticles and liposomes, longer PEG chains can provide a more effective hydrophilic shield, reducing interactions with blood components and prolonging circulation. However, excessive PEGylation can also hinder cellular uptake.
Experimental Protocols
The data presented in this guide are derived from various in vivo studies. While specific protocols vary between studies, a general methodology for assessing the in vivo efficacy of different PEG chain lengths is outlined below.
1. Preparation and Characterization of PEGylated Conjugates:
-
A series of molecules (e.g., proteins, nanoparticles) are conjugated with PEGs of different, well-defined molecular weights.
-
The resulting conjugates are purified to remove unconjugated PEG and protein.
-
Characterization is performed to confirm the degree of PEGylation and the integrity of the conjugate using techniques such as SDS-PAGE, size exclusion chromatography, and mass spectrometry.
2. In Vivo Pharmacokinetic Studies:
-
Animal models (commonly rats or mice) are administered the different PEGylated conjugates, typically via intravenous injection.
-
Blood samples are collected at various time points post-injection.
-
The concentration of the PEGylated conjugate in the plasma is quantified using methods like ELISA, radioimmunoassay, or by measuring a radiolabel if the conjugate is radiolabeled.
-
Pharmacokinetic parameters such as elimination half-life (t1/2), area under the curve (AUC), and clearance are calculated.
3. Biodistribution Studies:
-
Following administration of the PEGylated conjugates (often radiolabeled for easier tracking), animals are euthanized at different time points.
-
Major organs and tissues (e.g., liver, spleen, kidneys, tumor) are harvested, weighed, and the amount of the conjugate in each tissue is quantified.
-
This provides information on where the drug accumulates in the body and how this is influenced by PEG chain length.
4. In Vivo Efficacy Studies:
-
For therapeutic agents, efficacy studies are conducted in relevant animal disease models (e.g., tumor-bearing mice for cancer therapeutics).
-
Animals are treated with the different PEGylated conjugates, and therapeutic outcomes (e.g., tumor growth inhibition, reduction in disease symptoms) are monitored over time and compared to control groups.
Visualizing Experimental and Conceptual Frameworks
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: General workflow for comparing the in vivo efficacy of different PEG chain lengths.
Caption: Conceptual relationship between PEG chain length and key in vivo performance parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
A Comparative Guide to the In Vivo Biodistribution of DSPE-PEG-Acid Liposomes
For researchers and drug development professionals, understanding the in vivo journey of a nanocarrier is paramount to designing effective and safe therapies. This guide provides a comparative overview of the biodistribution of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG)-acid liposomes, contrasting them with alternative formulations to highlight the impact of surface modifications on their systemic fate. While specific data for DSPE-PEG47-acid liposomes is limited in publicly available literature, this guide draws upon studies of closely related DSPE-PEGylated liposomes to provide a robust comparative framework.
The inclusion of a PEG-acid derivative on the liposome surface serves a dual purpose. The PEG moiety provides a hydrophilic shield, reducing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1][2] The terminal carboxylic acid group offers a reactive handle for the conjugation of targeting ligands, enabling active targeting to specific tissues or cells.
Quantitative Biodistribution Data: A Comparative Analysis
The following table summarizes quantitative biodistribution data from preclinical studies, comparing PEGylated liposomes to a non-PEGylated formulation. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at a specific time point post-administration. This comparison underscores the profound effect of PEGylation on reducing MPS uptake and enhancing blood residence time.
| Liposome Formulation | Blood (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Tumor (%ID/g) | Animal Model | Time Point | Reference |
| Non-PEGylated Liposomes | Low | High | High | Low | Murine Tumor Model | 4 hours | [1] |
| DSPE-PEG2000 Liposomes | High | Low | Low | High | Murine Tumor Model | 4 hours | [1] |
| SinaDoxosome® (PEGylated) | ~15 | ~10 | ~5 | ~10 | C-26 Colon Carcinoma Mouse Model | 48 hours | [2] |
| Caelyx® (PEGylated) | ~15 | ~10 | ~5 | ~10 | C-26 Colon Carcinoma Mouse Model | 48 hours |
Note: The data presented are illustrative and can vary significantly based on the specific liposome composition, size, drug load, animal model, and time point of analysis. The comparison between SinaDoxosome® and Caelyx® demonstrates the comparable biodistribution profiles of two different commercial PEGylated liposomal doxorubicin formulations.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible biodistribution data. Below is a typical methodology for an in vivo biodistribution study of DSPE-PEG-acid liposomes.
Liposome Preparation and Characterization
-
Thin-Film Hydration: The lipids, including the DSPE-PEG-acid conjugate, are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) at a temperature above the phase transition temperature of the lipids to form multilamellar vesicles.
-
Size Extrusion: The liposome suspension is repeatedly passed through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles with a uniform size distribution.
-
Characterization: The resulting liposomes are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of any loaded therapeutic agent is also determined.
Animal Studies
-
Animal Model: A relevant animal model is selected, often tumor-bearing mice for oncology applications.
-
Administration: The liposome formulation, typically containing a radiolabel or fluorescent probe for tracking, is administered intravenously (e.g., via the tail vein).
-
Blood Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of the liposomes.
-
Organ Harvest: At predetermined time points, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, and tumor) are harvested, weighed, and rinsed.
-
Quantification: The amount of the tracking agent (radioactivity or fluorescence) in each organ is measured using a gamma counter or fluorescence imaging system, respectively. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo biodistribution study of liposomes.
References
- 1. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Comparison of Biodistribution, Efficacy and Toxicity of Two PEGylated Liposomal Doxorubicin Formulations in Mice Bearing C-26 Colon Carcinoma: a Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating DSPE-PEG-Acid Modified Nanoparticle Surface Chemistry
For researchers, scientists, and drug development professionals, meticulous characterization of nanoparticle surface chemistry is paramount for ensuring safety, efficacy, and reproducibility in therapeutic and diagnostic applications. This guide provides a comparative overview of key analytical techniques for validating the surface modification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]-carboxylic acid (DSPE-PEG-acid) nanoparticles.
The successful functionalization of nanoparticles with DSPE-PEG-acid is critical for enhancing their biocompatibility, prolonging circulation times, and enabling targeted drug delivery through the terminal carboxylic acid group. This guide offers a comprehensive comparison of common analytical methods, presenting their principles, quantitative performance, and detailed experimental protocols to aid in the selection of the most appropriate techniques for your research needs.
Quantitative Comparison of Surface Validation Techniques
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators of various analytical techniques used to validate the surface chemistry of DSPE-PEG-acid modified nanoparticles.
| Technique | Parameter Measured | Sample Requirement | Sensitivity | Throughput | Cost | Key Advantage |
| ¹H NMR Spectroscopy | PEG chain presence and integrity, quantification of PEGylation | ~1-5 mg, requires nanoparticle dissolution or PEG cleavage | Moderate (detection limits can be around 10 µg/mL for PEG in biological fluids)[1] | Low to Medium | High | Provides detailed structural information and quantification of PEGylation. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, polydispersity index (PDI) | Low (~10-50 µL of suspension) | High | High | Low | Rapid assessment of size changes upon surface modification and colloidal stability. |
| Zeta Potential Analysis | Surface charge | Low (~1 mL of suspension) | High | High | Low | Confirms the presence of the negatively charged carboxylic acid group. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states on the surface | Small amount of dried sample | High (surface sensitive, ~10 nm depth)[2] | Low | High | Provides direct evidence of surface elements and chemical bonding.[2] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups (e.g., C=O, C-O-C) | ~1-5 mg of dried sample | Moderate | Medium | Medium | Confirms the presence of the PEG and carboxylic acid moieties. |
| Thermogravimetric Analysis (TGA) | Quantification of grafted PEG by weight loss | ~5-10 mg of dried sample | Moderate | Low | Medium | Quantifies the amount of organic material (PEG) on the nanoparticle surface. |
| Fluorescence-based Assays | Quantification of surface carboxyl groups | Low (microplate format) | High | High | Low to Medium | Enables specific and sensitive quantification of accessible acid groups. |
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. This section provides detailed methodologies for the key experiments discussed.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the presence and quantify the amount of PEG on the nanoparticle surface.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of lyophilized DSPE-PEG-acid modified nanoparticles.
-
To analyze the PEG chains, the nanoparticles need to be dissolved or the PEG cleaved from the surface. A common method is to dissolve the lipid-based nanoparticles in a suitable deuterated solvent such as chloroform-d (CDCl₃) or a mixture of deuterated solvents. For covalently bound PEG, chemical cleavage might be necessary.
-
Add a known amount of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) for quantitative analysis.
-
-
Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key parameters to set include the number of scans (e.g., 16-64 to improve signal-to-noise), relaxation delay (D1, e.g., 5 seconds for quantitative analysis), and spectral width.
-
-
Data Analysis:
-
Identify the characteristic peak of the PEG methylene protons (-O-CH₂-CH₂-) which typically appears around 3.6 ppm.
-
Integrate the area of the PEG peak and the peak of the internal standard.
-
Calculate the amount of PEG present in the sample relative to the known amount of the internal standard. The grafting density can then be estimated based on the nanoparticle concentration and surface area.
-
Dynamic Light Scattering (DLS) and Zeta Potential
Objective: To determine the hydrodynamic size, size distribution, and surface charge of the nanoparticles.
Protocol:
-
Sample Preparation:
-
Disperse the nanoparticles in a suitable buffer (e.g., phosphate-buffered saline - PBS) or deionized water to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.[3]
-
-
DLS Measurement:
-
Transfer the filtered sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform at least three measurements to ensure reproducibility. The instrument will report the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse samples.
-
-
Zeta Potential Measurement:
-
For zeta potential measurements, transfer the nanoparticle suspension to a specialized folded capillary cell.[3]
-
Ensure there are no air bubbles in the cell.
-
Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the particle velocity to determine the zeta potential.
-
Measurements are typically performed in a low ionic strength buffer to obtain a reliable signal.
-
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition of the nanoparticle surface.
Protocol:
-
Sample Preparation:
-
Prepare a concentrated suspension of the nanoparticles.
-
Deposit a small drop of the suspension onto a clean silicon wafer or XPS sample holder and allow it to dry completely in a desiccator or under a gentle stream of nitrogen.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, such as C 1s, O 1s, N 1s, and P 2p, to determine their chemical states.
-
-
Data Analysis:
-
Analyze the survey spectrum to confirm the presence of elements consistent with DSPE-PEG-acid (C, O, N, P).
-
Deconvolute the high-resolution C 1s spectrum to identify different carbon species, such as C-C/C-H, C-O (from PEG), and O-C=O (from the carboxyl group).
-
The presence of the N 1s and P 2p peaks confirms the presence of the DSPE headgroup.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present on the nanoparticle surface.
Protocol:
-
Sample Preparation:
-
Lyophilize the nanoparticle suspension to obtain a dry powder.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in DSPE-PEG-acid. Key peaks include:
-
~2880 cm⁻¹ (C-H stretching from the lipid tails and PEG)
-
~1735 cm⁻¹ (C=O stretching from the ester in DSPE and the carboxylic acid)
-
~1100 cm⁻¹ (C-O-C stretching from the PEG backbone)
-
A broad O-H stretch from the carboxylic acid may also be visible around 3000 cm⁻¹.
-
-
Thermogravimetric Analysis (TGA)
Objective: To quantify the amount of PEG grafted onto the nanoparticles.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the lyophilized nanoparticles into a TGA pan.
-
-
Data Acquisition:
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).
-
-
Data Analysis:
-
Analyze the resulting TGA curve, which plots weight loss as a function of temperature.
-
The weight loss corresponding to the decomposition of the organic components (DSPE-PEG-acid) can be determined. The decomposition of PEG typically occurs between 300°C and 450°C.
-
The percentage of weight loss can be used to calculate the grafting density of the PEG on the nanoparticle surface, provided the nanoparticle core material is thermally stable in this temperature range.
-
Fluorescence-based Assay for Carboxyl Group Quantification
Objective: To quantify the number of accessible carboxylic acid groups on the nanoparticle surface.
Protocol (Example using a carbodiimide coupling reaction with a fluorescent amine):
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescent amine probe (e.g., fluoresceinamine) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Prepare fresh solutions of a carbodiimide activator (e.g., EDC) and an auxiliary reagent (e.g., NHS) in the same buffer.
-
-
Reaction:
-
To a known concentration of DSPE-PEG-acid nanoparticles in MES buffer, add EDC and NHS to activate the carboxyl groups.
-
Add the fluorescent amine probe and allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature, protected from light.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris buffer).
-
-
Measurement:
-
Remove unreacted fluorescent probe by centrifugation or dialysis.
-
Measure the fluorescence intensity of the labeled nanoparticles using a fluorometer or a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Quantification:
-
Create a standard curve using known concentrations of the free fluorescent probe.
-
Use the standard curve to determine the concentration of the fluorescent probe conjugated to the nanoparticles, which corresponds to the number of accessible carboxyl groups.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key validation techniques.
References
DSPE-PEG-Acid vs. Polysarcosine: A Comparative Guide to Stealth Polymers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced drug delivery, "stealth" polymers are critical for engineering nanoparticles that can evade the body's immune system, thereby increasing circulation time and enhancing therapeutic efficacy. For decades, polyethylene glycol (PEG), often anchored to a lipid such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), has been the gold standard. However, the emergence of anti-PEG antibodies and concerns over non-biodegradability have catalyzed the search for alternatives.[1][2] Among the most promising is polysarcosine (pSar), a polypeptoid derived from the endogenous amino acid sarcosine.[2][3]
This guide provides an objective, data-driven comparison of DSPE-PEG-acid and polysarcosine-based lipids as stealth polymers for nanoparticle drug delivery systems.
Performance Comparison: At a Glance
Polysarcosine has emerged as a viable alternative to PEG, demonstrating comparable or even superior performance in key areas such as immunogenicity and biocompatibility.[4] While PEG remains a widely used and effective polymer, pSar addresses some of its most significant drawbacks, notably the potential for immune activation and its non-biodegradable nature.
Quantitative Performance Data
The following tables summarize key performance metrics from head-to-head comparative studies.
Table 1: Pharmacokinetics & Tumor Accumulation of Polymer-Coated Gold Nanorods (AuNRs)
| Parameter | Au@PEG | Au@PSar |
| Blood Circulation Half-life (t½, hours) | ~5.5 | ~7.5 |
| Tumor Accumulation (%ID/g at 24h) | ~5.0 | ~8.0 |
Data adapted from a study in tumor-bearing mice. %ID/g = percentage of injected dose per gram of tissue.
Table 2: Pharmacokinetics of Polymer-Interferon (IFN) Conjugates
| Parameter | PEG-IFN | PSar-IFN |
| Circulation Half-life (t½, hours) | ~4.6 | ~4.8 |
Data adapted from a study in Sprague-Dawley rats. The study used polymers of similar hydrodynamic radii.
In-Depth Analysis
Immunogenicity
A primary driver for seeking PEG alternatives is immunogenicity. A significant portion of the population has pre-existing anti-PEG antibodies, and repeated administration of PEGylated therapeutics can induce antibody formation. These antibodies, particularly anti-PEG IgM, can trigger the Accelerated Blood Clearance (ABC) phenomenon, where nanoparticles are rapidly cleared from circulation upon subsequent injections. This can drastically reduce therapeutic efficacy and cause hypersensitivity reactions through complement activation.
Polysarcosine, being derived from an endogenous amino acid, is considered non-immunogenic or to possess a significantly lower immunogenicity profile. Studies have shown that pSar-conjugated therapeutics elicit considerably fewer anti-drug antibodies compared to their PEGylated counterparts. This reduced immunogenicity helps to avoid the ABC phenomenon and minimizes the risk of infusion reactions.
Pharmacokinetics and Biodistribution
The fundamental role of a stealth polymer is to prolong circulation time by reducing opsonization and clearance by the mononuclear phagocyte system (MPS). Both PEG and polysarcosine achieve this by creating a hydrophilic shield around the nanoparticle.
-
Circulation Half-Life : As shown in the tables above, polysarcosine provides a circulation half-life that is comparable, and in some cases slightly longer, than that of PEG.
-
Tumor Accumulation : Enhanced circulation directly impacts the efficiency of the Enhanced Permeability and Retention (EPR) effect, which is crucial for passive tumor targeting. Studies have demonstrated that nanoparticles coated with polysarcosine can achieve higher accumulation in tumor tissues compared to PEG-coated nanoparticles.
Biocompatibility and Biodegradability
Polysarcosine offers a significant advantage in terms of biodegradability. It degrades into the natural amino acid sarcosine, mitigating concerns about long-term tissue accumulation associated with non-biodegradable PEG. Both polymers are generally considered to have low toxicity.
Experimental Workflows and Pathways
Visualizing the experimental and biological processes is key to understanding the comparison.
References
- 1. Development of a Sensitive Assay to Screen Nanoparticles in vitro for Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Physiological Barriers to Nanoparticle Delivery—Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Accelerated Stability of DSPE-PEG47-Acid Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)] (DSPE-PEG-acid) formulations under accelerated stability testing conditions. The performance and stability of these formulations are contrasted with alternative PEGylated lipids, supported by established principles of lipid degradation and detailed experimental protocols.
Introduction to DSPE-PEG-Acid and Stability Concerns
DSPE-PEG lipids are critical components in drug delivery systems, particularly in liposomal and lipid nanoparticle formulations, where they provide a hydrophilic corona that sterically stabilizes the nanoparticles, prolonging their circulation time in the bloodstream.[1] The terminal functional group on the PEG chain can be modified for various purposes, such as attaching targeting ligands. DSPE-PEG-acid, with its terminal carboxylic acid group, is frequently used for conjugating molecules containing primary amines.[2]
However, the chemical stability of these formulations is a critical quality attribute. The primary degradation pathways for phospholipid-based formulations include hydrolysis of the ester linkages in the lipid backbone and oxidation of unsaturated fatty acyl chains.[3] Accelerated stability studies, conducted under stressed conditions (e.g., elevated temperature and humidity), are employed to predict the long-term stability and shelf-life of these products.
Comparison of DSPE-PEG-Acid with Alternative Formulations
The stability of DSPE-PEG-acid formulations is compared with that of a common alternative, DSPE-PEG-methoxy (DSPE-PEG-OMe), which has a non-reactive methoxy group at the terminus of the PEG chain.
Key Stability-Indicating Parameters
The stability of liposomal formulations is assessed by monitoring key physical and chemical parameters over time under accelerated conditions.
| Parameter | DSPE-PEG47-Acid Formulation | DSPE-PEG-OMe Formulation (Alternative) | Rationale for Comparison |
| Particle Size (Z-average) | Potential for increase over time due to aggregation resulting from destabilization. | Generally stable, with minimal changes in particle size expected. | An increase in particle size can indicate formulation instability, such as aggregation or fusion of nanoparticles. |
| Polydispersity Index (PDI) | Potential for increase, indicating a broader size distribution. | Expected to remain low and consistent. | A low PDI signifies a homogenous population of nanoparticles, which is desirable for consistent performance. |
| Zeta Potential | May show changes due to alterations in the surface charge upon degradation. | Expected to remain relatively constant. | Zeta potential is an indicator of the surface charge of the nanoparticles and contributes to their colloidal stability. |
| Encapsulation Efficiency (%EE) | Potential for a decrease over time as vesicle integrity is compromised. | Higher retention of the encapsulated drug is generally expected. | A decrease in %EE signifies leakage of the encapsulated drug, reducing the therapeutic efficacy of the formulation. |
| Lipid Degradation (Hydrolysis) | More susceptible to acid-catalyzed hydrolysis of the DSPE ester bonds due to the local acidic microenvironment created by the terminal carboxyl group.[3][4] | Less prone to acid-catalyzed hydrolysis compared to the acid-terminated counterpart. | Hydrolysis of the phospholipid leads to the formation of lysolipids and free fatty acids, which can destabilize the liposomal membrane. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Accelerated Stability Study Protocol
Objective: To evaluate the physical and chemical stability of the liposomal formulation under stressed conditions to predict its shelf-life.
Methodology:
-
Place the liposomal formulations in sealed, appropriate containers (e.g., glass vials).
-
Store the containers in a stability chamber under accelerated conditions, as per ICH guidelines (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, analyze the samples for key stability-indicating parameters as described in the following protocols.
Particle Size and Zeta Potential Analysis
Objective: To measure the mean hydrodynamic diameter, size distribution, and surface charge of the liposomes.
Methodology (using Dynamic Light Scattering - DLS):
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Dilute the liposome sample with an appropriate filtered buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate.
-
Perform the measurement to obtain the Z-average diameter and Polydispersity Index (PDI).
-
For zeta potential measurement, inject the diluted sample into a folded capillary cell and perform the measurement according to the instrument's instructions.
Encapsulation Efficiency (%EE) Determination
Objective: To quantify the amount of drug encapsulated within the liposomes.
Methodology:
-
Separate the unencapsulated ("free") drug from the liposomes. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the liposome formulation through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Centrifugation/Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.
-
-
Quantify the amount of drug in the filtrate (unencapsulated drug) using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
-
Determine the total amount of drug in the formulation by disrupting the liposomes (e.g., with a suitable solvent like methanol) and then quantifying the drug content via HPLC.
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
Analysis of Lipid Degradation Products by HPLC
Objective: To quantify the formation of lipid hydrolysis products, such as free fatty acids.
Methodology:
-
Lipid Extraction: Extract the lipids from the liposomal formulation using a suitable solvent system (e.g., a chloroform/methanol mixture).
-
Chromatographic Separation:
-
Use a Reverse-Phase HPLC (RP-HPLC) system equipped with a C18 column.
-
The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
-
Detection:
-
For free fatty acids that lack a strong chromophore, derivatization may be necessary for UV detection.
-
Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for the direct detection of lipids.
-
-
Quantification: Quantify the amount of degradation products by comparing the peak areas to a standard curve prepared with known concentrations of the respective analytes.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for accelerated stability testing of liposomal formulations.
Caption: Primary chemical degradation pathway for DSPE-PEG lipids.
Conclusion
The stability of this compound formulations under accelerated conditions requires careful consideration, particularly with respect to the potential for increased hydrolysis of the phospholipid anchor. The terminal carboxylic acid group may create a local acidic microenvironment that can catalyze this degradation, potentially leading to a faster decline in formulation integrity compared to non-ionizable alternatives like DSPE-PEG-OMe. Rigorous monitoring of particle size, encapsulation efficiency, and lipid degradation products is essential to accurately predict the shelf-life and ensure the quality of these advanced drug delivery systems.
References
A Comparative Guide to the In Vitro Release Profiles of DSPE-PEG Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro release performance of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG) formulations. By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows, this document serves as a valuable resource for researchers engaged in the development and evaluation of advanced drug delivery systems.
Comparative Analysis of In Vitro Release Profiles
The in vitro release of therapeutic agents from DSPE-PEG formulations is a critical parameter influencing their in vivo performance. These formulations, which include liposomes and micelles, are prized for their ability to provide sustained and controlled drug release, thereby enhancing therapeutic efficacy and minimizing side effects. The rate and extent of drug release are significantly influenced by the physicochemical properties of the formulation, including the molecular weight of the PEG chain, the molar percentage of DSPE-PEG incorporated, and the overall lipid composition.
PEGylated liposomes, often referred to as "stealth" liposomes, generally exhibit a more sustained drug release profile compared to their non-PEGylated counterparts.[1][2] The hydrophilic PEG layer acts as a steric barrier, hindering drug diffusion from the liposomal core.[1] For instance, in a study comparing conventional and PEGylated liposomes for the delivery of camptothecin, the stealth liposomes prepared with DSPE-PEG₅₀₀₀ showed a significantly slower release rate (32.2% in 9 hours) compared to conventional liposomes (52.4% in 9 hours).[2]
The molecular weight of the PEG moiety also plays a crucial role. Higher molecular weight PEGs can create a denser and thicker hydrophilic corona around the nanoparticle, leading to a more prolonged release. This was observed in the aforementioned camptothecin study, where liposomes formulated with DSPE-PEG₅₀₀₀ demonstrated a slower release than those with DSPE-PEG₂₀₀₀ (45.3% in 9 hours).[2]
Furthermore, the concentration of DSPE-PEG in the formulation can impact drug release. While a certain amount of DSPE-PEG is necessary to achieve the desired stealth properties, excessive amounts can potentially disrupt the lipid bilayer and lead to faster drug leakage. However, studies have also shown that increasing DSPE-PEG concentration can lead to the formation of smaller, more stable vesicles, which may indirectly influence the release profile.
When compared to other polymeric nanoparticle systems like poly(lactic-co-glycolic acid) (PLGA), DSPE-PEG formulations often exhibit distinct release kinetics. PLGA nanoparticles typically release drugs through a combination of diffusion and polymer degradation, which can result in a biphasic release profile with an initial burst release followed by a slower, sustained phase. In contrast, the release from DSPE-PEG liposomes is primarily diffusion-controlled, often leading to a more gradual and continuous release pattern.
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the in vitro release of DSPE-PEG formulations, providing a comparative overview of their performance.
| Drug | Formulation | DSPE-PEG (MW, mol%) | Particle Size (nm) | Encapsulation Efficiency (%) | Cumulative Release | Reference |
| Doxorubicin | pH-sensitive liposomes | DSPE-PEG₂₀₀₀ | ~140 | >90% | Not specified | |
| Doxorubicin | pH-sensitive liposomes | None | ~140 | >90% | Not specified | |
| Camptothecin | Stealth Liposomes | DSPE-PEG₅₀₀₀ | Not specified | 83 ± 0.4% | 32.2% in 9h | |
| Camptothecin | Stealth Liposomes | DSPE-PEG₂₀₀₀ | Not specified | 79.00 ± 0.4% | 45.3% in 9h | |
| Camptothecin | Conventional Liposomes | None | Not specified | 64.8 ± 0.8% | 52.4% in 9h | |
| Indocyanine Green | PEGylated Liposomes | DSPE-PEG₂₀₀₀ (5%) | 94.68 ± 3.12 | 82.15 ± 2.32% | Sustained release | |
| Indocyanine Green | Conventional Liposomes | None | >100 | <80% | Faster release than PEGylated | |
| Podophyllotoxin | Long-circulating liposomes | DSPE-mPEG₂₀₀₀ | 168.91 ± 7.07 | 87.11 ± 1.77% | Significant slow-release effect | |
| Metformin | Fusogenic Liposomes | DSPE-PEG₂₀₀₀ | 129.1 ± 4.3 | ~70% (after 1 day) | ~80% in 1h | |
| GM-CSF | PLGA/PLGA-PEG NPs | PLGA-PEG | ~143 | 84 ± 5% | ~70% in 24h |
Experimental Protocols
The in vitro release of drugs from DSPE-PEG formulations is most commonly evaluated using the dialysis method . This technique separates the nanoparticle formulation from the release medium by a semi-permeable membrane, allowing for the quantification of the released drug over time.
Standard Dialysis Method for In Vitro Release Testing:
-
Preparation of the Dialysis System:
-
A dialysis bag or cassette with a specific molecular weight cut-off (MWCO) is selected. The MWCO should be large enough to allow the free passage of the released drug but small enough to retain the nanoparticles. A common choice is a MWCO of 10-14 kDa.
-
The dialysis membrane is pre-soaked in the release medium for a defined period (e.g., 12 hours) to remove any preservatives and to ensure it is fully hydrated.
-
-
Sample Loading:
-
A known volume and concentration of the DSPE-PEG formulation (e.g., 1 mL of a liposomal suspension) is placed inside the dialysis bag.
-
The ends of the dialysis bag are securely sealed to prevent any leakage of the formulation.
-
-
Release Study Setup:
-
The sealed dialysis bag is immersed in a vessel containing a defined volume of release medium (e.g., 150 mL of phosphate-buffered saline, PBS). The volume of the release medium should be sufficient to ensure "sink conditions," where the concentration of the released drug in the medium does not exceed 10-30% of its saturation solubility.
-
The entire setup is maintained at a constant temperature, typically 37°C, to mimic physiological conditions.
-
The release medium is continuously stirred at a constant speed (e.g., 100-200 rpm) to ensure uniform drug distribution.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), a small aliquot of the release medium is withdrawn for analysis.
-
To maintain a constant volume and sink conditions, the withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed release medium.
-
The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
The cumulative amount and percentage of the drug released at each time point are calculated.
-
The results are typically plotted as the cumulative percentage of drug release versus time to generate an in vitro release profile.
-
Visualizations
Experimental Workflow: Preparation of DSPE-PEG Liposomes via Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of DSPE-PEGylated liposomes. The following diagram illustrates the key steps in this process.
Signaling Pathway: Doxorubicin-Induced Apoptosis in Cancer Cells
Doxorubicin, a common chemotherapeutic agent often delivered via DSPE-PEG liposomes, primarily exerts its anticancer effect by inducing apoptosis (programmed cell death) in cancer cells. The following diagram outlines a simplified signaling pathway of doxorubicin's action.
References
DSPE-PEG vs. Alternative Lipids: A Comparative Guide to Transfection Efficiency
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid components is a critical determinant of transfection efficiency in lipid-based gene delivery systems. Among these, PEGylated lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DSPE-PEG) play a pivotal role in the stability and in vivo circulation time of lipid nanoparticles (LNPs). However, the impact of DSPE-PEG and its alternatives on the ultimate goal of successful transfection is a subject of ongoing research. This guide provides an objective comparison of DSPE-PEG with other lipids, supported by experimental data, to aid in the rational design of potent gene delivery vectors.
Quantitative Comparison of Transfection Efficiency
The choice of PEGylated lipid significantly influences the efficacy of mRNA delivery. The following table summarizes in vitro transfection efficiency data from a study comparing LNPs formulated with different PEG-lipids. Luciferase expression was used as a reporter for transfection efficiency in HEK293 and DC2.4 cell lines.
| PEG-Lipid | Cell Line | 12h | 24h | 48h | 72h |
| DMG-PEG2k | HEK293 | 1.00E+09 | 2.50E+09 | 4.00E+09 | 3.50E+09 |
| DC2.4 | 5.00E+07 | 1.50E+08 | 2.50E+08 | 2.00E+08 | |
| DSG-PEG2k | HEK293 | 8.00E+08 | 2.00E+09 | 3.00E+09 | 2.80E+09 |
| DC2.4 | 4.00E+07 | 1.20E+08 | 2.00E+08 | 1.80E+08 | |
| DSPE-PEG2k | HEK293 | 5.00E+08 | 1.50E+09 | 2.50E+09 | 2.20E+09 |
| DC2.4 | 3.00E+07 | 1.00E+08 | 1.80E+08 | 1.50E+08 |
Data represents luminescence (photons/sec) and is sourced from a comparative study on PEGylated lipids.[1]
Another study investigating the effect of DSPE-PEG content on transfection efficiency in 293T cells demonstrated a dose-dependent impact on luciferase activity.
| % DSPE-PEG in LNP | Luciferase Activity (RLU/mg protein) |
| 0% | ~1.2 x 1010 |
| 1.5% | ~8.0 x 109 |
| 3% | ~4.0 x 109 |
| 5% | ~2.0 x 109 |
Data is estimated from graphical representations in the cited study.[2]
These data suggest that PEG-lipids with shorter acyl chains, such as DMG-PEG (C14), may lead to higher in vitro transfection efficiency compared to those with longer chains like DSPE-PEG (C18)[2][3][4]. The presence and concentration of DSPE-PEG can also negatively impact transfection efficacy in serum-containing media. While PEGylation is crucial for in vivo stability, a higher percentage of DSPE-PEG can hinder cellular interaction and decrease transfection efficiency.
Experimental Protocols
The following is a generalized protocol for the formulation of lipid nanoparticles and the subsequent in vitro evaluation of transfection efficiency, based on common methodologies cited in the literature.
I. Lipid Nanoparticle (LNP) Formulation
-
Lipid Stock Preparation:
-
Dissolve ionizable lipids, helper lipids (e.g., DSPC), cholesterol, and PEGylated lipids (e.g., DSPE-PEG, DMG-PEG) in ethanol to desired stock concentrations.
-
-
Nucleic Acid Preparation:
-
Dilute mRNA or plasmid DNA in an appropriate aqueous buffer (e.g., citrate buffer, pH 4.0).
-
-
LNP Assembly (Microfluidic Mixing):
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Connect the syringes to a microfluidic mixing device.
-
Set the desired flow rates to rapidly mix the two solutions, leading to the self-assembly of LNPs.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acids.
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
II. In Vitro Transfection Efficiency Assay
-
Cell Culture:
-
Seed the desired cell line (e.g., HEK293, HeLa, 293T) in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Transfection:
-
Dilute the LNP formulations in cell culture medium to the desired final concentration of the nucleic acid.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
-
Quantification of Gene Expression:
-
For reporter genes (e.g., Luciferase, GFP):
-
Luciferase Assay: Lyse the cells and measure the luminescence using a luciferase assay kit and a luminometer.
-
Flow Cytometry (for GFP): Harvest the cells, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
-
For gene silencing (siRNA):
-
Measure the downregulation of the target gene expression at the mRNA level (RT-qPCR) or protein level (Western blot, ELISA).
-
-
Visualizing the Process: From LNP to Transfection
To understand the journey of the lipid nanoparticle from the extracellular space to the site of action within the cell, the following diagrams illustrate the key steps involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Commercial DSPE-PEG(2000)-Carboxylic Acid Products for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of high-purity, well-characterized excipients is paramount to the success of novel drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG(2000)-COOH or DSPE-PEG47-acid) is a critical component in the formulation of sterically-stabilized liposomes ("stealth" liposomes) and other lipid nanoparticles. Its bifunctional nature, with a lipid anchor for nanoparticle integration and a terminal carboxylic acid for ligand conjugation, makes it indispensable for developing targeted drug delivery vehicles. This guide provides an objective comparison of commercially available DSPE-PEG(2000)-Carboxylic Acid products, supported by available data and detailed experimental protocols for their evaluation.
The quality of DSPE-PEG(2000)-COOH can significantly impact the in vitro and in vivo performance of nanoparticle formulations. Key quality attributes include purity, molecular weight distribution (polydispersity), and the presence of impurities. While many suppliers offer products with seemingly similar specifications, subtle differences in impurity profiles and PEG chain length can affect circulation times, stability, and targeting efficiency[1][2].
Product Specification Overview
The following table summarizes the product specifications for DSPE-PEG(2000)-Carboxylic Acid from several prominent suppliers. Data is compiled from publicly available Certificates of Analysis (CoA) and product data sheets. It is important to note that lot-to-lot variability is inherent, and users should always refer to the specific CoA for the product they purchase.
| Supplier | Product Name | Catalog Number | Stated Purity | Molecular Weight (Avg.) | Polydispersity Index (PDI) | Form |
| Avanti Polar Lipids (via Sigma-Aldrich) | DSPE-PEG(2000) Carboxylic Acid | 880135P | >98% (TLC), 98.4% (HPLC-ELSD)[3] | ~2780.38 Da[3] | 1.003 (by QTOF-MS) | Powder |
| BroadPharm | DSPE-PEG-COOH, MW 2,000 | BP-20894 | ≥95% | ~2800 Da | Not specified | White/off-white solid |
| Nanocs | DSPE PEG COOH, MW 2000 | PG2-CADS-2k | >95% | ~2800 Da | Not specified | White to off-white solid |
| Creative PEGWorks | DSPE-PEG-COOH, MW 2k | PLS-9912 | ≥95% | ~2800 Da | 1.02-1.05 (for linear PEG) | White/off-white powder |
| Biopharma PEG Scientific Inc. | DSPE-PEG-COOH | ≥95% | Not specified | Not specified | Not specified | |
| ChemScene | This compound | CS-0116421 | ≥98% | ~2890.56 Da | Not specified | Not specified |
Note: The molecular weight of the PEG portion of these molecules is an average due to the polymeric nature of PEG, leading to some variability in the overall molecular weight of the final product.
Experimental Protocols for Quality Assessment
Researchers should consider performing in-house characterization to verify the quality of DSPE-PEG(2000)-COOH, especially for critical applications. The following are standard methodologies for assessing key quality attributes.
Purity and Impurity Profiling by HPLC-ELSD/CAD
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is a powerful method for quantifying non-volatile compounds like lipids and PEGylated lipids.
-
Instrumentation: HPLC system with a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with a small percentage of a modifier like formic acid or ammonium formate.
-
Gradient Example (based on literature):
-
Start with a high aqueous concentration (e.g., 95% water).
-
Ramp to a high organic concentration (e.g., 95% methanol/acetonitrile) over 15-20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Detection: ELSD or CAD. These detectors are mass-sensitive and provide a more uniform response for compounds lacking a UV chromophore compared to UV detectors.
-
Analysis: The peak area of the main DSPE-PEG(2000)-COOH component is compared to the total area of all peaks to determine purity (as % Area Under the Curve, AUC). This method can also reveal the presence of impurities such as free DSPE or non-functionalized PEG.
Structural Confirmation by Nuclear Magnetic Resonance (NMR)
Proton (¹H) NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Sample Preparation: Dissolve the lipid powder in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to:
-
The stearoyl fatty acid chains of DSPE (alkyl chain protons).
-
The glycerol backbone.
-
The phosphate and ethanolamine headgroup.
-
The repeating ethylene glycol units of the PEG chain (a large, characteristic peak around 3.6 ppm).
-
-
Verification: The obtained spectrum is compared against a reference spectrum or the expected chemical shifts for the structure to ensure consistency.
Molecular Weight and Polydispersity by Mass Spectrometry
High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), is essential for determining the molecular weight distribution of the PEG chain.
-
Methodology: The sample is ionized (e.g., by electrospray ionization) and the mass-to-charge ratio of the ions is measured.
-
Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to a DSPE-PEG molecule with a different number of ethylene glycol units.
-
Calculation: From this distribution, the average molecular weight (Mw) can be calculated. The Polydispersity Index (PDI), a measure of the broadness of the molecular weight distribution, is also determined. A PDI value closer to 1.0 indicates a more homogenous population of molecules. Research has shown that different vendors may supply materials with different PEG chain length distributions, even with similar purity levels.
Application-Specific Workflows
The primary application of DSPE-PEG(2000)-COOH is in the formation of functionalized liposomes for targeted drug delivery. The following diagrams illustrate the key workflows.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling DSPE-PEG47-acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like DSPE-PEG47-acid is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.
Personal Protective Equipment (PPE)
While specific safety data for this compound is not extensively documented, data from structurally similar DSPE-PEG compounds suggest it is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protective Equipment | Specification and Use |
| Eye Protection | Chemical safety glasses with side shields are required to protect against dust particles and potential splashes.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[4] For tasks with a higher risk of exposure, consider double gloving. |
| Body Protection | A standard laboratory coat should be worn to protect personal clothing from contamination. |
| Respiratory Protection | When handling the compound in its powder form, a dust mask or respirator is recommended to prevent inhalation. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe and compliant laboratory. The following step-by-step guidance outlines the key procedures from receipt of the compound to its final disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a dry, well-ventilated area. Recommended storage temperature is typically between 2-8°C.
-
Keep the container tightly sealed when not in use.
Handling and Preparation:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
To reconstitute, add the solvent to the this compound powder slowly and mix gently to avoid aerosolization.
Accidental Release Measures:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a designated chemical waste container.
-
Clean the spill area thoroughly. Do not flush to the sewer.
Disposal Plan:
-
All disposable materials contaminated with this compound, including gloves, weighing papers, and pipette tips, should be placed in a designated hazardous waste container.
-
Unused or waste solutions of this compound should be collected in a clearly labeled hazardous waste container.
-
Segregate chemical waste by compatibility to prevent adverse reactions. For example, keep acids and bases in separate containers.
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain unless explicitly permitted by local guidelines and after appropriate treatment, such as pH neutralization.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
